Tubulysin B
Description
This compound has been reported in Archangium gephyra with data available.
from myxobacteria culture broth; structure in first source
Properties
IUPAC Name |
(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H63N5O10S/c1-9-13-36(50)56-24-47(41(53)37(26(5)10-2)45-39(52)33-14-11-12-19-46(33)8)34(25(3)4)22-35(57-28(7)48)40-44-32(23-58-40)38(51)43-30(20-27(6)42(54)55)21-29-15-17-31(49)18-16-29/h15-18,23,25-27,30,33-35,37,49H,9-14,19-22,24H2,1-8H3,(H,43,51)(H,45,52)(H,54,55)/t26-,27-,30+,33+,34+,35+,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCIETDQUHYHGQ-YHVCZDCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCN(C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)C(=O)C(C(C)CC)NC(=O)C3CCCCN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OCN([C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]3CCCCN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H63N5O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319116 | |
| Record name | Tubulysin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
830.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205304-87-6 | |
| Record name | Tubulysin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205304-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tubulysin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205304876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tubulysin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TUBULYSIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44D2D2M50T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Origin of Tubulysin B: A Technical Guide for Researchers
An in-depth exploration of the microbial origins, biosynthesis, and mechanism of action of a potent cytotoxic tetrapeptide.
Abstract
Tubulysin B, a member of the tubulysin family of natural products, is a highly potent cytotoxic tetrapeptide with significant potential in the field of oncology, particularly as a payload for antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the origin of this compound, detailing its microbial producers, biosynthesis, and the molecular mechanisms underlying its powerful anti-cancer activity. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of novel cytotoxic agents.
Discovery and Microbial Origin
This compound is a secondary metabolite produced by several species of myxobacteria, a group of soil-dwelling bacteria known for their complex multicellular behavior and production of a diverse array of bioactive natural products. The tubulysins were first reported in 2000 by Höfle, Reichenbach, and their colleagues, who isolated these novel cytostatic peptides from the culture broths of Archangium gephyra and Angiococcus disciformis[1][2]. Subsequent studies have also identified Cystobacter sp. as a producer of tubulysins[3][4].
Specifically, this compound has been isolated from strains of Archangium gephyra and Angiococcus disciformis[1][5]. Research on Archangium gephyra strain KYC5002 has shown that the production of this compound, along with other tubulysins, occurs predominantly during the death phase of the bacterial culture[6]. This suggests that the biosynthesis of these potent cytotoxins may be a defense mechanism or play a role in the complex life cycle of these microorganisms.
Fermentation and Production
The production of this compound through fermentation of myxobacterial cultures is a critical step for its isolation and subsequent research. While detailed industrial-scale fermentation protocols are often proprietary, the scientific literature provides insights into the laboratory-scale production.
Producing Strains and Yields
-
Archangium gephyra : Strain KYC5002 has been reported to produce this compound at a concentration of 0.11 mg/L in the culture broth during the death phase[6].
-
Angiococcus disciformis : This species is also a known producer of tubulysins, including this compound[1][3].
General Fermentation Parameters
Myxobacterial fermentations are typically conducted in nutrient-rich media under aerobic conditions. A general procedure involves:
-
Inoculum Preparation : A seed culture of the producing myxobacterial strain is grown in a suitable liquid medium (e.g., CY broth) with shaking to ensure aeration.
-
Production Culture : The seed culture is then used to inoculate a larger volume of production medium. The culture is incubated for several days, with production of this compound often peaking in the late stationary or death phase of growth.
-
Extraction : After fermentation, the culture broth is harvested. The tubulysins, being lipophilic peptides, are typically extracted from the culture supernatant and/or the mycelial mass using organic solvents.
Isolation and Purification
The isolation and purification of this compound from the crude fermentation extract is a multi-step process that primarily relies on chromatographic techniques.
Experimental Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
A common and effective method for the purification of this compound is reverse-phase HPLC. Below is a representative protocol synthesized from various literature sources[7][8][9][10][11][12].
-
Sample Preparation : The crude extract from the fermentation is dried and redissolved in a suitable solvent, such as a mixture of acetonitrile and water, and filtered to remove particulate matter.
-
HPLC System : A preparative HPLC system equipped with a photodiode array (PDA) detector is used.
-
Column : A C18 reverse-phase column is typically employed (e.g., Phenomenex Luna C18, Waters Sunfire C18).
-
Mobile Phase :
-
Solvent A : Water with a small percentage of an ion-pairing agent, such as 0.05-0.1% trifluoroacetic acid (TFA) or formic acid.
-
Solvent B : Acetonitrile with the same concentration of the ion-pairing agent as Solvent A.
-
-
Gradient Elution : A linear gradient from a low to a high concentration of Solvent B is used to elute the compounds. A typical gradient might be from 20% to 80% acetonitrile over 30-60 minutes.
-
Detection : The elution of compounds is monitored at multiple wavelengths, typically including 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).
-
Fraction Collection : Fractions corresponding to the peak of this compound are collected.
-
Purity Analysis : The purity of the collected fractions is assessed by analytical HPLC.
-
Lyophilization : The purified this compound solution is lyophilized to obtain the compound as a solid powder.
Biosynthesis of this compound
The biosynthesis of tubulysins is a fascinating example of the complex enzymatic machinery present in myxobacteria. These tetrapeptides are assembled by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system. The gene cluster responsible for tubulysin biosynthesis has been identified in several producing strains, including Angiococcus disciformis and Cystobacter sp.[3][13].
The core biosynthetic genes, often designated as tubA through tubF, encode the large, modular enzymes that sequentially assemble the precursor amino acids and acetate units to form the tubulysin scaffold.
Caption: Organization of the core tubulysin biosynthetic gene cluster.
The biosynthesis begins with the activation of the precursor amino acids, which for this compound include N-methyl-pipecolic acid, isoleucine, and the non-proteinogenic amino acids tubuvaline and tubutyrosine. These are then condensed in a stepwise manner by the NRPS modules. The PKS modules are responsible for the incorporation of acetate units.
Caption: Conceptual workflow of this compound biosynthesis.
Mechanism of Action and Biological Activity
This compound exerts its potent cytotoxicity by targeting the microtubule network, a critical component of the cytoskeleton essential for cell division, intracellular transport, and maintenance of cell shape.
Inhibition of Tubulin Polymerization
This compound binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization into microtubules. This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, a structure crucial for the proper segregation of chromosomes during cell division. As a result, cells are arrested in the G2/M phase of the cell cycle[5][14][15].
Induction of Apoptosis
The prolonged arrest in the G2/M phase triggers the intrinsic apoptotic pathway, leading to programmed cell death. The signaling cascade initiated by microtubule disruption involves the Bcl-2 family of proteins, which are key regulators of apoptosis. Studies on a synthetic analogue of tubulysin have shown that it induces apoptosis through the upregulation of the pro-apoptotic protein Bim and the phosphorylation of the anti-apoptotic protein Bcl-2[16]. This shifts the balance towards apoptosis, ultimately leading to the activation of caspases and the execution of cell death.
Caption: Signaling pathway of this compound-induced apoptosis.
Cytotoxic Potency
This compound is one of the most potent cytotoxic compounds ever discovered, exhibiting activity in the picomolar to low nanomolar range against a wide variety of cancer cell lines, including those that have developed resistance to other chemotherapeutic agents (multidrug-resistant, MDR)[5][17][18].
Table 1: In Vitro Cytotoxicity of this compound against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| KB | Cervical Carcinoma | 0.6 | [5] |
| A549 | Lung Carcinoma | 0.9 | [5] |
| SK-BR-3 | Breast Adenocarcinoma (HER2+) | 4-7 ng/mL (~4.7-8.2 nM) | [19] |
| MDA-MB-468 | Breast Adenocarcinoma (HER2-) | >3600 ng/mL | [19] |
| 2008/WT | Ovarian Carcinoma | ~1 | [18] |
| KB-3-1 | Cervical Carcinoma | 0.28 | [18] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.
Conclusion
This compound, a natural product originating from myxobacteria, stands out as a remarkably potent inhibitor of tubulin polymerization with significant potential for cancer therapy. Its complex biosynthesis via an NRPS-PKS pathway highlights the sophisticated metabolic capabilities of its microbial producers. A thorough understanding of its origin, from fermentation to its intricate mechanism of action, is crucial for its continued development as a powerful tool in the fight against cancer, particularly in the context of next-generation antibody-drug conjugates. This guide provides a foundational resource for researchers dedicated to advancing the therapeutic applications of this compelling molecule.
References
- 1. Tubulysins, new cytostatic peptides from myxobacteria acting on microtubuli. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 23 natural tubulysins from Angiococcus disciformis An d48 and Cystobacter SBCb004 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tubulysin Production by the Dead Cells of Archangium gephyra KYC5002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. almacgroup.com [almacgroup.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hplc.eu [hplc.eu]
- 13. Analysis of Tubulysin Biosynthetic Genes in Archangium gephyra -Microbiology and Biotechnology Letters | Korea Science [koreascience.kr]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural recognition of this compound derivatives by multidrug resistance efflux transporters in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Tubulysin B: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysin B is a member of the tubulysins, a class of highly potent cytotoxic peptides isolated from myxobacteria, specifically Archangium geophyra and Angiococcus disciformis.[1] These natural products have garnered significant interest in the field of oncology due to their exceptional antiproliferative activity against a wide range of cancer cell lines, including those exhibiting multidrug resistance.[1][2] Functionally, this compound acts as a powerful microtubule-destabilizing agent, leading to cell cycle arrest and subsequent apoptosis.[1] Its remarkable potency, with IC50 values often in the picomolar to low nanomolar range, makes it a compelling payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the molecular mechanism of action of this compound.
Chemical Structure and Properties
This compound is a tetrapeptide derivative composed of four distinct amino acid residues: N-methyl-D-pipecolic acid (Mep), L-isoleucine (Ile), tubuvaline (Tuv), and tubutyrosine (Tut). A key structural feature is the presence of an N,O-acetal ester within the tubuvaline moiety, which is crucial for its high cytotoxicity.[2]
The definitive chemical structure and key identifiers of this compound are presented below.
Chemical Structure of this compound
Caption: A simplified representation of the key structural components of this compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 205304-87-6 | [1] |
| Molecular Formula | C₄₂H₆₃N₅O₁₀S | [1] |
| Molecular Weight | 830.04 g/mol | [1] |
| IUPAC Name | (2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | [1] |
Spectroscopic Data
Biological Properties and Cytotoxic Activity
This compound exhibits potent cytotoxic and antiproliferative activity against a broad spectrum of human cancer cell lines. Its mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1] A notable feature of tubulysins is their ability to maintain high potency in multidrug-resistant (MDR) cancer cell lines, making them attractive candidates for overcoming chemoresistance.[4]
In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| KB | Cervical Carcinoma | 0.6 | [1] |
| A549 | Lung Carcinoma | 0.9 | [1] |
| KB-V1 (P-gp overexpressing) | Multidrug-Resistant Cervical Carcinoma | 0.27 | [2] |
| L428 | Hodgkin's Lymphoma (MDR+) | ~1-10 (as ADC payload) | [5] |
| DELBVR | Diffuse Large B-cell Lymphoma (MDR+) | ~1-10 (as ADC payload) | [5] |
| 786-O | Renal Cell Carcinoma (MDR+) | >100-fold less potent upon deacetylation | [5] |
| BT-474 | Breast Ductal Carcinoma (HER2+) | ~1-10 (as ADC payload) | [6] |
| SK-BR-3 | Breast Adenocarcinoma (HER2+) | ~1-10 (as ADC payload) | [6] |
Mechanism of Action: Signaling Pathway
The primary molecular target of this compound is β-tubulin. By binding to the vinca domain of β-tubulin, it inhibits the polymerization of tubulin dimers into microtubules.[2][4] This disruption of microtubule dynamics is the initial event that triggers a cascade of cellular responses culminating in apoptosis. The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism through which this compound exerts its cytotoxic effects. This involves the Bcl-2 family of proteins and the activation of caspases.
References
- 1. Modelling compound cytotoxicity using conformal prediction and PubChem HTS data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural recognition of this compound derivatives by multidrug resistance efflux transporters in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Regulators Bcl-2 and Caspase-3 | Encyclopedia MDPI [encyclopedia.pub]
- 4. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectral Database Index | IRUG [irug.org]
- 6. dovepress.com [dovepress.com]
Tubulysin B mechanism of action on tubulin
An In-depth Technical Guide to the Mechanism of Action of Tubulysin B on Tubulin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulysins are a class of exceptionally potent tetrapeptides of myxobacterial origin that exhibit profound cytotoxic activity against a broad range of cancer cell lines, including those with multidrug resistance (MDR). As antimitotic agents, their primary cellular target is the microtubule cytoskeleton, a critical component for cell division, structure, and intracellular transport. This technical guide provides a detailed examination of the molecular mechanism by which this compound, a prominent member of this family, interacts with tubulin to exert its powerful antiproliferative effects. It includes a summary of quantitative efficacy data, detailed experimental protocols for key assays, and visual diagrams of the mechanism and experimental workflows.
Molecular Mechanism of Action
The potent biological activity of this compound stems from its direct and high-affinity interaction with tubulin, the fundamental protein subunit of microtubules. The mechanism can be dissected into several key events: binding, interference with polymerization dynamics, and induction of aberrant tubulin structures.
Binding to the Vinca Domain of β-Tubulin
This compound targets the tubulin heterodimer (composed of α- and β-tubulin subunits). Competitive binding experiments have demonstrated that tubulysins bind to the vinca domain on the β-tubulin subunit.[1] This is the same general region targeted by other microtubule-destabilizing agents such as vinblastine and dolastatin 10.[1] The interaction of Tubulysin A with tubulin has been shown to interfere with vinblastine binding in a non-competitive manner, suggesting a distinct but overlapping binding site or a different mode of interaction within the domain. This binding is characterized by high affinity, which is foundational to the picomolar and low-nanomolar cytotoxicity of these compounds.[1][2]
Inhibition of Tubulin Polymerization and Induction of Depolymerization
Upon binding to soluble tubulin dimers, this compound potently inhibits their ability to polymerize into microtubules.[3][4] It effectively prevents the crucial conformational switch from a curved to a straight tubulin structure that is necessary for incorporation into the microtubule lattice.
Furthermore, this compound actively induces the depolymerization of existing, stable microtubules.[5] This dual action of preventing new microtubule formation while simultaneously dismantling existing ones leads to a rapid and catastrophic collapse of the cellular microtubule network. This effect is so potent that it cannot be prevented by pre-incubation with microtubule-stabilizing agents like paclitaxel.
Formation of Aberrant Tubulin Structures
In cell-free systems, electron microscopy has revealed that Tubulysin A induces the formation of non-functional tubulin aggregates, including rings, double rings, and pinwheel-like structures. This sequestration of tubulin into aberrant oligomers further depletes the pool of assembly-competent tubulin, contributing to the overall disruption of microtubule dynamics.
Cellular Consequences of Tubulin Inhibition
The disruption of the microtubule network by this compound triggers a cascade of cellular events that culminate in apoptotic cell death.
-
Disruption of the Cytoskeleton: The immediate effect is the near-complete disassembly of the microtubule network, which is observable via immunofluorescence microscopy.[5] This compromises the structural integrity of the cell and halts microtubule-dependent processes like intracellular trafficking.
-
Mitotic Arrest: As the cell enters mitosis, the inability to form a functional mitotic spindle prevents the proper alignment and segregation of chromosomes. This activates the spindle assembly checkpoint, leading to a robust arrest of the cell cycle in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3] This is the primary mechanism behind the potent cytotoxicity observed in cancer cells.
The complete signaling pathway from tubulin binding to apoptosis is illustrated below.
Quantitative Data: Cytotoxicity and Binding
Tubulysins are among the most potent cytotoxic agents ever discovered. Their efficacy is often retained in cell lines that have developed resistance to other tubulin binders like taxanes and vinca alkaloids, a feature attributed to their poor recognition by the P-glycoprotein (P-gp) efflux pump.[5]
| Compound/Analog | Cell Line | Assay Type | IC₅₀ Value | Reference |
| This compound | KB (human epidermoid carcinoma) | Growth Inhibition | 0.6 nM | [2] |
| This compound | A549 (human lung carcinoma) | Growth Inhibition | 0.9 nM | [2] |
| This compound | KB (human epidermoid carcinoma) | [³H]thymidine incorporation | 2 nM | [2] |
| This compound derivative (EC1820) | 2008/WT (human ovarian carcinoma) | Cytotoxicity | ≥ 0.27 nM | [5] |
| Tubulysin D | Various Cancer Cell Lines | Cytotoxicity | 0.01 - 10 nM | [6] |
| Compound | Parameter | Value | Method | Reference |
| Tubulysin A | Apparent Kᵢ (vs. Vinblastine) | 3 µM | Competition Binding | |
| Tubulysins | Activity | Potent inhibitors of tubulin polymerization | Turbidity/Fluorescence Assay | [3][4] |
Experimental Protocols
The characterization of tubulin-targeting agents relies on a set of established biochemical and cell-based assays.
Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures microtubule formation by detecting the increase in light scattering as tubulin dimers polymerize.
-
Reagent Preparation:
-
Prepare Tubulin Stock: Reconstitute lyophilized, high-purity (>99%) tubulin protein (e.g., from bovine brain) in a general tubulin buffer (G-PEM; 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2-4 mg/mL. Keep on ice.[7][8]
-
Prepare GTP Stock: Prepare a 100 mM GTP stock solution in G-PEM buffer. Store at -80°C.
-
Prepare Test Compound: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 10 mM). Perform serial dilutions in G-PEM buffer to achieve final desired assay concentrations. Include a DMSO-only vehicle control.
-
-
Assay Procedure:
-
Pre-warm a 96-well, half-area, clear-bottom plate and a spectrophotometer plate reader to 37°C.[7]
-
On ice, pipette the diluted test compound or vehicle control into the wells.
-
Add the tubulin stock solution to each well.
-
To initiate polymerization, add GTP to a final concentration of 1 mM.
-
Immediately place the plate in the pre-warmed spectrophotometer.
-
Measure the absorbance (optical density) at 340 nm every 30-60 seconds for 60-90 minutes.[7]
-
-
Data Analysis:
-
Plot absorbance vs. time for each concentration.
-
The vehicle control should show a sigmoidal curve representing nucleation, growth, and steady-state phases.
-
Inhibitors like this compound will suppress the rate and extent of the absorbance increase.
-
Calculate the IC₅₀ value by determining the compound concentration that inhibits the maximum polymerization rate or plateau absorbance by 50%.
-
Protocol: Cell Viability (MTT) Assay
This colorimetric assay quantifies the cytotoxic effect of a compound by measuring the metabolic activity of surviving cells.
-
Cell Plating:
-
Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[10]
-
Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a media-only control.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
-
Protocol: Immunofluorescence Staining of Microtubules
This method allows for the direct visualization of the microtubule network within cells.
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a petri dish or multi-well plate.
-
Treat the cells with this compound at the desired concentration (e.g., 1-10x IC₅₀) and a vehicle control for a short duration (e.g., 4-24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells gently with pre-warmed (37°C) PBS to preserve the microtubule structure.[11]
-
Fix the cells with ice-cold methanol for 5 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[12]
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.[13]
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1-3% BSA in PBS) for 30-60 minutes.[12]
-
Incubate with a primary antibody against α-tubulin or β-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash three times with PBS. A final wash can include a nuclear counterstain like DAPI.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope. Control cells should display an intact, filamentous network, while this compound-treated cells will show a diffuse, depolymerized tubulin stain.
-
Standard Experimental Workflow
The preclinical evaluation of a novel tubulin inhibitor like this compound follows a logical progression from biochemical assays to cellular and in vivo studies.
Conclusion
This compound is a microtubule-destabilizing agent of extraordinary potency. Its mechanism of action is centered on its high-affinity binding to the vinca domain of β-tubulin, leading to the inhibition of tubulin polymerization and the active depolymerization of existing microtubules. The resulting collapse of the microtubule cytoskeleton induces a G2/M mitotic arrest and subsequent apoptosis, explaining its picomolar to low-nanomolar cytotoxicity. Its ability to evade common MDR mechanisms makes it a particularly compelling payload for antibody-drug conjugates (ADCs) and other targeted delivery strategies, aiming to harness its immense power for therapeutic benefit while minimizing systemic toxicity. The experimental protocols and workflows detailed herein provide a robust framework for the continued investigation and development of tubulysins and next-generation microtubule-targeting agents.
References
- 1. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 5. Structural recognition of this compound derivatives by multidrug resistance efflux transporters in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 12. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]
The Core Mechanism of Tubulysin B-Induced Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Tubulysins are a class of highly potent cytotoxic peptides isolated from myxobacteria, with Tubulysin B being a prominent member. Their profound anti-cancer activity has positioned them as valuable payloads in the development of next-generation therapeutics, particularly antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound induces apoptosis. The primary action of this compound is the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase. This mitotic arrest serves as a potent stress signal, initiating the intrinsic (or mitochondrial) pathway of apoptosis. Key signaling events include the activation of the c-Jun N-terminal kinase (JNK) pathway, subsequent modulation of Bcl-2 family proteins to favor a pro-apoptotic state, mitochondrial outer membrane permeabilization, and the activation of the caspase cascade. This document summarizes the core signaling pathways, presents quantitative cytotoxicity data, and details key experimental protocols for studying these effects.
Primary Cytotoxic Action: Microtubule Disruption
The fundamental mechanism of action for tubulysins is their potent activity as microtubule-inhibiting agents.[1] this compound binds with high affinity to the vinca domain on β-tubulin.[2] This interaction has two major consequences: it prevents the polymerization of tubulin dimers into microtubules and actively promotes the depolymerization of existing microtubules.[2][3]
The resulting collapse of the microtubule cytoskeleton has catastrophic effects on dividing cells, which rely on the dynamic instability of microtubules to form the mitotic spindle. The failure to form a functional spindle prevents proper chromosome segregation, causing cells to arrest in the G2/M phase of the cell cycle.[2][3][4][5] This prolonged mitotic arrest is a critical trigger for the induction of programmed cell death, or apoptosis.[1][2]
Induction of the Intrinsic Apoptotic Pathway
The cellular stress induced by G2/M arrest activates the intrinsic, or mitochondrial, pathway of apoptosis.[6][7] This pathway is tightly regulated by a balance of pro- and anti-apoptotic proteins, primarily from the Bcl-2 family, and culminates in the activation of a cascade of cysteine proteases known as caspases.[8]
Activation of JNK Signaling and Modulation of Bcl-2 Family Proteins
Microtubule disruption is a form of cellular stress known to activate mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) signaling cascade.[9][10][11] Activated JNK plays a critical role in promoting apoptosis by modulating the activity of Bcl-2 family proteins through phosphorylation.[9][10]
Studies with the tubulysin analogue KEMTUB10 have elucidated this connection. Treatment with the analogue leads to:
-
Phosphorylation of Bcl-2: JNK phosphorylates the anti-apoptotic protein Bcl-2 at serine 70.[4] This phosphorylation is associated with the loss of Bcl-2's protective, anti-apoptotic function.[4]
-
Upregulation of Bim: Levels of the pro-apoptotic BH3-only protein Bim are increased.[4] Bim is a potent activator of apoptosis that can directly engage and activate the effector proteins Bax and Bak.[12]
-
Induction of p53: In p53-competent cells, tubulysin treatment can induce p53, which in turn upregulates other pro-apoptotic proteins like Noxa.[4][13]
This concerted action shifts the cellular balance decisively towards apoptosis. The inactivation of anti-apoptotic proteins like Bcl-2, coupled with the upregulation of pro-apoptotic activators like Bim, overcomes the threshold for apoptosis induction.[4]
Mitochondrial Permeabilization and Caspase Activation
The shift in the Bcl-2 protein balance leads to the activation of the "executioner" pro-apoptotic proteins, Bax and Bak.[12][14] These proteins oligomerize and form pores in the outer mitochondrial membrane, an event known as Mitochondrial Outer Membrane Permeabilization (MOMP).[15][16]
MOMP is the point of no return for the cell. It allows for the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably Cytochrome c.[7][15] In the cytosol, Cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1), which recruits pro-caspase-9 to form a complex called the apoptosome.[6]
Within the apoptosome, pro-caspase-9 is cleaved and activated.[6] Active caspase-9, an initiator caspase, then proceeds to cleave and activate the executioner caspases, primarily caspase-3.[17] Activated caspase-3 is responsible for the final stages of apoptosis, cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell.[4][7]
Quantitative Analysis of Tubulysin Cytotoxicity
Tubulysins are characterized by their extraordinary potency, with cytotoxic effects often observed in the picomolar to low nanomolar range.[6][8] This makes them significantly more potent than many conventional microtubule-targeting agents like paclitaxel and vinblastine.[2] The table below summarizes reported half-maximal inhibitory concentration (IC50) values for tubulysin analogues and conjugates in various cancer cell lines.
| Compound | Cell Line | IC50 Value | Reference |
| KEMTUB10 | MCF7 (Breast Cancer) | 30.1 pM | [4] |
| KEMTUB10 | MDA-MB-231 (Breast Cancer) | 68.0 pM | [4] |
| KEMTUB10 | SK-BR-3 (Breast Cancer) | 12.2 pM | [4] |
| KEMTUB10 | MDA-MB-453 (Breast Cancer) | 16.3 pM | [4] |
| This compound Hydrazide | HEK 293-CCK2R | 2.7 nM | [18] |
Key Experimental Protocols
Protocol: Assessment of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis.[19] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus marking late-stage apoptotic and necrotic cells.[19]
Materials:
-
Cells cultured in appropriate medium
-
This compound or analogue
-
Phosphate-Buffered Saline (PBS)
-
Trypsin (for adherent cells)
-
Annexin V Binding Buffer (calcium-supplemented)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with various concentrations of this compound for a specified time (e.g., 24, 48 hours). Include a vehicle-only control.
-
Cell Harvesting: For adherent cells, wash with PBS and detach using trypsin. Neutralize trypsin with serum-containing medium. For suspension cells, transfer directly to a tube. Pellet all cells by centrifugation (e.g., 300 x g for 5 minutes).[19]
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer, exciting FITC at 488 nm and PI at 535 nm.
References
- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 8. glpbio.com [glpbio.com]
- 9. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gossypin induces apoptosis and autophagy via the MAPK/JNK pathway in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of BCL-2 Family Proteins in Apoptosis Regulation | Blog | Biosynth [biosynth.com]
- 13. The tubulysin analogue KEMTUB10 induces apoptosis in breast cancer cells via p53, Bim and Bcl-2. | Sigma-Aldrich [sigmaaldrich.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Directly targeting the mitochondrial pathway of apoptosis for cancer therapy with BH3 mimetics: recent successes, current challenges and future promise - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
- 17. The concealed side of caspases: beyond a killer of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective Tumor Targeting of Desacetyl Vinblastine Hydrazide and this compound via Conjugation to a Cholecystokinin 2 Receptor (CCK2R) Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
An In-depth Technical Guide: Tubulysin B and its Induction of G2/M Phase Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulysin B, a potent cytotoxic tetrapeptide of myxobacterial origin, has garnered significant interest in the field of oncology for its profound anti-proliferative activity. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's ability to induce cell cycle arrest at the G2/M phase, a critical juncture in cellular division. Through the inhibition of tubulin polymerization, this compound disrupts microtubule dynamics, activating the spindle assembly checkpoint and ultimately leading to apoptotic cell death in cancerous cells. This document details the key signaling pathways, presents quantitative data on its efficacy, and provides detailed experimental protocols for the study of this promising anti-cancer agent.
Introduction
The cell cycle is a tightly regulated process that governs cellular replication. The G2/M checkpoint, in particular, ensures that cells do not enter mitosis with damaged DNA, thereby preventing the propagation of genetic errors. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle, which is responsible for the accurate segregation of chromosomes during mitosis. Consequently, agents that interfere with microtubule dynamics are potent inducers of G2/M arrest and have been a cornerstone of cancer chemotherapy.
Tubulysins are a class of natural products that exhibit exceptionally high cytotoxicity against a broad range of cancer cell lines, including those with multi-drug resistance.[1] this compound, a prominent member of this family, exerts its effects by inhibiting tubulin polymerization, leading to the depolymerization of microtubules.[1][2] This disruption of the microtubule network triggers a cascade of events that culminates in cell cycle arrest at the G2/M phase and the induction of apoptosis.[1][3] This guide will delve into the intricate molecular details of this process.
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary molecular target of this compound is β-tubulin. It binds to the vinca domain of tubulin, a site distinct from the taxane-binding pocket.[3] This interaction prevents the polymerization of tubulin dimers into microtubules. Unlike microtubule-stabilizing agents such as paclitaxel, this compound actively promotes the depolymerization of existing microtubules.[1][3] This leads to a rapid collapse of the cellular microtubule network, which is critical for various cellular functions, most notably the formation and function of the mitotic spindle.
Quantitative Data: Cytotoxicity of Tubulysins
The tubulysin family of compounds demonstrates remarkable potency across a wide array of human cancer cell lines, with IC50 values often in the picomolar to low nanomolar range. This high level of cytotoxicity extends to multi-drug resistant (MDR) cancer cells, making them particularly attractive for further development.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Tubulysin D | Various | - | 0.01 - 10 | [3] |
| Tubulysin Conjugates | SK-BR-3 | HER2-positive Breast Cancer | 4-7 ng/mL | [4] |
| Tubulysin Conjugates | MDA-MB-468 | HER2-negative Breast Cancer | >3600 ng/mL | [4] |
| Tubulysin Analogues | Various | Various | pM to nM range | [5] |
| DX126-262 (this compound analog ADC) | HER2-positive cell lines | Breast and Gastric Cancer | 0.06 - 0.19 | [6] |
Signaling Pathway of this compound-Induced G2/M Arrest
The disruption of microtubule dynamics by this compound activates the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle before allowing the cell to proceed to anaphase.
Caption: this compound-induced G2/M arrest signaling pathway.
The key players in this pathway include:
-
Spindle Assembly Checkpoint (SAC) Proteins: Unattached kinetochores, resulting from microtubule depolymerization, recruit SAC proteins such as Mad2 and BubR1.[7][8]
-
Mitotic Checkpoint Complex (MCC): Mad2 and BubR1, along with Bub3 and Cdc20, form the MCC.[9]
-
Anaphase-Promoting Complex/Cyclosome (APC/C): The MCC directly inhibits the E3 ubiquitin ligase activity of the APC/C.[10][11]
-
Cyclin B1 and Securin: The inhibition of APC/C prevents the ubiquitination and subsequent degradation of its key substrates, Cyclin B1 and Securin.[10][12]
-
Cyclin B1/Cdk1 Complex: The accumulation of Cyclin B1 leads to sustained activity of the Cyclin B1/Cdk1 complex, the master regulator of entry into mitosis. This sustained activity prevents the cell from exiting mitosis, resulting in a G2/M phase arrest.
Induction of Apoptosis
Prolonged arrest at the G2/M phase ultimately triggers the intrinsic pathway of apoptosis. While the precise signaling cascade can be cell-type dependent, a common mechanism involves the activation of the p53 tumor suppressor protein and the modulation of the Bcl-2 family of proteins.
Caption: Apoptotic pathway induced by this compound.
Key events in this compound-induced apoptosis include:
-
p53 Activation: The cellular stress caused by mitotic arrest can lead to the stabilization and activation of the tumor suppressor p53.[5][13][14]
-
Bcl-2 Family Modulation: Activated p53 can transcriptionally upregulate pro-apoptotic members of the Bcl-2 family, such as Bax and PUMA, while downregulating anti-apoptotic members like Bcl-2.[8][14]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the balance of pro- and anti-apoptotic Bcl-2 proteins leads to MOMP and the release of cytochrome c from the mitochondria.[15]
-
Caspase Activation: Cytochrome c release initiates the formation of the apoptosome and the activation of the caspase cascade, leading to the execution of apoptosis.[15]
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining.
Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48 hours).
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Caption: Experimental workflow for cell cycle analysis.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
This compound
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing tubulin polymerization buffer, GTP, and purified tubulin on ice.
-
Add this compound at various concentrations or a vehicle control to the reaction mixture.
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Immediately place the plate in a microplate spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).
-
The increase in absorbance at 340 nm corresponds to the extent of tubulin polymerization. A decrease in the rate and extent of polymerization in the presence of this compound indicates its inhibitory activity.
Caption: Experimental workflow for in vitro tubulin polymerization assay.
Western Blot Analysis of G2/M Checkpoint Proteins
This protocol describes the detection and quantification of key G2/M regulatory proteins, such as Cyclin B1 and phospho-Cdc2, in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Cdc2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described in the cell cycle analysis protocol.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Caption: Experimental workflow for Western blot analysis.
Conclusion
This compound is a highly potent anti-mitotic agent that effectively induces G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells. Its mechanism of action, centered on the inhibition of tubulin polymerization, triggers the spindle assembly checkpoint, leading to the accumulation of key cell cycle regulators. The exceptional cytotoxicity of this compound, particularly against multi-drug resistant cancers, underscores its potential as a valuable payload for antibody-drug conjugates and other targeted cancer therapies. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this remarkable natural product.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous reduction of MAD2 and BUBR1 expression induces mitotic spindle alterations associated with p53 dependent cell cycle arrest and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mammalian mad2 and bub1/bubR1 recognize distinct spindle-attachment and kinetochore-tension checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Checkpoint Protein BubR1 Acts Synergistically with Mad2 to Inhibit Anaphase-promoting Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional characterization of Anaphase Promoting Complex/Cyclosome (APC/C) E3 ubiquitin ligases in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Cycle-Related Cyclin B1 Quantification | PLOS One [journals.plos.org]
- 14. The p53–Bcl-2 connection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis: Insights into Pathways and Role of p53, Bcl-2 and Sphingosine Kinases [pubs.sciepub.com]
Tubulysin B: A Technical Guide to a Potent Microtubule Destabilizing Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulysin B is a naturally occurring tetrapeptide that exhibits exceptionally potent cytotoxic and antimitotic activity. Isolated from myxobacteria, this complex molecule has garnered significant interest within the oncology and drug development communities due to its profound ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis, even in multidrug-resistant cancer cell lines. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as a microtubule destabilizing agent, its chemical characteristics, and its potential as a payload in antibody-drug conjugates (ADCs). Detailed experimental protocols for key biological assays and a summary of its total synthesis are provided to facilitate further research and development.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their pivotal role in mitosis makes them an attractive target for anticancer therapies. Tubulin-binding agents are broadly classified as either microtubule stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids). This compound belongs to the latter class, exhibiting extraordinary potency in disrupting microtubule dynamics.
Structurally, tubulysins are complex tetrapeptides. This compound is composed of four amino acid residues: D-N-methyl pipecolic acid (Mep), L-isoleucine (Ile), tubuvaline (Tuv), and tubutyrosine (Tut). A key structural feature contributing to its high potency is an N,O-acetal ester functionality.[1] Due to its extreme cytotoxicity, this compound is being extensively explored as a payload for ADCs, a targeted therapeutic approach designed to deliver potent cytotoxic agents directly to cancer cells while minimizing systemic toxicity.
Mechanism of Action
This compound exerts its potent antimitotic effects by directly interacting with tubulin, the building block of microtubules. The primary mechanism of action involves the inhibition of tubulin polymerization, leading to the destabilization and disassembly of microtubules.[2]
Key aspects of this compound's mechanism of action include:
-
Binding to the Vinca Domain: this compound binds to the vinca domain on β-tubulin, a site also targeted by vinca alkaloids like vinblastine.[3] However, tubulysins can also bind to the β-tubulin subunit alone, which may contribute to their higher affinity.[4]
-
Inhibition of Tubulin Polymerization: By binding to tubulin dimers, this compound prevents their assembly into microtubules. This disruption of microtubule dynamics is highly efficient, with this compound being significantly more potent than many clinically used microtubule-targeting agents.[3]
-
Induction of G2/M Cell Cycle Arrest: The disruption of the mitotic spindle, a structure composed of microtubules and essential for chromosome segregation, leads to an arrest of the cell cycle in the G2/M phase.[3]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This process involves the activation of caspases and is regulated by members of the Bcl-2 protein family.[3][5]
The signaling cascade leading to apoptosis following microtubule disruption by a tubulysin analogue is depicted below:
Caption: Signaling pathway of this compound-induced apoptosis.
In Vitro and In Vivo Activity
This compound and its analogues have demonstrated remarkable potency against a wide range of cancer cell lines, including those that have developed resistance to other chemotherapeutic agents.
In Vitro Cytotoxicity
The following table summarizes the 50% growth inhibition (GI50) values for this compound against various human cancer cell lines.
| Cell Line | Cancer Type | GI50 (nM) |
| PC-3 | Prostate Cancer | 0.3 - 1.1 |
| HT-29 | Colon Cancer | 0.5 - 1.0 |
Data compiled from literature.[6] It is important to note that assay conditions and cell line characteristics can influence the observed GI50 values.
Activity Against Multidrug-Resistant (MDR) Cells
A significant advantage of tubulysins is their ability to circumvent common mechanisms of drug resistance. Many conventional anticancer drugs are substrates for efflux pumps like P-glycoprotein (P-gp), which actively transport the drugs out of cancer cells, reducing their intracellular concentration and efficacy. Tubulysins, however, are poor substrates for P-gp, retaining their potent cytotoxicity in MDR cancer cell lines.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro. Polymerization is typically monitored by an increase in turbidity (light scattering) as microtubules form.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 5% glycerol)
-
This compound stock solution (in DMSO)
-
96-well microplate (half-area, clear bottom)
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation:
-
Thaw purified tubulin on ice.
-
Prepare a working solution of this compound by diluting the stock solution in G-PEM buffer to the desired concentrations. Include a vehicle control (DMSO in G-PEM buffer).
-
Pre-warm the microplate reader to 37°C.
-
-
Assay Setup:
-
On ice, add the appropriate volume of G-PEM buffer to each well.
-
Add the this compound working solution or vehicle control to the respective wells.
-
Initiate the polymerization reaction by adding the purified tubulin to each well to a final concentration of 2-4 mg/mL. Mix gently by pipetting.
-
-
Measurement:
-
Immediately place the microplate in the pre-warmed plate reader.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance (OD340) versus time for each concentration of this compound.
-
Determine the effect of this compound on the rate and extent of tubulin polymerization compared to the vehicle control. An inhibition of the increase in absorbance indicates microtubule destabilization.
-
The following diagram illustrates the general workflow for a tubulin polymerization assay.
Caption: Workflow for an in vitro tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound as described in the cell cycle analysis protocol.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
Centrifuge the cell suspension and wash the pellet once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Viable cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
-
Total Synthesis of this compound
The total synthesis of this compound is a complex undertaking due to the presence of multiple chiral centers and labile functional groups. Several synthetic routes have been reported. A general overview of a convergent synthetic strategy is presented below.
Retrosynthetic Analysis:
The synthesis can be approached by disconnecting the tetrapeptide into key fragments: the dipeptide Mep-Ile and the dipeptide Tuv-Tut.
Key Synthetic Steps:
-
Synthesis of the Tubutyrosine (Tut) fragment: This often involves a stereoselective synthesis to establish the correct stereochemistry.
-
Synthesis of the Tubuvaline (Tuv) fragment: This is a challenging fragment containing a labile N,O-acetal. Its synthesis requires careful protection and deprotection strategies.
-
Synthesis of the Mep-Ile dipeptide: This can be achieved using standard peptide coupling methods.
-
Fragment Coupling: The Tuv-Tut and Mep-Ile fragments are coupled together, followed by the introduction of the N,O-acetal ester functionality at a late stage to complete the synthesis.
The following diagram provides a simplified representation of a synthetic approach to this compound.
Caption: Simplified convergent synthesis strategy for this compound.
Future Directions and Conclusion
This compound remains a highly promising molecule in the field of oncology. Its exceptional potency and ability to overcome multidrug resistance make it an attractive candidate for further development, particularly as a payload for antibody-drug conjugates. Current research is focused on the synthesis of more stable and synthetically accessible analogues, as well as the identification of novel tumor-associated antigens for targeted delivery. The in-depth understanding of its mechanism of action and the availability of robust experimental protocols, as outlined in this guide, will be crucial for unlocking the full therapeutic potential of this remarkable natural product. The continued investigation into the intricate signaling pathways activated by tubulysins will likely reveal new opportunities for combination therapies and further enhance their clinical utility in the fight against cancer.
References
- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
The Natural Abundance and Sequestration of Tubulysin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulysin B, a potent cytotoxic tetrapeptide, has garnered significant interest in the field of oncology due to its profound anti-tubulin activity and efficacy against multidrug-resistant cancer cell lines. This technical guide provides an in-depth overview of the natural sources of this compound and a detailed methodology for its isolation and purification from myxobacterial cultures. Quantitative data on production yields are summarized, and a comprehensive experimental workflow is presented to aid researchers in obtaining this valuable natural product for further investigation and development.
Natural Sources of this compound
This compound is a secondary metabolite produced by specific strains of myxobacteria, a group of soil-dwelling bacteria known for their complex lifecycle and production of diverse bioactive compounds. The primary natural sources of this compound that have been identified are:
-
Archangium gephyra : Various strains of this myxobacterium, such as Ar315 and KYC5002, have been reported to produce tubulysins, including this compound.[1]
-
Angiococcus disciformis : Strain An d48 of this species is another well-documented producer of the tubulysin family of compounds.[1]
-
Cystobacter sp. : Certain species within the Cystobacter genus have also been identified as producers of tubulysins.
These myxobacteria are typically cultivated in fermentation broths, from which the tubulysins are subsequently extracted and purified.
Quantitative Production of this compound
The production of this compound from natural fermentation is characteristically low, posing a significant challenge for its large-scale supply. The reported yields are often in the range of milligrams per liter of culture. The following table summarizes the available quantitative data on this compound production.
| Myxobacterial Strain | Culture Condition | This compound Yield (mg/L) | Reference |
| Archangium gephyra KYC5002 | Non-disrupted cells | 0.11 | (Recent study on tubulysin production) |
| Archangium gephyra KYC5002 | Ultrasonically disrupted cells | 0.74 | (Recent study on tubulysin production) |
| General Fermentation | Not specified | < 10 | (General observation on fermentation yields) |
Experimental Protocol for the Isolation and Purification of this compound
The following protocol is a composite methodology based on established procedures for the isolation of secondary metabolites from myxobacterial cultures.
Fermentation and Culture Harvest
-
Inoculation and Fermentation: Inoculate a suitable production medium with a seed culture of a this compound-producing myxobacterial strain (e.g., Archangium gephyra). The fermentation is typically carried out in a controlled environment (temperature, pH, aeration) for a period sufficient to allow for the accumulation of secondary metabolites.
-
Adsorber Resin Addition: Towards the end of the fermentation (e.g., after 24-48 hours), add an adsorber resin (e.g., Amberlite XAD-16) to the culture broth at a concentration of 2-4% (w/v). Continue the fermentation for an additional 24 hours to allow for the adsorption of this compound onto the resin.
-
Harvesting: After the fermentation is complete, harvest the adsorber resin by filtration or centrifugation. The resin now contains the crude extract of this compound and other lipophilic metabolites.
Extraction
-
Solvent Extraction: The harvested resin is subjected to solvent extraction to elute the adsorbed compounds. Methanol is a commonly used solvent for this purpose. The resin is typically washed with water to remove polar impurities before being eluted with methanol.
-
Concentration: The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
A multi-step chromatographic approach is essential to purify this compound from the complex crude extract.
-
Initial Fractionation (e.g., Vacuum Liquid Chromatography - VLC):
-
Stationary Phase: Silica gel 60.
-
Mobile Phase: A stepwise gradient of increasing polarity, for example, starting with n-hexane, followed by mixtures of n-hexane and ethyl acetate, and then ethyl acetate and methanol.
-
Procedure: The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The dried silica is then loaded onto the top of the VLC column. Fractions are eluted with the solvent gradient, and each fraction is collected and analyzed (e.g., by thin-layer chromatography or analytical HPLC) for the presence of this compound.
-
-
Intermediate Purification (e.g., Sephadex LH-20 Chromatography):
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: A solvent suitable for size-exclusion and partition chromatography, such as methanol or a mixture of dichloromethane and methanol.
-
Procedure: Fractions from the VLC containing this compound are pooled, concentrated, and loaded onto the Sephadex LH-20 column. Elution with the mobile phase separates compounds based on their size and polarity. Fractions are again collected and analyzed.
-
-
Final Purification (Preparative Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC):
-
Column: A C18 reversed-phase preparative column (e.g., 250 x 20 mm, 10 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Gradient Program (Example):
-
0-5 min: 20% Acetonitrile
-
5-35 min: 20% to 80% Acetonitrile (linear gradient)
-
35-40 min: 80% Acetonitrile
-
40-45 min: 80% to 20% Acetonitrile (re-equilibration)
-
-
Detection: UV detection at a wavelength where this compound absorbs (e.g., 210 nm and 280 nm).
-
Procedure: The semi-purified fraction from the previous step is dissolved in a suitable solvent (e.g., methanol or DMSO) and injected onto the preparative HPLC system. Fractions corresponding to the peak of this compound are collected.
-
Desalting: The purified fractions containing TFA or formic acid may require a desalting step if the salt is incompatible with downstream applications. This can be achieved by a rapid solid-phase extraction (SPE) step or another round of HPLC with a volatile buffer system.
-
Purity Assessment and Characterization
The purity of the isolated this compound should be assessed by analytical RP-HPLC. The identity and structural integrity of the compound are confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the isolation and purification of this compound from myxobacterial culture.
Caption: Workflow for the isolation and purification of this compound.
Conclusion
The isolation of this compound from its natural myxobacterial sources is a meticulous process that requires a combination of fermentation technology and multi-step chromatographic purification. The low natural abundance of this potent cytotoxic agent underscores the importance of efficient and optimized isolation protocols. This guide provides a comprehensive framework for researchers to undertake the challenging yet rewarding task of obtaining pure this compound for preclinical and clinical development in the fight against cancer.
References
Dawn of a Potent Anti-Cancer Agent: Early Investigations into the Cytotoxicity of Tubulysin B
A Technical Guide for Researchers and Drug Development Professionals
Tubulysin B, a member of the tubulysin family of natural products isolated from myxobacteria, emerged in the early 2000s as a highly potent cytotoxic agent with significant potential for anticancer therapy. Initial studies revealed its remarkable ability to inhibit cell proliferation at picomolar to low nanomolar concentrations, even in multidrug-resistant cancer cell lines. This technical guide delves into the foundational, pre-2010 research that first characterized the cytotoxic properties of this compound, providing a detailed overview of the quantitative data, experimental methodologies, and early understanding of its mechanism of action.
Quantitative Cytotoxicity: A Comparative Overview
Early research consistently demonstrated the exceptional potency of tubulysins. These compounds were found to be significantly more cytotoxic than established microtubule-targeting agents like paclitaxel and vinblastine, often by a factor of 20 to 100-fold.[1] The cytotoxic activity, as measured by the half-maximal inhibitory concentration (IC50), varied across different cancer cell lines, highlighting a broad spectrum of activity.
| Cell Line | Cancer Type | This compound IC50 (nM) | Reference Compound | Reference IC50 (nM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 0.09 | Tubulysin A | - | [2] |
| MDA-MB-231 | Breast Adenocarcinoma | 2.55 | Tubulysin A | - | [2] |
| A549 | Lung Carcinoma | Potent inhibition at low nM | Tubulysin A | - | [2] |
| HCT-116 | Colorectal Carcinoma | Potent inhibition at low nM | Tubulysin A | - | [2] |
| KB-3-1 (parental) | Epidermoid Carcinoma | - | EC1009 (this compound) | ~1 | [3] |
| KB-V1 (P-gp overexpressing) | Epidermoid Carcinoma | - | EC1009 (this compound) | ~1 | [3] |
Note: Early studies often focused on the tubulysin family as a whole or on specific analogs. The data presented here reflects the earliest available quantitative information on this compound and its closely related counterparts.
Mechanism of Action: Disruption of Microtubule Dynamics and Induction of Apoptosis
The primary mechanism of cytotoxicity for this compound was quickly identified as the disruption of microtubule function.[1][4] By binding to the vinca domain of β-tubulin, tubulysins inhibit tubulin polymerization, leading to the depolymerization of existing microtubules.[1][3] This disruption of the cellular cytoskeleton has profound consequences, ultimately culminating in apoptotic cell death.[1][4]
Cell Cycle Arrest
A hallmark of microtubule-targeting agents is their ability to interfere with the formation of the mitotic spindle, a structure essential for cell division. Early investigations confirmed that treatment with tubulysins, including this compound, leads to an accumulation of cells in the G2/M phase of the cell cycle.[1] This cell cycle arrest is a direct consequence of the disruption of microtubule dynamics, which activates the spindle assembly checkpoint and prevents cells from proceeding through mitosis.
Caption: this compound induces G2/M cell cycle arrest by inhibiting microtubule polymerization.
Induction of Apoptosis
The ultimate fate of cells treated with this compound is apoptosis, or programmed cell death. Early studies indicated that tubulysin-induced apoptosis involves the activation of caspases, a family of proteases central to the apoptotic signaling cascade.[1] Specifically, the activation of caspase-3, an executioner caspase, was observed.[1] Further research pointed towards the involvement of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria. While detailed pathway analysis was more common in later studies, the foundational work established a clear link between microtubule disruption and the initiation of apoptosis.
Caption: Early proposed apoptotic pathway induced by this compound.
Experimental Protocols
The following are generalized protocols based on the methodologies described in early cytotoxicity studies for tubulysins.
Cell Viability Assays (e.g., MTT, XTT)
These colorimetric assays were fundamental in determining the IC50 values of this compound. They measure the metabolic activity of cells, which serves as an indicator of cell viability.
Caption: General workflow for determining cell viability after this compound treatment.
Detailed Steps:
-
Cell Seeding: Cancer cells were typically seeded in 96-well microtiter plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of this compound was prepared in culture medium and added to the wells. A vehicle control (e.g., DMSO) was also included.
-
Incubation: The plates were incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) was added to each well.
-
Final Incubation and Measurement: The plates were incubated for an additional 2 to 4 hours to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells. For the MTT assay, a solubilizing agent (e.g., DMSO or isopropanol) was added to dissolve the formazan crystals. The absorbance was then read on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: The absorbance values were used to calculate the percentage of cell viability relative to the vehicle control, and the IC50 value was determined by plotting cell viability against the logarithm of the drug concentration.
Immunofluorescence Microscopy for Microtubule Analysis
To visualize the effects of this compound on the cellular microtubule network, immunofluorescence microscopy was employed.
Detailed Steps:
-
Cell Culture and Treatment: Cells were grown on glass coverslips and treated with this compound at various concentrations for a defined period (e.g., 4 to 24 hours).
-
Fixation and Permeabilization: The cells were fixed with a solution such as 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 to allow antibody access to intracellular structures.
-
Immunostaining: The coverslips were incubated with a primary antibody specific for β-tubulin. After washing, a fluorescently labeled secondary antibody that binds to the primary antibody was added.
-
Nuclear Staining and Mounting: A nuclear counterstain, such as DAPI, was often used to visualize the cell nuclei. The coverslips were then mounted on microscope slides.
-
Microscopy: The slides were examined using a fluorescence microscope to observe the morphology of the microtubule network and the distribution of tubulin within the cells. Early studies using this technique revealed a significant disruption and depolymerization of microtubules in this compound-treated cells.[3]
Conclusion
The early investigations into the cytotoxicity of this compound laid a critical foundation for its subsequent development as a potent anticancer agent, particularly as a payload for antibody-drug conjugates. These initial studies established its sub-nanomolar potency across a range of cancer cell lines, its mechanism of action through microtubule destabilization and induction of apoptosis via G2/M arrest, and its efficacy in multidrug-resistant models. The experimental protocols developed during this period were instrumental in quantifying its activity and elucidating its cellular effects, paving the way for further preclinical and clinical exploration.
References
- 1. researchgate.net [researchgate.net]
- 2. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 3. Structural recognition of this compound derivatives by multidrug resistance efflux transporters in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
The Role of Tubulysin B in Inhibiting Tubulin Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulysin B, a potent tetrapeptide isolated from myxobacteria, has emerged as a highly promising antineoplastic agent due to its profound inhibitory effects on tubulin polymerization. By binding to β-tubulin at the vinca domain, this compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2][3][4] Its exceptional cytotoxicity, even against multidrug-resistant cancer cell lines, underscores its potential as a payload in antibody-drug conjugates (ADCs).[1][4][5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its cytotoxic activity.
Mechanism of Action: Inhibition of Tubulin Polymerization
This compound exerts its potent cytotoxic effects by directly targeting the microtubule cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell shape. The primary mechanism involves the inhibition of tubulin polymerization.
1.1. Binding to β-Tubulin:
This compound binds to the β-subunit of the αβ-tubulin heterodimer.[2] Specifically, it interacts with the vinca domain, a site distinct from the colchicine and taxane binding sites.[3][4][5][7] This binding is non-competitive with vinblastine, suggesting a unique interaction within the vinca domain. The high affinity of this compound for tubulin is a key determinant of its potent biological activity. Some studies suggest that this compound can bind to the β-subunit alone, which may contribute to its higher affinity compared to other vinca-domain binding agents.[7][8]
1.2. Disruption of Microtubule Dynamics:
Upon binding to tubulin, this compound effectively inhibits the polymerization of tubulin dimers into microtubules.[1][2] This disruption of the dynamic equilibrium between soluble tubulin and polymerized microtubules leads to a net depolymerization of existing microtubules.[2] The consequence is a chaotic and dysfunctional microtubule network within the cell.
Cellular Consequences of Tubulin Polymerization Inhibition
The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, culminating in cell death.
2.1. G2/M Phase Cell Cycle Arrest:
Properly functioning microtubules are essential for the formation of the mitotic spindle, which is responsible for the accurate segregation of chromosomes during mitosis. By disrupting microtubule formation, this compound activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition.[1][9] This arrest is often characterized by an accumulation of cells with a 4N DNA content. Key regulatory proteins of the G2/M checkpoint, such as Cyclin B1 and CDK1, are implicated in this process. The sustained activation of the Cyclin B1/CDK1 complex is a hallmark of mitotic arrest induced by microtubule-targeting agents.[10][11]
2.2. Induction of Apoptosis:
Prolonged arrest in mitosis ultimately triggers the intrinsic apoptotic pathway.[1][6][9][12] This programmed cell death is characterized by the activation of a cascade of caspases, including initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3 and Caspase-7).[13][14][15] The activation of these proteases leads to the cleavage of key cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing. The anti-apoptotic Bcl-2 family of proteins are also key regulators in this pathway, and their phosphorylation, mediated by the prolonged activity of Cdk1/Cyclin B1, can influence the cell's fate.[10]
Quantitative Data: Cytotoxicity of this compound
This compound exhibits remarkable cytotoxicity across a wide range of cancer cell lines, with IC50 values often in the picomolar to low nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| KB | Cervical Carcinoma | 0.6 | [1] |
| A549 | Lung Carcinoma | 0.9 | [1] |
| MES SA | Uterine Sarcoma | 0.04 (for analogue Tb111) | [13] |
| HEK 293T | Human Embryonic Kidney | 0.006 (for analogue Tb111) | [13] |
| MES SA DX | Multidrug-Resistant Uterine Sarcoma | 1.54 (for analogue Tb111) | [13] |
| SK-BR-3 | Breast Cancer (HER2+) | 0.004-0.007 (ADC) | [7][16] |
| MDA-MB-468 | Breast Cancer (HER2-) | >3.6 (ADC) | [7] |
| HER2-positive cell lines | Various | 0.06-0.19 (ADC) | [17] |
Experimental Protocols
4.1. In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.
-
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) at 340-350 nm.[18][19][20] Alternatively, a fluorescent reporter that binds preferentially to polymerized tubulin can be used.
-
Materials:
-
Lyophilized tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol (for promoting polymerization)
-
This compound stock solution (in DMSO)
-
Control compounds (e.g., paclitaxel as a polymerization promoter, vinblastine as a depolymerizer)
-
Temperature-controlled spectrophotometer or plate reader
-
-
Procedure:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice.
-
Prepare reaction mixtures in a pre-chilled 96-well plate on ice. Each well should contain General Tubulin Buffer, glycerol, and GTP.
-
Add this compound or control compounds at desired concentrations. Include a vehicle control (DMSO).
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis: Plot absorbance versus time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibition of tubulin polymerization.
4.2. Immunofluorescence Microscopy for Microtubule Visualization
This technique allows for the direct visualization of the effects of this compound on the microtubule network within cells.
-
Principle: Cells are fixed and permeabilized to allow access of antibodies to intracellular structures. A primary antibody specific for tubulin (e.g., anti-α-tubulin) is used to label the microtubules, followed by a fluorescently labeled secondary antibody for visualization by fluorescence microscopy.
-
Materials:
-
Adherent cells cultured on glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with this compound at various concentrations for a specified time. Include an untreated control.
-
Wash the cells with PBS.
-
Fix the cells with the chosen fixation solution.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer.
-
Wash with PBS.
-
Block non-specific antibody binding with blocking buffer for 30-60 minutes.
-
Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
-
Expected Results: Untreated cells will show a well-organized, filamentous microtubule network. Cells treated with this compound will exhibit a disrupted, diffuse, and depolymerized microtubule structure.
4.3. Cell Viability Assay (MTT Assay)
This colorimetric assay is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[1][2] The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines
-
Cell culture medium
-
96-well plates
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.
-
After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Signaling Pathways and Experimental Workflows
5.1. Signaling Pathway of this compound-Induced G2/M Arrest and Apoptosis
Caption: this compound signaling pathway leading to apoptosis.
5.2. Experimental Workflow for Characterizing this compound
Caption: Workflow for characterizing this compound's effects.
Conclusion
This compound is a microtubule-depolymerizing agent with exceptionally potent cytotoxic activity against a broad spectrum of cancer cells. Its mechanism of action, involving the direct inhibition of tubulin polymerization, leads to mitotic arrest and apoptosis. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to harness the therapeutic potential of this compound, particularly in the context of targeted cancer therapies such as antibody-drug conjugates. Further investigation into its structure-activity relationships and in vivo efficacy will be crucial for its clinical translation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclin-dependent Kinase-1 (Cdk1)/Cyclin B1 Dictates Cell Fate after Mitotic Arrest via Phosphoregulation of Antiapoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
Understanding the Bioactivity of Tubulysin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulysin B, a member of the tubulysin family of natural products isolated from myxobacteria, is a highly potent cytotoxic peptide with significant potential in oncology.[1][2] Its remarkable antiproliferative activity, even against multidrug-resistant (MDR) cancer cell lines, has made it a focal point of research, particularly as a payload for antibody-drug conjugates (ADCs).[2][3][4] This technical guide provides an in-depth examination of the bioactivity of this compound, detailing its mechanism of action, summarizing quantitative cytotoxicity data, outlining relevant experimental protocols, and visualizing the key molecular pathways involved.
Core Mechanism of Action: Microtubule Destabilization
The primary mechanism of action for this compound is the potent inhibition of tubulin polymerization.[3][5] Tubulins are among the most powerful inhibitors of cell division discovered to date.[3] By binding to the vinca domain on β-tubulin, this compound disrupts the dynamic instability of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[4][5][6] This interference leads to the rapid collapse of the microtubule network, causing cell cycle arrest, primarily in the G2/M phase, and ultimately triggering programmed cell death, or apoptosis.[4][5] Unlike some other microtubule-targeting agents, tubulysins have been shown to be less susceptible to efflux by P-glycoprotein, making them effective against certain MDR cancer cells.[4][7]
Quantitative Bioactivity: Cytotoxicity Data
This compound and its analogues exhibit exceptionally potent antiproliferative activity across a wide range of human cancer cell lines, with IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values often in the low nanomolar to picomolar range.[1][8] This potency is frequently 20- to 1000-fold greater than that of established agents like paclitaxel and vinblastine.[4][5]
| Compound | Cell Line | Assay Type | IC50 / GI50 (nM) | Reference |
| This compound | KB (human nasopharyngeal) | - | 0.6 | [1] |
| A549 (human lung) | - | 0.9 | [1] | |
| KB (human nasopharyngeal) | [3H]thymidine incorporation | 2 | [1] | |
| Tubulysin A | MCF-7 (human breast) | - | 0.09 | [9] |
| HCT-116 (human colon) | Growth Inhibition | 0.007 | [8] | |
| HL-60 (human promyelocytic leukemia) | Growth Inhibition | 0.059 | [8] | |
| HCT-15 (human colon) | Growth Inhibition | 0.10 | [8] | |
| HUVEC (endothelial cells) | Growth Inhibition (72h) | 0.34 | [10] | |
| Tubulysin D | KB-V1 (MDR cervix carcinoma) | - | 0.31 | [11] |
| EC1820 (Tub-B bis-ether) | 2008/WT (human ovarian) | Cell Viability | 0.27 | [7] |
| KB-3-1 (human cervix) | Cell Viability | 0.28 | [7] | |
| A549 (human lung) | Cell Viability | 0.47 | [7] | |
| KEMTUB10 (Analogue) | MCF7 (human breast) | Cell Viability | 1.1 | [12] |
| MDAMB231 (human breast) | Cell Viability | 2.5 | [12] |
Induced Signaling Pathways: Apoptosis Cascade
The G2/M arrest induced by this compound culminates in apoptosis. The apoptotic signaling cascade can be initiated through the intrinsic (mitochondrial) pathway. Evidence suggests this involves the activation of Cathepsin B, which can lead to the release of Cytochrome C from the mitochondria.[9] This, in turn, activates a cascade of caspases, including the executioner caspase-3, leading to the cleavage of key cellular substrates like PARP (Poly (ADP-ribose) polymerase) and ultimately, cell death.[5][9] Studies with analogues also implicate the involvement of the tumor suppressor p53 and the Bcl-2 family of proteins, such as Bim and Bcl-2, in regulating this process.[12]
Experimental Protocols & Workflows
In Vitro Cytotoxicity Assay (e.g., MTT/XTT Assay)
This protocol assesses the ability of a compound to inhibit cell proliferation or induce cell death.
-
Cell Seeding : Plate cancer cells in 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment : Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the plates and add the compound-containing medium. Include vehicle-only controls.
-
Incubation : Incubate the plates for a specified period, typically 48 to 72 hours.[7]
-
Reagent Addition : Add a tetrazolium salt solution (e.g., MTT or XTT) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the salt into a colored formazan product.
-
Solubilization : If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Tubulin Polymerization Assay
This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reagent Preparation : Reconstitute lyophilized, high-purity tubulin (>99%) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Keep on ice.
-
Reaction Setup : In a 96-well plate, add polymerization buffer containing GTP and the test compound (this compound) or controls (e.g., paclitaxel as a polymerization promoter, vinblastine as an inhibitor, DMSO as a vehicle).
-
Initiation : Warm the plate to 37°C in a temperature-controlled spectrophotometer. Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Monitoring : Immediately begin monitoring the change in absorbance (optical density) at 340 nm every minute for at least 60 minutes. An increase in absorbance indicates microtubule formation.
-
Analysis : Plot absorbance versus time. The rate of polymerization and the maximum polymer mass can be calculated from the resulting curves to quantify the inhibitory effect of this compound.[5][13]
Apoptosis Detection by Western Blot
This method detects the molecular markers of apoptosis in treated cells.
-
Cell Treatment and Lysis : Treat cells with this compound at a concentration known to induce cytotoxicity (e.g., 5-10x IC50) for a set time (e.g., 24-48 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with primary antibodies against key apoptotic proteins (e.g., anti-cleaved-Caspase-3, anti-cleaved-PARP). An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Detection : After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : The presence and intensity of bands corresponding to the cleaved forms of caspase-3 and PARP indicate the induction of apoptosis.
Conclusion and Future Directions
This compound is a formidable antimitotic agent characterized by its potent inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. Its high cytotoxicity, maintained even in MDR cell lines, makes it an exceptionally attractive payload for targeted therapies like ADCs.[14][15] Ongoing research focuses on synthesizing more stable and equally potent analogues to improve their pharmacokinetic properties and therapeutic window.[16] The detailed understanding of this compound's bioactivity, as outlined in this guide, is crucial for harnessing its full therapeutic potential and developing next-generation cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural recognition of this compound derivatives by multidrug resistance efflux transporters in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 10. Biological evaluation of tubulysin A: a potential anticancer and antiangiogenic natural product - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Total Synthesis and Biological Evaluation of Tubulysin U, Tubulysin V, and their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A new class of cytotoxic agents targets tubulin and disrupts microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.box [2024.sci-hub.box]
- 15. researchgate.net [researchgate.net]
- 16. Structure-activity relationships of tubulysin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Research Findings on Tubulysin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of preliminary research findings on Tubulysin B, a potent natural tetrapeptide with significant potential in oncology. This compound, originally isolated from myxobacteria, is a powerful antimitotic agent that has garnered substantial interest as a cytotoxic payload for antibody-drug conjugates (ADCs). This document outlines its mechanism of action, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes critical pathways and workflows.
Core Concepts and Mechanism of Action
This compound is a member of the tubulysin family of natural products, which are highly cytotoxic linear tetrapeptides.[1][2] These compounds are renowned for their exceptional potency against a wide array of cancer cell lines, including those exhibiting multidrug-resistant (MDR) phenotypes.[1][2][3]
The primary mechanism of action for this compound is the disruption of microtubule dynamics.[3][4] Key aspects of its activity include:
-
Tubulin Polymerization Inhibition : this compound binds to the vinca domain on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[4][5] This action is more potent than that of established agents like vinblastine.[4]
-
Microtubule Destabilization : By inhibiting polymerization and inducing depolymerization, this compound leads to the disassembly of the microtubule network.[4][5] This disruption of the cellular cytoskeleton is a critical step in its cytotoxic effect.
-
Cell Cycle Arrest : The disruption of the mitotic spindle, a structure essential for chromosome segregation during cell division, causes cells to arrest in the G2/M phase of the cell cycle.[4][6][7]
-
Induction of Apoptosis : Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3][4][6] This is often characterized by the activation of caspase-3.[4]
Notably, this compound can overcome resistance mediated by P-glycoprotein (P-gp), a common efflux pump responsible for MDR in cancer cells, making it a valuable agent for treating refractory tumors.[4][5]
Quantitative Data Summary
The high potency of this compound and its analogs is demonstrated by their low IC50 values (the concentration required to inhibit the growth of 50% of cells) in various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound and Analogs
| Compound/Analog | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | KB | Nasopharyngeal Carcinoma | 0.6 | [6] |
| This compound | A549 | Lung Carcinoma | 0.9 | [6] |
| Tubulysin A | HL-60 | Promyelocytic Leukemia | <1 | [8] |
| Tubulysin A | HCT-116 | Colorectal Carcinoma | <1 | [8] |
| Tubulysin A | HCT-15 | Colorectal Carcinoma | <1 | [8] |
| Tubulysin A | MCF-7 | Breast Adenocarcinoma | 0.09 | [9] |
| Tubulysin A | MDA-MB-231 | Breast Adenocarcinoma | 2.55 | [9] |
| This compound Analog (Tub114) ADC (DX126-262) | HER2-positive cell lines | Breast/Gastric Cancer | 0.06 - 0.19 | [10] |
| Synthetic Tubulysin Analog (3) | C26 | Murine Colon Carcinoma | 20 | [11] |
| Tubulysin U Analog (1f) | HT-29 | Colorectal Adenocarcinoma | 22 | [12] |
Table 2: In Vivo Efficacy of Tubulysin-Based Agents
| Agent | Tumor Model | Dosing | Outcome | Reference |
| Folate-Tubulysin B Conjugate (EC0305) | Human Nasopharyngeal Xenograft | 1 µmol/kg, three times a week for 2 weeks | 100% cures | [13] |
| Tubulysin Analog-Dendrimer Conjugate (5) | C26 Colon Carcinoma | Single dose (165 mg analog/kg) | 172% tumor growth delay; 3/8 mice tumor-free | [11] |
| Anti-CD22 Tubulysin Pr ADC (10) | BJAB.Luc Human Lymphoma Xenograft | Single IV dose (1 mg/kg) | Tumor stasis for 21 days | [14] |
Key Experimental Protocols
This section details the methodologies for experiments commonly cited in this compound research.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 values of this compound and its analogs.
-
Cell Seeding : Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model (e.g., four-parameter logistic regression) to determine the IC50 value.[15]
Tubulin Polymerization Assay
This cell-free assay directly measures the effect of this compound on tubulin assembly.
-
Reaction Mixture Preparation : In a 96-well plate, prepare a reaction mixture containing purified tubulin protein (e.g., >99% pure bovine brain tubulin) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) with 1 mM GTP.
-
Compound Addition : Add various concentrations of this compound or a control compound (e.g., paclitaxel as a polymerization promoter, vinblastine as an inhibitor) to the wells.
-
Initiation of Polymerization : Incubate the plate at 37°C to initiate tubulin polymerization.
-
Turbidity Measurement : Monitor the increase in absorbance (turbidity) at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer. The increase in absorbance is proportional to the extent of microtubule formation.
-
Data Analysis : Plot the absorbance versus time. Compare the polymerization curves in the presence of this compound to the positive and negative controls to determine its inhibitory effect.
Immunofluorescence Staining for Microtubule Integrity
This method visualizes the effect of this compound on the cellular microtubule network.
-
Cell Culture : Grow cells on glass coverslips in a petri dish.
-
Treatment : Treat the cells with this compound at a concentration known to be cytotoxic (e.g., 10 nM) for a defined period (e.g., 4-24 hours).
-
Fixation : Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization : Wash again with PBS and permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking : Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation : Incubate the cells with a primary antibody against β-tubulin (e.g., a mouse monoclonal anti-β-tubulin antibody) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation : Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) for 1 hour in the dark.
-
Counterstaining and Mounting : Counterstain the nuclei with DAPI for 5 minutes. Wash and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Microscopy : Visualize the cells using a fluorescence microscope. Untreated cells should show a well-organized, filamentous microtubule network, while this compound-treated cells are expected to show disrupted or depolymerized microtubules.[5]
Visualizations: Pathways and Workflows
Mechanism of Action Pathway
The following diagram illustrates the sequence of events following cellular exposure to this compound.
Caption: this compound inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.
General Workflow for ADC Development
This diagram outlines the typical steps involved in creating and testing a Tubulysin-based Antibody-Drug Conjugate.
Caption: Key stages in the development of a Tubulysin-based Antibody-Drug Conjugate (ADC).
Structure-Activity Relationship (SAR) Logic
This diagram visualizes the key structural considerations for optimizing Tubulysin analogs.
Caption: Structure-Activity Relationship (SAR) insights for designing novel Tubulysin analogs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural recognition of this compound derivatives by multidrug resistance efflux transporters in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. portlandpress.com [portlandpress.com]
- 9. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 10. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 11. Chemotherapeutic Evaluation of a Novel Synthetic Tubulysin Analogue-Dendrimer Conjugate in C26 Tumor Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and structure–activity relationship studies of novel tubulysin U analogues – effect on cytotoxicity of structural variations in the tubuvaline fragment - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Tubulysin B: A Bacterial Metabolite Forging a Path in Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tubulysin B is a potent cytotoxic secondary metabolite produced by myxobacteria, primarily strains of Archangium gephyra and Angiococcus disciformis.[1] As a member of the tubulysin family of tetrapeptides, it exhibits extraordinary anti-proliferative activity against a wide range of cancer cell lines, including those exhibiting multidrug resistance, with IC50 values often in the picomolar to low nanomolar range.[2][3] Its mechanism of action involves the powerful disruption of microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[3][4] The complex chemical structure of this compound, assembled by a sophisticated hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) machinery, presents both challenges for synthesis and opportunities for analog development.[5] This guide provides a comprehensive overview of this compound, detailing its biosynthesis, mechanism of action, biological activity, and relevant experimental protocols for its study.
Origin and Biosynthesis
This compound is a natural product of myxobacteria, a group of soil-dwelling bacteria known for their production of diverse and biologically active secondary metabolites.
Producing Organisms
The primary producers of tubulysins, including this compound, are:
The production yield of tubulysins from bacterial fermentation is typically very low, which has historically limited their extensive research and clinical development, thereby driving efforts in total synthesis and the generation of more accessible synthetic analogs.[6]
Biosynthetic Pathway
The biosynthesis of the tubulysin scaffold is governed by a large, multimodular hybrid Non-Ribosomal Peptide Synthetase/Polyketide Synthase (NRPS-PKS) gene cluster, often designated as the tub cluster (tubA-F).[5][7][8] This enzymatic assembly line is responsible for the sequential condensation of the four constituent residues that form the tubulysin core.
The general biosynthetic logic involves:
-
Initiation: The pathway begins with the loading of the first amino acid, N-methyl-D-pipecolic acid (Mep).
-
Elongation (NRPS): Subsequent NRPS modules recruit and attach L-isoleucine (Ile).
-
Hybrid PKS/NRPS Extension: A complex series of PKS and NRPS modules assemble the unique tubuvaline (Tuv) moiety, which includes the characteristic thiazole ring.
-
Final NRPS Extension: The final residue, tubutyrosine (Tut) in the case of this compound, is incorporated.
-
Tailoring and Release: Post-assembly modifications and cleavage from the enzyme complex yield the final natural product.
The fidelity and order of this assembly are controlled by specific protein-protein interactions between successive enzyme subunits, mediated by terminal "docking domains".[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Identification and analysis of the core biosynthetic machinery of tubulysin, a potent cytotoxin with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Tubulysin Biosynthetic Genes in Archangium gephyra -Microbiology and Biotechnology Letters | Korea Science [koreascience.kr]
- 8. Heterologous expression and genetic engineering of the tubulysin biosynthetic gene cluster using Red/ET recombineering and inactivation mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multienzyme docking in hybrid megasynthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Using Tubulysin B in Cell Culture: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Tubulysin B in a cell culture setting. This compound is a potent natural product with significant cytotoxic activity against a wide range of cancer cell lines, including those with multi-drug resistance.
This compound is a member of the tubulysin family of tetrapeptides isolated from myxobacteria.[1] Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[1][2] This potent anti-mitotic activity makes it a valuable tool for cancer research and a promising payload for antibody-drug conjugates (ADCs).[3][4]
Data Presentation: In Vitro Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| KB | Cervical Carcinoma | 0.6 | [1] |
| A549 | Lung Carcinoma | 0.9 | [1] |
| HEK 293-CCK2R | Embryonic Kidney (transfected) | 2.7 | [5] |
| L540cy | Hodgkin's Lymphoma | Low single-digit ng/mL range | [6] |
| Karpas299 | Anaplastic Large Cell Lymphoma | Low single-digit ng/mL range | [6] |
| DEL | Anaplastic Large Cell Lymphoma | Low single-digit ng/mL range | [6] |
| MCF-7 | Breast Adenocarcinoma | 0.09 (for Tubulysin A) | [7] |
| MDA-MB231 | Breast Adenocarcinoma | 2.55 (for Tubulysin A) | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are critical for maintaining its activity.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Bring the lyophilized this compound vial to room temperature before opening.
-
Reconstitute the powder in sterile DMSO to create a high-concentration stock solution (e.g., 1 mM or 10 mM).[1] For example, to make a 10 mM stock solution from 1 mg of this compound (Molecular Weight: ~850 g/mol ), add 117.6 µL of DMSO.
-
Vortex briefly to ensure the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When needed, thaw an aliquot at room temperature and dilute it to the desired working concentration in the appropriate cell culture medium.
Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay)
This protocol outlines a general procedure for determining the cytotoxic effect of this compound on a cell line of interest.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear or opaque-walled microplates (depending on the assay)
-
This compound stock solution
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT assay)
-
Plate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting concentration range is 0.01 nM to 100 nM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (no cells) as a background control and wells with cells in medium containing DMSO at the highest concentration used in the dilutions as a vehicle control.
-
Incubate the plate for a predetermined period, typically 48 to 96 hours.[6][7]
-
-
Viability Measurement:
-
For MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. Add 100 µL of solubilization solution and incubate overnight at 37°C. Read the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the results to the vehicle control wells (considered 100% viability).
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with various concentrations of this compound (e.g., concentrations around the IC50 value) for a specified time (e.g., 24 or 48 hours). Include an untreated control and a vehicle (DMSO) control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution following this compound treatment.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound for a desired period (e.g., 24 hours). Include an untreated control and a vehicle control.
-
-
Cell Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases. This compound is expected to cause an arrest in the G2/M phase.[6]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a cell viability assay.
Caption: Workflows for apoptosis and cell cycle analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Selective Tumor Targeting of Desacetyl Vinblastine Hydrazide and this compound via Conjugation to a Cholecystokinin 2 Receptor (CCK2R) Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
Application Notes and Protocols: Preparation of Tubulysin B Stock Solution
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the preparation, storage, and handling of Tubulysin B stock solutions for research applications. This compound is a potent cytotoxic peptide that acts as a microtubule destabilizing agent, making it a valuable tool in cancer research and for the development of antibody-drug conjugates (ADCs).[1][2][3]
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Citations |
| Molecular Formula | C₄₂H₆₃N₅O₁₀S | [1][4][5] |
| Molecular Weight | ~830.0 g/mol | [4][5] |
| Appearance | White to off-white solid powder | [1][2] |
| Solubility | Soluble in DMSO (≥100 mg/mL) | [1][6] |
| Storage (Solid) | >2 years if stored properly; 1 year at -20°C or 2 years at -80°C | [2] |
| Storage (Solution) | In DMSO: 1 month at -20°C, 6 months at -80°C. It is advised to avoid repeated freeze-thaw cycles. | [1][2][6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials
-
This compound (solid powder)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), biotechnology grade
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure
-
Pre-analysis and Calculation:
-
Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution. The formula to use is: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
Example calculation for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 830.0 g/mol = 8.3 mg
-
-
Weighing:
-
Carefully weigh the calculated amount of this compound powder using an analytical balance in a fume hood or designated containment area. This compound is highly cytotoxic and should be handled with caution.
-
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of high-quality, anhydrous DMSO. It is noted that hygroscopic DMSO can negatively affect the solubility of the product.[1]
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.
-
For compounds that are difficult to dissolve, gentle warming of the tube to 37°C or brief sonication in an ultrasonic bath can aid in dissolution.[6] Visually inspect the solution to ensure no particulates are present.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.[6]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][6]
-
Protect the solution from light.[1]
-
Mechanism of Action: Tubulin Polymerization Inhibition
This compound exerts its potent cytotoxic effects by inhibiting tubulin polymerization.[1][6] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[1][6] The exceptional potency of tubulysins makes them effective against various cancer cell lines, including those with multidrug resistance.[1][6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. excenen.com [excenen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C42H63N5O10S | CID 12134545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 205304-87-6 | FIA30487 | Biosynth [biosynth.com]
- 6. glpbio.com [glpbio.com]
- 7. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Recommended Storage and Handling of Tubulysin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed recommendations for the storage and handling of Tubulysin B, a potent cytotoxic peptide that functions as a microtubule destabilizing agent. Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring the reproducibility of experimental results.
Introduction
This compound is a natural product isolated from myxobacteria, known for its exceptionally high cytotoxicity against a wide range of cancer cell lines, including multidrug-resistant strains. Its mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Given its potent biological activity and complex chemical structure, proper storage and handling are paramount to prevent degradation and loss of efficacy.
Recommended Storage Conditions
The stability of this compound is dependent on its physical state (solid or in solution), storage temperature, and the solvent used. The following table summarizes the recommended storage conditions to ensure optimal stability.
| Form | Solvent | Storage Temperature | Recommended Duration | Special Considerations |
| Solid | N/A | -20°C | Up to several years | Store in a tightly sealed container, protected from light and moisture. |
| Solution | Anhydrous DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous solvent to minimize hydrolysis. |
| -20°C | Up to 1 month | For shorter-term storage. Aliquoting is still recommended. |
Note: While specific quantitative degradation kinetics for this compound are not extensively published, the recommendations above are based on general best practices for complex peptides and information from suppliers. It is highly recommended to perform in-house stability assessments for long-term studies. The C-11 acetate group on some tubulysin analogues is known to be susceptible to hydrolysis, which significantly reduces cytotoxicity.
Handling Precautions
-
Potent Cytotoxin: this compound is extremely cytotoxic. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All handling should be performed in a designated containment area, such as a chemical fume hood.
-
Hygroscopic Nature: The solid form of this compound may be hygroscopic. It is important to handle it in a dry environment and to securely seal the container after use to prevent moisture absorption.
-
Light Sensitivity: Protect both solid this compound and its solutions from light to prevent potential photodegradation.
Solution Preparation and Freeze-Thaw Cycles
To minimize degradation, it is critical to handle solutions of this compound appropriately.
Protocol for Preparing Stock Solutions:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to achieve the desired concentration.
-
Vortex briefly to ensure complete dissolution. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.
-
Once dissolved, immediately aliquot the stock solution into single-use vials to minimize the number of freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Impact of Freeze-Thaw Cycles:
Repeated freeze-thaw cycles are detrimental to the stability of many complex molecules, including peptides like this compound. This can lead to:
-
Increased Hydrolysis: The presence of any residual water in the solvent can lead to hydrolysis, particularly of ester groups, during the thawing process.
-
Aggregation: The process of freezing and thawing can induce changes in the local concentration and conformation of the molecule, potentially leading to the formation of aggregates.
-
Precipitation: Changes in solubility upon freezing and thawing can cause the compound to precipitate out of solution.
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol describes a general reversed-phase high-performance liquid chromatography (RP-HPLC) method that can be adapted to assess the stability of this compound in solution.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound reference standard
-
Solvent for sample preparation (e.g., DMSO)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the desired solvent (e.g., DMSO) at a known concentration.
-
Sample Preparation: Prepare samples of this compound that have been subjected to stability testing (e.g., stored under different conditions or subjected to freeze-thaw cycles).
-
Analysis: Inject the standard and samples onto the HPLC system.
-
Data Analysis: Compare the peak area of the main this compound peak in the samples to that of the standard to determine the percentage of degradation. The appearance of new peaks can indicate the formation of degradation products.
In Vitro Tubulin Polymerization Assay
This assay is used to determine the biological activity of this compound by measuring its ability to inhibit the polymerization of tubulin.
Materials:
-
Tubulin polymerization assay kit (commercially available)
-
Tubulin protein
-
GTP solution
-
Polymerization buffer
-
This compound solution at various concentrations
-
Positive control (e.g., Vinblastine)
-
Negative control (vehicle, e.g., DMSO)
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing tubulin protein in polymerization buffer.
-
Add varying concentrations of this compound, the positive control, or the negative control to the wells of a microplate.
-
Initiate the polymerization by adding GTP to all wells.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the rate of tubulin polymerization.
-
Compare the polymerization curves of the this compound-treated samples to the controls to determine the inhibitory activity.
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects by binding to the vinca domain on β-tubulin, thereby inhibiting tubulin polymerization and disrupting the formation and function of the mitotic spindle. This leads to a cascade of events culminating in apoptotic cell death.
Caption: Signaling pathway of this compound-induced apoptosis.
Workflow for Assessing this compound Stability and Activity
The following workflow outlines the key steps for a comprehensive evaluation of this compound stability and its impact on biological activity.
Caption: Experimental workflow for stability and activity assessment.
Cytotoxicity Assays for Tubulysin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the cytotoxicity of Tubulysin B, a potent anti-mitotic agent, using common colorimetric assays: MTT and XTT.
Introduction to this compound
This compound is a member of the tubulysin family of natural products isolated from myxobacteria.[1] These tetrapeptides are highly potent cytotoxic agents that function by inhibiting tubulin polymerization, a critical process for cell division.[1][2] This disruption of microtubule dynamics leads to a cascade of cellular events, ultimately culminating in apoptotic cell death.[3] The potent anti-proliferative activity of tubulysins against a wide range of human cancer cell lines, including multi-drug-resistant (MDR) strains, has made them a significant area of interest for the development of antibody-drug conjugates (ADCs) and other targeted cancer therapies.[1][3]
Principle of Cytotoxicity Assays
Cytotoxicity assays are essential tools for evaluating the efficacy of anti-cancer compounds like this compound. The MTT and XTT assays are reliable, colorimetric methods that measure cell viability and proliferation.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT into a purple formazan product.[4] The resulting insoluble formazan crystals are then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[4]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also involves the reduction of a tetrazolium salt. However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and making the protocol simpler and faster.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various human cancer cell lines, demonstrating its potent cytotoxic activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| 2008/WT | Ovarian Carcinoma | 1.0 ± 0.1 | [5] |
| KB-3-1 | Cervical Carcinoma | 0.8 ± 0.1 | [5] |
| A549 | Lung Carcinoma | 1.2 ± 0.2 | [5] |
Note: In the referenced study, this compound is referred to as EC1009.
Experimental Protocols
MTT Assay Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
XTT Assay Protocol
This protocol offers a more streamlined approach to assessing cell viability.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
XTT labeling mixture (prepared by mixing XTT reagent and an electron-coupling reagent, as per the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
XTT Addition and Incubation:
-
After the compound treatment period, prepare the XTT labeling mixture according to the manufacturer's protocol.
-
Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2. The incubation time may need to be optimized based on the cell type and density.
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
Measure the absorbance of the samples at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of 650 nm or higher is recommended.
-
Visualizations
Caption: Workflow for MTT and XTT Cytotoxicity Assays.
Caption: this compound Induced Apoptotic Signaling Pathway.
References
- 1. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural recognition of this compound derivatives by multidrug resistance efflux transporters in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Experimental Design with Tubulysin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing in vitro experiments with Tubulysin B, a potent microtubule-destabilizing agent with significant anti-cancer properties. The protocols detailed below are intended to assist researchers in accurately assessing the cytotoxic and mechanistic effects of this compound on cancer cells.
Introduction
This compound is a highly cytotoxic peptide natural product that belongs to a class of compounds isolated from myxobacteria. It exerts its potent anti-proliferative effects by inhibiting tubulin polymerization, a critical process for microtubule formation and dynamics. This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and the subsequent induction of apoptosis.[1] Due to its high potency, with IC50 values often in the picomolar to low nanomolar range, this compound and its analogues are of significant interest as payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[2][3]
Mechanism of Action
This compound binds to tubulin, preventing the formation of microtubules. Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, this compound effectively halts the cell cycle at the G2/M transition, preventing mitotic spindle formation and ultimately leading to programmed cell death (apoptosis).[1][4] The apoptotic signaling cascade induced by this compound has been shown to involve key regulatory proteins such as p53, Bim, and Bcl-2.[1][5]
Data Presentation
Table 1: In Vitro Cytotoxicity (IC50) of this compound and its Analogues in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | HEK 293-CCK2R | Embryonic Kidney (transfected) | 2.7 | [6] |
| Tubulysin A | MCF-7 | Breast | 0.09 | [7] |
| Tubulysin A | MDA-MB-231 | Breast | 2.55 | [7] |
| KEMTUB10 (Analogue) | MCF7 | Breast | 0.0301 | [5] |
| KEMTUB10 (Analogue) | MDA-MB-231 | Breast | 0.068 | [5] |
| KEMTUB10 (Analogue) | SkBr3 | Breast | 0.0122 | [5] |
| KEMTUB10 (Analogue) | MDA453 | Breast | 0.0163 | [5] |
| Tubulysin Analogue 11 | KB | Cervical | Not specified | [3] |
| Tubulysin Analogue 11 | A549 | Lung | Not specified | [3] |
Note: The IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.[8][9]
Table 2: Cell Cycle Analysis of HepG2 Cells Treated with Tubulysin A
| Treatment | Concentration (nM) | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |
| Control | 0 | 53 | - | 22 | [7] |
| Tubulysin A | 50 | <10 | - | 73 | [7] |
| Tubulysin A | 200 | <10 | - | 82 | [7] |
Note: This data is for Tubulysin A, a closely related analogue of this compound. Similar effects on cell cycle distribution are expected with this compound.
Mandatory Visualizations
Caption: Workflow of this compound's mechanism of action.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a standard colorimetric assay such as MTT or WST-8.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT or WST-8 reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The concentration range should span several orders of magnitude around the expected IC50 (e.g., from 1 pM to 1 µM).
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with vehicle control (DMSO at the highest concentration used for dilution).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.
-
For WST-8 assay: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining
This protocol describes the detection and quantification of apoptosis induced by this compound using flow cytometry.[1][2][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., 1x, 5x, and 10x the IC50 value) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting:
-
For adherent cells, gently trypsinize the cells and collect them. Combine with the floating cells from the supernatant to ensure all apoptotic cells are collected.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition and Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate compensation settings for FITC and PI. The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution in response to this compound treatment using PI staining and flow cytometry.[3][11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Fixation:
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. The cell cycle distribution can be analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: In Vitro Microtubule Polymerization Assay
This protocol describes a cell-free assay to directly measure the effect of this compound on tubulin polymerization.[13][14][15]
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare the tubulin polymerization buffer.
-
Prepare a working solution of GTP (e.g., 10 mM) in polymerization buffer.
-
Prepare serial dilutions of this compound in polymerization buffer.
-
-
Reaction Setup (on ice):
-
In a microcentrifuge tube on ice, mix the tubulin, polymerization buffer, and glycerol to the desired final concentrations (e.g., 3 mg/mL tubulin, 10% glycerol).
-
Add the diluted this compound or vehicle control (DMSO) to the tubulin mixture.
-
-
Initiation of Polymerization:
-
Add GTP to a final concentration of 1 mM to initiate the polymerization reaction.
-
Immediately transfer the reaction mixture to a pre-warmed (37°C) 96-well plate.
-
-
Data Acquisition:
-
Place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes. The increase in absorbance corresponds to the extent of microtubule polymerization.
-
-
Data Analysis: Plot the absorbance at 340 nm against time. Compare the polymerization curves of this compound-treated samples with the vehicle control. Inhibition of polymerization will be indicated by a lower rate and extent of absorbance increase.
Caption: General workflow for cell-based assays.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective Tumor Targeting of Desacetyl Vinblastine Hydrazide and this compound via Conjugation to a Cholecystokinin 2 Receptor (CCK2R) Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies of Tubulysin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Tubulysin B and its analogs, primarily as cytotoxic payloads in Antibody-Drug Conjugates (ADCs). The information is intended to guide the design and execution of animal studies for efficacy and toxicity evaluation.
Introduction to this compound
This compound is a potent natural product that belongs to a class of microtubule-depolymerizing agents.[1] It exhibits exceptionally high cytotoxicity against a wide range of cancer cell lines, including those with multidrug resistance, with IC50 values often in the picomolar range.[1] Its mechanism of action involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and subsequent apoptosis.[1][2] Due to its high systemic toxicity, the clinical development of free this compound has been challenging.[3] Consequently, it is most commonly utilized as a payload in ADCs, which allows for targeted delivery to tumor cells, thereby increasing the therapeutic index.[3][4]
Quantitative Data Summary
The following tables summarize the dosages of this compound-based ADCs used in various in vivo animal studies. It is crucial to note that the dosage is for the entire ADC and not the free this compound payload.
Table 1: Efficacy Studies of this compound Analog-Based ADCs in Mice
| ADC Name/Payload | Animal Model | Tumor Model (Cell Line) | Administration Route | Dosage Range | Dosing Schedule | Observed Efficacy |
| DX126-262 (Tub114) | Female BALB/c nude mice | BT-474 (HER2+) | Intravenous (IV) | 2.5, 5, 10 mg/kg | Not Specified | Significant dose-dependent tumor growth inhibition. Maximum effect at 5 mg/kg.[5] |
| DX126-262 (Tub114) | Female BALB/c nude mice | NCI-N87 (HER2+) | Intravenous (IV) | 4, 8, 12 mg/kg | Not Specified | Significant dose-dependent tumor growth inhibition. Similar activity at 8 mg/kg.[5] |
| DX126-262 (Tub114) | Female BALB/c nude mice | SK-OV-3 (HER2+) | Intravenous (IV) | 4, 8, 16 mg/kg | Not Specified | Significant dose-dependent tumor growth inhibition.[5] |
| Tubulysin Pr ADC | Mice | BJAB.Luc human lymphoma | Intravenous (IV) | 0.5, 1, 2 mg/kg | Single dose | Dose-dependent tumor growth inhibition.[4] |
| CRL-L1-TubBH | nu/nu mice | HEK 293 (CCK2R+) | Intraperitoneal (IP) | 2 µg/kg | Thrice weekly for ~3 weeks | Tumor regression.[6] |
| Anti-Meso Tubulysin ADC | C.B–17 SCID mice | N87 gastric xenograft | Retro-orbital injection | 0.25, 0.5, 1, 3.5 mg/kg | Single dose | Dose-dependent tumor growth inhibition.[7] |
Table 2: Toxicity Studies of this compound Analog-Based ADCs
| ADC Name/Payload | Animal Model | Administration Route | Maximum Tolerated Dose (MTD) / Highest Non-Severely Toxic Dose (HNSTD) | Observed Toxicities |
| DX126-262 (Tub114) | ICR Mice (Acute) | Intravenous (IV) | >150 mg/kg | Less body weight reduction compared to Kadcyla.[5] |
| DX126-262 (Tub114) | Rats (Repeated Dose) | Not Specified | HNSTD: 100 mg/kg | Well tolerated up to 200 mg/kg.[5][8] |
| DX126-262 (Tub114) | Cynomolgus Monkeys (Repeated Dose) | Not Specified | HNSTD: 30 mg/kg | Hepatotoxicity, lymphopenia, macrophage necrosis.[5][8] |
| Folate-Tubulysin (EC0531) | Dogs | Intravenous (IV) | MTD: 0.26 mg/kg | Grade 3-4 neutropenia and gastrointestinal toxicity at higher doses.[3] |
Table 3: In Vivo Studies with Free Tubulysin Analogs
| Compound | Animal Model | Administration Route | Dosage | Observed Effects |
| Synthetic Tubulysin Analogue | Healthy female Balb/C mice | Intravenous (IV) | 10, 20 mg/kg | Immediate death at higher doses, likely due to low solubility.[9] |
| Synthetic Tubulysin Analogue | C26 tumor-bearing Balb/C mice | Intravenous (IV) | 10, 20 mg/kg | No therapeutic benefit; treatment-related deaths at 20 mg/kg.[9] |
Experimental Protocols
Xenograft Tumor Model Establishment
This protocol is a generalized procedure based on methodologies cited in the literature.[5][6][7]
Materials:
-
Cancer cell line of interest (e.g., BT-474, NCI-N87, SK-OV-3, HEK 293)
-
Female immunodeficient mice (e.g., BALB/c nude, nu/nu, SCID), 5-8 weeks old
-
Matrigel or similar basement membrane matrix
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture medium
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Culture the selected cancer cell line under appropriate conditions until a sufficient number of cells is obtained.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in a mixture of PBS and Matrigel (typically a 1:1 ratio).
-
The final cell concentration should be such that the desired number of cells (e.g., 5-6 x 10^6 cells) is contained in an injection volume of 100-200 µL.[5][6]
-
Subcutaneously inject the cell suspension into the flank or shoulder of the mice.
-
For hormone-dependent tumors like BT-474, supplement the animals with the required hormone (e.g., Estradiol Benzoate) prior to and during the study.[5]
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Monitor tumor growth by measuring the length (a) and width (b) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Tumor Volume (mm³) = 0.5 × a (mm) × b (mm)².[5]
-
Once tumors reach the desired average volume, randomize the animals into treatment and control groups.
Drug Formulation and Administration
Formulation: The formulation of this compound and its conjugates is critical, especially for free tubulysins which may have poor aqueous solubility.[9]
-
ADCs: Typically formulated in a buffered saline solution (e.g., PBS) for intravenous or intraperitoneal injection.
-
Free Tubulysin Analogs: Due to solubility issues, these may require formulation with solubilizing agents. However, aggregation can still be a major issue leading to acute toxicity.[9] Dendrimer-based formulations have been explored to improve solubility and in vivo performance.[9]
Administration:
-
The most common route of administration for this compound ADCs in preclinical studies is intravenous (IV) injection, often via the tail vein or retro-orbital sinus.[4][5][7]
-
Intraperitoneal (IP) injection has also been used.[6]
-
Dosing schedules can vary from a single dose to multiple doses administered over several weeks (e.g., twice or thrice weekly).[4][6]
Efficacy and Toxicity Assessment
Efficacy:
-
The primary endpoint for efficacy is typically tumor growth inhibition.
-
The Relative Tumor Growth Rate (T/C%) is often calculated as (Mean tumor volume of treated group / Mean tumor volume of control group) x 100%.[5]
-
Complete or partial tumor regression and increased survival time are also key efficacy measures.[4][6][9]
Toxicity:
-
Monitor animal body weight throughout the study as a general indicator of toxicity. A significant drop in body weight can indicate adverse effects.[5][6]
-
Conduct regular clinical observations for signs of distress or toxicity.
-
At the end of the study, or if severe toxicity is observed, perform necropsies. Collect blood for hematology and clinical chemistry analysis (e.g., liver enzymes for hepatotoxicity).[5]
-
Collect major organs for histopathological examination to identify any treatment-related toxicities.[5]
Diagrams
Mechanism of Action of this compound
Caption: Simplified mechanism of action of this compound leading to apoptosis.
General Experimental Workflow for In Vivo Efficacy Study
Caption: Typical workflow for an in vivo xenograft efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase I/II clinical trial of the targeted chemotherapeutic drug, folate-tubulysin, in dogs with naturally-occurring invasive urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 6. Selective Tumor Targeting of Desacetyl Vinblastine Hydrazide and this compound via Conjugation to a Cholecystokinin 2 Receptor (CCK2R) Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemotherapeutic Evaluation of a Novel Synthetic Tubulysin Analogue-Dendrimer Conjugate in C26 Tumor Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Tubulysin B Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of highly potent cytotoxic peptides isolated from myxobacteria that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] Their exceptional potency, with IC50 values often in the picomolar range, makes them attractive payloads for antibody-drug conjugates (ADCs).[1] ADCs leverage the specificity of monoclonal antibodies (mAbs) to deliver these potent cytotoxic agents directly to tumor cells, thereby increasing the therapeutic window and reducing off-target toxicity.[2]
This document provides detailed application notes and protocols for the creation and evaluation of Tubulysin B ADCs. It covers the essential steps from antibody modification and conjugation to purification, characterization, and in vitro and in vivo efficacy assessment. A key challenge in developing this compound ADCs is the potential for hydrolysis of the C11 acetate group, which can significantly reduce potency.[3][4][5] These protocols will address strategies to mitigate this issue, including the use of stable linkers and site-specific conjugation techniques.
Mechanism of Action of this compound
This compound exerts its cytotoxic effect by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.
Figure 1. Mechanism of action of a this compound ADC.
Experimental Protocols
Protocol 1: Antibody Reduction and Thiol-Maleimide Conjugation
This protocol describes the generation of a this compound ADC via conjugation to native antibody cysteine residues in the hinge region. This is achieved by reducing the interchain disulfide bonds to generate free thiol groups, which then react with a maleimide-functionalized this compound linker-payload.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Maleimide-functionalized this compound linker-payload
-
Conjugation buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5[6]
-
Quenching solution: N-acetylcysteine
-
Dimethylacetamide (DMA) or DMSO
-
Centrifugal spin concentrators (e.g., Amicon Ultra)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the conjugation buffer.
-
Adjust the mAb concentration to 5-10 mg/mL.
-
-
Antibody Reduction:
-
Prepare a fresh stock solution of TCEP in conjugation buffer.
-
Add a 5-10 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[6]
-
Remove excess TCEP by buffer exchange using a centrifugal spin concentrator.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-functionalized this compound linker-payload in DMA or DMSO to a stock concentration of 10 mM.
-
Add a 5-10 molar excess of the linker-payload solution to the reduced antibody. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.[7]
-
-
Quenching:
-
Add a 10-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Proceed immediately to Protocol 2 for purification of the ADC.
-
Figure 2. Workflow for this compound ADC conjugation.
Protocol 2: Purification of this compound ADC
This protocol describes the purification of the crude ADC to remove unconjugated payload, antibody fragments, and aggregates. A combination of size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) is recommended.
Materials:
-
Crude this compound ADC from Protocol 1
-
SEC column (e.g., Superdex 200)
-
HIC column (e.g., Butyl or Phenyl Sepharose)
-
SEC buffer: PBS, pH 7.4
-
HIC Buffer A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0[8]
-
HIC Buffer B: 25 mM Sodium Phosphate, pH 7.0[8]
-
HPLC or FPLC system
Procedure:
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate the SEC column with SEC buffer.
-
Load the crude ADC onto the column.
-
Elute with SEC buffer at a constant flow rate.
-
Collect fractions corresponding to the monomeric ADC peak, monitoring absorbance at 280 nm.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
Pool the ADC-containing fractions from SEC.
-
Add HIC Buffer A to the pooled fractions to achieve a final ammonium sulfate concentration of approximately 1 M.
-
Equilibrate the HIC column with a mixture of HIC Buffer A and B (e.g., 90% A, 10% B).
-
Load the ADC sample onto the column.
-
Elute the ADC using a linear gradient from high to low salt concentration (e.g., from 90% A to 100% B over 20-30 column volumes).
-
Collect fractions and analyze for DAR and purity (see Protocol 3).
-
Pool fractions containing the desired ADC species.
-
-
Final Buffer Exchange:
-
Buffer exchange the purified ADC into a suitable formulation buffer (e.g., PBS) using a centrifugal spin concentrator.
-
Determine the final ADC concentration by measuring absorbance at 280 nm.
-
Protocol 3: Characterization of this compound ADC - DAR Determination by HIC
This protocol describes the determination of the drug-to-antibody ratio (DAR) using HIC. The hydrophobicity of the ADC increases with the number of conjugated drug molecules, allowing for their separation.
Materials:
-
Purified this compound ADC
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HIC Buffer A: 50 mM Sodium Phosphate, 2 M Sodium Chloride, pH 7.0[9]
-
HIC Buffer B: 50 mM Sodium Phosphate, pH 7.0, with 10% isopropanol and 10% acetonitrile[9]
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Dilute the purified ADC to approximately 1 mg/mL in HIC Buffer A.
-
-
HIC Analysis:
-
Equilibrate the HIC column with 100% Buffer A.
-
Inject the ADC sample.
-
Run a linear gradient from 100% Buffer A to 100% Buffer B over 30-50 minutes.[9]
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
-
-
Figure 3. Principle of DAR determination by HIC.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes how to determine the in vitro potency (IC50) of the this compound ADC on target cancer cell lines.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
This compound ADC and unconjugated antibody
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and the unconjugated antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the ADC or antibody dilutions. Include untreated control wells.
-
Incubate for 72-96 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 5: In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a this compound ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or SCID)
-
Tumor cells for implantation (e.g., HER2-positive cell line like BT-474 or NCI-N87)[10]
-
This compound ADC, unconjugated antibody, and vehicle control
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5-10 x 10^6 tumor cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.[10]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, this compound ADC at different doses).
-
Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to the desired dosing schedule (e.g., once weekly for 3 weeks).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 × length × width²)
-
Monitor animal body weight and general health throughout the study.
-
-
Endpoint and Data Analysis:
-
The study endpoint may be a specific tumor volume, a predetermined time point, or signs of morbidity.
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of various Tubulysin ADCs
| ADC Target | Cell Line | Linker Type | DAR | IC50 (ng/mL) | Reference |
| HER2 | SK-BR-3 | Site-specific | 2 | 4-7 | [11] |
| CD30 | L540cy | Glucuronide | 8 | single-digit | [1] |
| CD30 | Karpas299 | Glucuronide | 8 | single-digit | [1] |
| 5T4 | DU145 | Protease-cleavable | N/A | 0.65 nM | [12] |
| 5T4 | NCI-H1975 | Protease-cleavable | N/A | 3.33 nM | [12] |
| 5T4 | MDA-MB-468 | Protease-cleavable | N/A | 0.016 nM | [12] |
| 5T4 | MDA-MB-301 | Protease-cleavable | N/A | 0.003 nM | [12] |
| 5T4 | NCI-87 | Protease-cleavable | N/A | 0.8 nM | [12] |
| Her2 | N87 | mcGly | 4.4 | Potent | [5] |
| Her2 | BT474 | mcGly | 4.4 | Potent | [5] |
Table 2: In Vivo Efficacy of Tubulysin ADCs in Xenograft Models
| ADC Target | Tumor Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| HER2 | NCI-N87 | Single i.v. dose | Dose-dependent | [13] |
| HER2 | HCC-1954 | Single i.v. dose | Dose-dependent | [13] |
| CD30 | L540cy Hodgkin lymphoma | Single i.p. dose | Significant | [14] |
| CD30 | DEL/BVR ALCL | Single i.p. dose | Significant | [14] |
| HER2 | BT-474 | QW x 3 | Significant | [10] |
| HER2 | NCI-N87 | QW x 3 | Significant | [10] |
| Her2 | N87 | Q4dx4 | Dose-dependent | [5] |
Conclusion
The creation of this compound ADCs is a promising strategy for the development of highly effective cancer therapeutics. The protocols and application notes provided herein offer a comprehensive guide for researchers in this field. Careful optimization of the conjugation strategy, purification methods, and thorough characterization are crucial for producing safe and efficacious ADCs. The inherent potency of this compound, combined with the specificity of antibody targeting, holds the potential to address unmet needs in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Disulfide reduction using TCEP reaction [biosyn.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. | BioWorld [bioworld.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Linker Chemistry in Tubulysin B Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of highly potent cytotoxic agents that function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] Their exceptional potency makes them attractive payloads for antibody-drug conjugates (ADCs), a targeted cancer therapy that utilizes monoclonal antibodies to selectively deliver cytotoxic agents to tumor cells.[3] The linker, which connects the antibody to the tubulysin payload, is a critical component of the ADC, profoundly influencing its stability, efficacy, and safety profile.[4] A key challenge in developing tubulysin-based ADCs is the inherent instability of the C11 acetate group on some tubulysin analogs, such as tubulysin M, which is crucial for its cytotoxic activity.[5][6][7] Hydrolysis of this acetate group leads to a significant reduction in potency.[6][8]
This document provides detailed application notes on the linker chemistry for Tubulysin B and its analogs in ADCs, focusing on strategies to enhance stability and efficacy. It includes a summary of quantitative data from comparative studies of different linker technologies and detailed protocols for the synthesis, conjugation, and evaluation of Tubulysin ADCs.
Linker Strategies for Tubulysin ADCs
The choice of linker technology is paramount in the design of effective and stable Tubulysin ADCs. The two main categories of linkers used are cleavable and non-cleavable linkers.
Cleavable Linkers: These linkers are designed to be stable in systemic circulation and release the cytotoxic payload upon reaching the tumor microenvironment or after internalization into the target cancer cell. This release is typically triggered by specific conditions, such as the presence of certain enzymes or a lower pH.
-
Enzymatically Cleavable Linkers: These are the most common type of cleavable linkers for Tubulysin ADCs.
-
Dipeptide Linkers (e.g., Valine-Alanine, Valine-Citrulline): These linkers are cleaved by lysosomal proteases, such as cathepsin B, which are upregulated in many tumor cells.[6][9] The valine-citrulline (Val-Cit) linker, often used with a p-aminobenzyl alcohol (PAB) self-immolative spacer, is a widely adopted system in ADC development.[10][11]
-
β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme found in the lysosomes of tumor cells.[5][7] Studies have shown that the β-glucuronide linker can protect the labile C11 acetate of tubulysin M from hydrolysis, leading to improved in vivo activity compared to dipeptide linkers.[5][7][12]
-
-
pH-Sensitive Linkers (e.g., Hydrazones): These linkers are designed to be stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) of tumor cells.[13][14]
-
Glutathione-Sensitive Linkers (e.g., Disulfides): These linkers contain a disulfide bond that is cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione is significantly higher than in the bloodstream.[15][16]
Non-Cleavable Linkers: These linkers remain attached to the payload after internalization and degradation of the antibody in the lysosome.[17][18] The active species is the payload with the linker and the amino acid residue from the antibody attached.[19] Non-cleavable linkers generally exhibit higher plasma stability and may reduce off-target toxicity.[17][18] However, they typically do not allow for the "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[14]
Quantitative Data Summary
The following tables summarize key quantitative data from studies comparing different linker strategies for Tubulysin ADCs.
Table 1: In Vitro Cytotoxicity (IC50) of Anti-CD30 Tubulysin M ADCs [6]
| Cell Line | Linker Type | DAR | IC50 (ng/mL) |
| L540cy | Dipeptide (Val-Ala) | 2 | 1.2 |
| 4 | 0.9 | ||
| Glucuronide | 2 | 1.1 | |
| 4 | 0.8 | ||
| Karpas-299 | Dipeptide (Val-Ala) | 2 | 0.6 |
| 4 | 0.5 | ||
| Glucuronide | 2 | 0.5 | |
| 4 | 0.4 | ||
| L428 (MDR+) | Dipeptide (Val-Ala) | 2 | 2.5 |
| 4 | 1.8 | ||
| Glucuronide | 2 | 2.1 | |
| 4 | 1.5 |
Table 2: In Vivo Efficacy of Anti-CD30 Tubulysin M ADCs in L540cy Xenograft Model [3][12]
| Linker Type | DAR | Dose (mg/kg) | Tumor Growth Inhibition |
| Dipeptide (Val-Ala) | 4 | 1 | Moderate |
| Glucuronide | 4 | 1 | Significant |
| Dipeptide (Val-Ala) | 2 | 1 | Moderate |
| Glucuronide | 2 | 1 | Significant |
Table 3: Stability of C11 Acetate on Tubulysin M ADCs in SCID Mice [6][20]
| Linker Type | DAR | % Intact Acetate (Day 10) |
| Dipeptide (Val-Ala) | 2 | 87% |
| Glucuronide | 2 | 95% |
| Dipeptide (Val-Ala) | 4 | Not Reported |
| Glucuronide | 4 | Not Reported |
Experimental Protocols
Protocol 1: Synthesis of a Valine-Alanine-PABC Linker-Payload
This protocol describes the synthesis of a cleavable dipeptide linker conjugated to this compound.
Materials:
-
Boc-Val-Ala-PAB-PNP
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Maleimide-PEG4-NHS ester
-
Reversed-phase HPLC system
Procedure:
-
Coupling of this compound to the Dipeptide Linker:
-
Dissolve this compound and Boc-Val-Ala-PAB-PNP in DMF.
-
Add DIPEA to the solution and stir at room temperature for 4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the product by reversed-phase HPLC to obtain Boc-Val-Ala-PABC-Tubulysin B.
-
-
Boc Deprotection:
-
Dissolve the purified product in a solution of 20% TFA in DCM.
-
Stir at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to obtain H2N-Val-Ala-PABC-Tubulysin B.
-
-
Maleimide Functionalization:
-
Dissolve the deprotected product and Maleimide-PEG4-NHS ester in DMF.
-
Add DIPEA and stir at room temperature for 2 hours.
-
Purify the final linker-payload construct by reversed-phase HPLC.
-
Protocol 2: Conjugation of Linker-Payload to Antibody via Cysteine Residues
This protocol describes the conjugation of a maleimide-functionalized linker-payload to a monoclonal antibody through reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., anti-HER2)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Linker-payload with a terminal maleimide group
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sephadex G-25 column
-
UV-Vis spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the antibody in PBS.
-
Add a 10-fold molar excess of TCEP.
-
Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
-
-
Conjugation Reaction:
-
Immediately after reduction, add the maleimide-functionalized linker-payload to the reduced antibody solution at a 5-fold molar excess per sulfhydryl group.
-
Incubate at room temperature for 1 hour with gentle stirring.
-
-
Purification and Characterization:
-
Purify the resulting ADC by size-exclusion chromatography (SEC) or protein A chromatography to remove unconjugated linker-payload and other impurities.
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Determine the drug-to-antibody ratio (DAR) by HIC and/or UV-Vis spectroscopy.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol describes a method to evaluate the potency of a Tubulysin ADC against cancer cell lines.
Materials:
-
Cancer cell line (e.g., SK-BR-3 for anti-HER2 ADC)
-
Complete cell culture medium
-
Tubulysin ADC
-
Control antibody
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
ADC Treatment:
-
Prepare serial dilutions of the Tubulysin ADC and the control antibody in complete cell culture medium.
-
Remove the old medium from the cell plate and add 100 µL of the diluted ADC or control antibody to the respective wells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the cell viability against the ADC concentration.
-
Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.
-
Visualizations
References
- 1. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. improving-antibody-tubulysin-conjugates-through-linker-chemistry-and-site-specific-conjugation - Ask this paper | Bohrium [bohrium.com]
- 6. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving Antibody-Tubulysin Conjugates through Linker Chemistry and Site-Specific Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. njbio.com [njbio.com]
- 15. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 16. Development of bombesin-tubulysin conjugates using multicomponent chemistry to functionalize both the payload and the homing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 18. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 19. books.rsc.org [books.rsc.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Tubulysin B ADC Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the efficacy of Tubulysin B-based Antibody-Drug Conjugates (ADCs). Detailed protocols for key in vitro and in vivo assays are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Introduction to this compound ADCs
This compound is a potent microtubule-depolymerizing agent that induces cell cycle arrest and apoptosis, making it a highly effective payload for ADCs.[1][2] These ADCs are designed to selectively deliver this compound to cancer cells expressing a specific target antigen, thereby minimizing systemic toxicity and enhancing therapeutic efficacy. The assessment of a this compound ADC's effectiveness requires a multi-faceted approach, encompassing its ability to bind to the target cell, internalize, release its cytotoxic payload, and ultimately kill the cancer cell and potentially neighboring cells through the bystander effect.
Mechanism of Action of this compound
This compound exerts its cytotoxic effect by binding to tubulin and inhibiting its polymerization into microtubules.[1] This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase and subsequently triggers apoptosis.[1][2]
References
Application Notes and Protocols: Tubulysin B in Xenograft Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of potent cytotoxic tetrapeptides originally isolated from myxobacteria.[1][2] They are highly effective inhibitors of tubulin polymerization, leading to the disruption of microtubule dynamics, cell cycle arrest, and subsequent apoptosis.[1][3][4] Their remarkable potency, often exceeding that of established microtubule-targeting agents like paclitaxel and vinblastine by 20 to 1000-fold, and their efficacy against multi-drug resistant (MDR) cancer cell lines have made them a subject of intense research in oncology.[2][5] However, the high systemic toxicity of free tubulysins has limited their therapeutic window.[4][6] To overcome this, tubulysins, particularly Tubulysin B and its analogs, are increasingly being utilized as payloads in antibody-drug conjugates (ADCs). ADCs offer a targeted delivery approach, directing the potent cytotoxic agent specifically to tumor cells, thereby enhancing efficacy and reducing off-target toxicity.[3][7]
These application notes provide a summary of the use of this compound and its derivatives in preclinical xenograft cancer models, along with detailed protocols for their evaluation.
Mechanism of Action
Tubulysins exert their potent anticancer effects by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. The proposed mechanism of action is as follows:
-
Binding to Tubulin: Tubulysins bind to the vinca domain of β-tubulin, a subunit of the microtubule protein.[4] This binding is highly potent and disrupts the assembly of tubulin into microtubules.[3][6]
-
Inhibition of Microtubule Polymerization: By binding to tubulin, tubulysins prevent the polymerization process, leading to the destabilization and disassembly of the microtubule network.[3][4][8]
-
Cell Cycle Arrest: The disruption of the mitotic spindle, a structure essential for chromosome segregation during cell division, causes cells to arrest in the G2/M phase of the cell cycle.[3][5]
-
Induction of Apoptosis: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][3][4]
An important feature of tubulysins is their ability to overcome multidrug resistance. Unlike many other chemotherapeutic agents, they are not effective substrates for P-glycoprotein (P-gp) efflux pumps, which are often overexpressed in resistant cancer cells.[3][6]
Caption: Mechanism of action of this compound leading to apoptosis.
Data from Xenograft Models
The efficacy of this compound and its analogs, particularly when delivered as ADCs, has been demonstrated in various xenograft models. The following tables summarize key findings from preclinical studies.
Table 1: Efficacy of Tubulysin-Based ADCs in Various Xenograft Models
| Cancer Model | Xenograft Type | Target Antigen | Tubulysin Analog/ADC | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Hodgkin Lymphoma | Subcutaneous (L540cy) | CD30 | αCD30-Tubulysin ADC | Single IP injection | Dose-dependent tumor regression | [9][10] |
| Anaplastic Large Cell Lymphoma | Subcutaneous (DEL/BVR) | CD30 | αCD30-Tubulysin ADC | Single IP injection | Significant tumor growth inhibition | [9][10] |
| Human Lymphoma | Subcutaneous (BJAB.Luc) | CD22 | Tubulysin M ADC | Single IV dose (1 mg/kg) | 57% TGI (modest) | [6] |
| MDR Human Lymphoma | Subcutaneous (BJAB.Luc/Pgp) | CD22 | Stabilized Tubulysin Pr ADC | Single IV dose (2 mg/kg) | 74% TGI | [6] |
| Gastric Cancer | Subcutaneous (NCI-N87) | HER2 | DX126-262 (Tub114 ADC) | 8 mg/kg | Significant antitumor activity | [7][8] |
| Breast Cancer | Subcutaneous (BT-474) | HER2 | DX126-262 (Tub114 ADC) | 5 mg/kg | Superior efficacy compared to Kadcyla | [8] |
| Ovarian Cancer | Subcutaneous (SK-OV-3, drug-resistant) | HER2 | DX126-262 (Tub114 ADC) | Not specified | Dose-dependent tumor growth inhibition | [7] |
| Gastric Cancer | Subcutaneous (N87) | Not specified | ADC1 | qdx4 | Nearly complete tumor regression at 10 mg/kg | [11] |
Table 2: In Vitro Potency of Tubulysin Analogs
| Compound | Cell Line | IC50 | Reference |
| Tubulysin D | Various solid tumors | 0.01 - 10 nM | [5] |
| Tubulysin U | Not specified | Nanomolar range | [9] |
| Tubulysin M | Not specified | Potent, minimal loss compared to natural tubulysins | [9] |
| Pretubulysin | Various cancer cell lines | Nanomolar range | [12] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in xenograft cancer models.
Protocol 1: In Vivo Xenograft Efficacy Study
This protocol outlines the establishment of a subcutaneous xenograft model and the subsequent evaluation of a this compound-containing ADC.
1. Cell Culture and Animal Models:
- Cell Lines: Select a human cancer cell line relevant to the ADC's target (e.g., NCI-N87 for HER2-targeted ADCs). Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
- Animals: Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old). Acclimatize the animals for at least one week before the study begins. All animal procedures should be performed in accordance with institutional guidelines.
2. Tumor Implantation:
- Harvest cancer cells during their logarithmic growth phase.
- Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 1 x 10^7 to 2 x 10^7 cells/mL.
- Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.
3. Tumor Growth Monitoring and Grouping:
- Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
- When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).
4. ADC Administration:
- Reconstitute the lyophilized this compound ADC in sterile saline or phosphate-buffered saline (PBS) to the desired concentration.
- Administer the ADC, a control ADC (targeting a non-relevant antigen), and the vehicle control (e.g., saline) to the respective groups. Administration is typically via a single intravenous (IV) injection into the tail vein. Dosages will vary depending on the specific ADC and should be determined from prior dose-finding studies.
5. Efficacy Evaluation:
- Continue to measure tumor volumes and body weights 2-3 times per week for the duration of the study (typically 21-42 days).
- Euthanize mice if the tumor volume exceeds a predetermined size (e.g., 2000 mm³) or if there are signs of significant toxicity (e.g., >20% body weight loss).
- At the end of the study, euthanize all remaining animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
6. Data Analysis:
- Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
- Plot the mean tumor volume ± SEM for each group over time.
- Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences between treatment groups.
"Cell_Culture" [label="1. Cell Culture\n(e.g., NCI-N87)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Tumor_Implantation" [label="2. Tumor Implantation\n(Subcutaneous)", fillcolor="#FBBC05", fontcolor="#202124"];
"Tumor_Growth" [label="3. Tumor Growth Monitoring", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Randomization" [label="4. Randomization\n(Tumor Volume ~150 mm³)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Treatment" [label="5. Treatment Administration\n(IV Injection)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Monitoring" [label="6. Efficacy & Toxicity Monitoring\n(Tumor Volume, Body Weight)", fillcolor="#FBBC05", fontcolor="#202124"];
"Endpoint" [label="7. Study Endpoint\n(Tumor Excision & Analysis)", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Cell_Culture" -> "Tumor_Implantation";
"Tumor_Implantation" -> "Tumor_Growth";
"Tumor_Growth" -> "Randomization";
"Randomization" -> "Treatment";
"Treatment" -> "Monitoring";
"Monitoring" -> "Endpoint";
}
Caption: A typical workflow for a xenograft efficacy study.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol describes how to determine the in vitro potency (IC50) of a this compound analog or ADC.
1. Cell Seeding:
* Plate cancer cells in96-well plates at a density of 2,000-5,000 cells per well in100 µL of complete medium.
* Incubate the plates overnight at 37°C to allow the cells to attach.
2. Compound Preparation and Treatment:
* Prepare a stock solution of the this compound compound or ADC in a suitable solvent (e.g., DMSO).
* Perform serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.
* Remove the medium from the cell plates and add 100 µL of the medium containing the diluted compound to each well. Include wells with medium only (no cells) as a background control and wells with cells and medium without the compound as a vehicle control.
3. Incubation:
* Incubate the plates for72-96 hours at 37°C.
4. Viability Assessment:
* Assess cell viability using a colorimetric or fluorometric assay such as MTT, MTS, or CellTiter-Glo®.
* For an MTT assay:
* Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for2-4 hours at 37°C.
* Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
* Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
* Calculate the percentage of cell viability for each concentration relative to the vehicle control.
* Plot the percentage of viability against the log of the compound concentration.
* Determine the IC50 value (the concentration of the compound that inhibits cell growth by50%) using non-linear regression analysis.
Conclusion
This compound and its analogs are highly potent antimitotic agents with significant potential in cancer therapy, especially as payloads for ADCs. Their ability to overcome multidrug resistance is a key advantage. Preclinical studies in xenograft models have consistently demonstrated their robust anti-tumor activity across a range of cancer types. The protocols provided here offer a framework for the continued investigation and development of these promising therapeutic agents. Careful consideration of dosing, scheduling, and potential toxicities will be crucial for their successful clinical translation.
References
- 1. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Flow Cytometry Analysis of Cellular Response to Tubulysin B Treatment
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysin B is a potent cytotoxic peptide that belongs to a class of microtubule-targeting agents.[1] Its mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics, cell cycle arrest, and subsequent induction of apoptosis.[1] This makes this compound and its analogs promising candidates for the development of novel anticancer therapies, including their use as payloads in antibody-drug conjugates (ADCs). Flow cytometry is an indispensable tool for elucidating the cellular effects of such compounds, providing quantitative data on cell cycle distribution and apoptosis at the single-cell level. This document provides detailed protocols and application notes for the flow cytometric analysis of cells treated with this compound.
Data Presentation
The following tables summarize the quantitative effects of Tubulysin analogs on cell cycle progression and apoptosis induction in cancer cell lines.
Table 1: Effect of Tubulysin A on Cell Cycle Distribution in HepG2 Cells
| Treatment (24 hours) | Concentration | Percentage of Cells in G1 Phase | Percentage of Cells in G2/M Phase |
| Control | 0 nM | 53% | 22% |
| Tubulysin A | 50 nM | <10% | ~73% |
| Tubulysin A | 200 nM | <10% | ~82% |
Data adapted from a study on HepG2 hepatocellular carcinoma cells.[2]
Table 2: Induction of Early Apoptosis by Tubulysin M in EMT6 Cells
| Treatment | Time Point | Percentage of Early Apoptotic Cells (Annexin V+/PI-) |
| Vehicle | 40 hours | ~5% |
| Tubulysin M (0.1 µg/mL) | 40 hours | ~20% |
| Vehicle | 48 hours | ~5% |
| Tubulysin M (0.1 µg/mL) | 48 hours | ~35% |
Data adapted from a study on EMT6 mouse mammary carcinoma cells.[3]
Signaling Pathway
This compound exerts its cytotoxic effects by disrupting microtubule function, which triggers a cascade of signaling events culminating in apoptosis. The diagram below illustrates the key steps in this pathway.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow
The following diagram outlines the general workflow for analyzing the effects of this compound on cells using flow cytometry.
Caption: General workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is for the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.
-
Fix the cells for at least 30 minutes on ice or store at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).
-
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
This protocol details the detection and quantification of apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) co-staining.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer
-
FITC-conjugated Annexin V (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and treat with this compound as described in Protocol 1.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
References
Application Notes: Visualizing Microtubule Disruption by Tubulysin B using Immunofluorescence
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tubulysin B is a potent cytotoxic peptide isolated from myxobacteria that exhibits strong anti-proliferative activity against a wide range of cancer cells, including multi-drug resistant (MDR) strains.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of the microtubule network, a critical component of the cytoskeleton.[2][3] This disruption triggers cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[4][5] Immunofluorescence staining is a powerful technique to visualize the dose-dependent effects of this compound on the microtubule architecture within cells. These application notes provide a comprehensive protocol for this purpose.
Mechanism of Action
Tubulysins are highly potent microtubule inhibitors (MTIs).[2][6] They bind to the vinca domain of β-tubulin, preventing the polymerization of tubulin heterodimers into microtubules.[3][7] This action shifts the cellular equilibrium towards depolymerization, resulting in the breakdown of the microtubule cytoskeleton.[4][7] The collapse of the microtubule network disrupts essential cellular processes that rely on it, such as mitotic spindle formation for cell division and intracellular transport. This disruption leads to an arrest of the cell cycle in the G2/M phase and the activation of apoptotic signaling pathways.[3][8]
Caption: Mechanism of this compound-induced apoptosis.
Quantitative Data: Cytotoxicity of this compound
This compound demonstrates potent cytotoxicity across various cancer cell lines, with IC50 values often in the nanomolar or even picomolar range.[1]
| Cell Line | Compound | IC50 Value (nM) | Reference |
| KB | This compound | 0.6 | [1] |
| A549 | This compound | 0.9 | [1] |
| 2008/WT | This compound derivative (EC1820) | 0.27 ± 0.02 | [7] |
| KB-3-1 | This compound derivative (EC1820) | 0.28 ± 0.07 | [7] |
| A549 | This compound derivative (EC1820) | 0.47 ± 0.04 | [7] |
| HEK 293-CCK2R | This compound hydrazide (TubBH) | 2.7 | [9] |
Protocols
Experimental Workflow
The overall process involves culturing cells, treating them with this compound, fixing and permeabilizing the cells to allow antibody access, staining with primary and secondary antibodies, and finally, imaging and analyzing the results.
Caption: Workflow for immunofluorescence analysis.
Detailed Protocol for Immunofluorescence Staining
This protocol is a generalized procedure and may require optimization based on the specific cell line and imaging system used.
Materials and Reagents
-
Cell Line: e.g., HeLa, A549, or other adherent cancer cell lines.
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).
-
Coverslips: Sterile, 12 mm or 18 mm glass coverslips.
-
This compound: Stock solution in DMSO.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS.
-
Primary Antibody: Mouse or Rabbit anti-α-tubulin monoclonal antibody (e.g., Clone DM1A).
-
Secondary Antibody: Fluorescently-conjugated anti-mouse or anti-rabbit IgG (e.g., Alexa Fluor 488 or 568).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.
-
Mounting Medium: Anti-fade mounting medium.
-
Phosphate Buffered Saline (PBS): pH 7.4.
Procedure
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency after 24 hours of incubation.
-
Incubate at 37°C in a humidified, 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock. A typical concentration range to test would be from 0.1 nM to 100 nM. Include a DMSO-only vehicle control.
-
Aspirate the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate for a desired period (e.g., 4, 12, or 24 hours). A 4-hour pulse exposure is often sufficient to observe microtubule disruption.[7]
-
-
Fixation:
-
Aspirate the treatment medium and gently wash the cells twice with PBS.
-
Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.[12]
-
Critical Step: To better preserve the microtubule structure, it is recommended to pre-warm fixation and initial wash buffers to 37°C to avoid temperature-induced depolymerization.[13]
-
-
Permeabilization:
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Add 1 mL of 0.1% Triton X-100 in PBS to each well and incubate for 10-15 minutes at room temperature.[10]
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash three times with PBS.
-
Add 1 mL of Blocking Buffer (e.g., 5% BSA in PBS) and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-α-tubulin primary antibody in the blocking buffer to its recommended working concentration (e.g., 1:500 to 1:1000).
-
Aspirate the blocking buffer from the wells. Add the diluted primary antibody solution to each coverslip (50-100 µL is usually sufficient) and ensure it spreads evenly.
-
Incubate overnight at 4°C in a humidified chamber.[12]
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS for 5-10 minutes each to remove unbound primary antibody.[13]
-
Dilute the fluorescently-conjugated secondary antibody in the blocking buffer (e.g., 1:500 to 1:1000).
-
Add the diluted secondary antibody solution to each coverslip and incubate for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS for 5-10 minutes each, protected from light.
-
Incubate with a DAPI solution for 5-10 minutes to stain the nuclei.
-
Perform a final brief wash with PBS.
-
Carefully remove the coverslip from the well, wick away excess buffer, and mount it cell-side down onto a glass slide with a drop of anti-fade mounting medium.
-
Seal the edges with clear nail polish and allow it to dry. Store slides at 4°C, protected from light.
-
Image Acquisition and Analysis
-
Acquisition: Visualize the samples using a fluorescence or confocal microscope. Capture images of the control and treated cells using identical settings (e.g., exposure time, gain, laser power) for accurate comparison.
-
Expected Results:
-
Control Cells (DMSO): A dense, well-organized network of filamentous microtubules extending throughout the cytoplasm.
-
This compound-Treated Cells: A dose-dependent disruption of the microtubule network. At lower concentrations, you may see partial depolymerization or bundling. At higher, effective concentrations (e.g., >1 nM), the filamentous network should be largely absent, replaced by a diffuse cytoplasmic staining of tubulin monomers.
-
-
Quantitative Analysis: Image analysis software (e.g., ImageJ/Fiji, CellProfiler) can be used for objective quantification of microtubule disruption.[14][15] Parameters to measure include:
-
Total Fluorescence Intensity: A decrease in filamentous structures will lead to a more diffuse signal, which can be quantified.
-
Texture Analysis: Parameters like angular second moment (ASM) and entropy can describe the complexity and organization of the microtubule network.[15]
-
Object Counting: Quantify the number and length of remaining microtubule filaments.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural recognition of this compound derivatives by multidrug resistance efflux transporters in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Selective Tumor Targeting of Desacetyl Vinblastine Hydrazide and this compound via Conjugation to a Cholecystokinin 2 Receptor (CCK2R) Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]
- 11. A Sample Preparation Protocol for High Throughput Immunofluorescence of Suspension Cells on an Adherent Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. real-research.com [real-research.com]
- 13. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 14. A Quantitative Method for Microtubule Analysis in Fluorescence Images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Measuring the High-Affinity Interaction of Tubulysin B with Tubulin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysin B is a potent cytotoxic tetrapeptide of myxobacterial origin that has garnered significant interest in the field of oncology. Its mechanism of action involves the disruption of microtubule dynamics, which are critical for essential cellular processes such as mitosis, intracellular transport, and cell motility. This compound binds to the vinca domain on β-tubulin, inhibiting its polymerization and leading to the depolymerization of microtubules. This potent activity, with IC50 values in the picomolar to nanomolar range against various cancer cell lines, makes this compound and its analogues promising payloads for antibody-drug conjugates (ADCs).
Accurate and robust measurement of the binding of this compound to its target, the tubulin heterodimer, is crucial for understanding its structure-activity relationship (SAR), optimizing drug design, and developing effective cancer therapeutics. This document provides detailed application notes and protocols for several key techniques used to quantify the interaction between this compound and tubulin.
Data Presentation: Quantitative Analysis of this compound and Analogue Interactions with Tubulin
The following tables summarize key quantitative data related to the interaction of this compound and its analogues with tubulin, as well as their functional consequences.
Table 1: Inhibition of Tubulin Polymerization by Tubulysin Analogues
| Compound | Assay Method | Endpoint | Value | Citation |
| Tubulysin Analogue 4c | Tubulin Polymerization Assay | IC50 | 17 ± 0.3 µM | [1] |
| Colchicine | Tubulin Polymerization Assay | IC50 | 58 nM | [2] |
Note: IC50 values for tubulin polymerization inhibition can vary depending on the specific assay conditions.
Table 2: Relative Tubulin Binding Affinity of Tubulysin Analogues from Fluorescence Polarization Assay
| Compound | Relative Tubulin Affinity (compared to Tub(OAc)) | Citation |
| Tub(OAc) (parent compound) | 1.00 | [3] |
| Tub(OH) (deacetylated) | Noncompetitive | [3] |
| Tub(OEt) (stabilized analogue) | 0.89 | [3] |
| Tub(OiVal) (stabilized analogue) | 0.26 | [3] |
Table 3: Cytotoxicity of this compound Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Citation |
| This compound derivative (EC1820) | 2008/WT | 0.27 ± 0.02 | [4] |
| This compound derivative (EC1820) | KB-3-1 | 0.28 ± 0.07 | [4] |
| This compound derivative (EC1820) | A549 | 0.47 ± 0.04 | [4] |
| Tubulysin D | Various | 0.01 - 10 | [5] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows for key binding assays and the mechanism of action of this compound.
Experimental Protocols
Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay measures the ability of this compound to inhibit the GTP-induced polymerization of purified tubulin by monitoring the fluorescence of 4',6-diamidino-2-phenylindole (DAPI), which preferentially binds to polymerized microtubules, resulting in a significant increase in fluorescence.
Materials:
-
Purified tubulin (e.g., porcine brain tubulin, >99% pure)
-
Glycerol
-
GTP solution (100 mM)
-
DAPI stock solution (e.g., 10 mM in DMSO)
-
This compound stock solution (in DMSO)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
384-well black, non-binding surface microplates
-
Fluorescence plate reader with temperature control (37°C) and excitation/emission wavelengths of ~360 nm and ~450 nm, respectively.
Protocol:
-
Preparation of Reagents:
-
Prepare a 2x tubulin solution (e.g., 4 mg/mL) in General Tubulin Buffer containing 20% glycerol. Keep on ice.
-
Prepare a 10x GTP solution (10 mM) in General Tubulin Buffer.
-
Prepare a 10x DAPI solution (e.g., 100 µM) in General Tubulin Buffer.
-
Prepare serial dilutions of this compound in DMSO. Further dilute these in General Tubulin Buffer to achieve the desired final concentrations. Include a DMSO-only control.
-
-
Assay Setup:
-
In a 384-well plate, add the appropriate volume of the diluted this compound solutions or DMSO control.
-
Warm the plate to 37°C.
-
Prepare the polymerization reaction mix on ice by combining the 2x tubulin solution, 10x GTP, and 10x DAPI in the appropriate ratios. For example, for a 100 µL final volume, mix 50 µL of 2x tubulin, 10 µL of 10x GTP, and 10 µL of 10x DAPI, and 30 µL of buffer/compound.
-
-
Initiation and Measurement:
-
Initiate the polymerization reaction by adding the polymerization reaction mix to the wells of the pre-warmed plate containing the test compounds.
-
Immediately place the plate in the fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 60 minutes, with readings taken every minute.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of this compound.
-
Determine the rate of polymerization (Vmax) from the steepest slope of the polymerization curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Competitive Fluorescence Polarization (FP) Binding Assay
This assay determines the binding affinity of this compound for tubulin by measuring its ability to displace a fluorescently labeled ligand that binds to the same site (the vinca domain).
Materials:
-
Purified tubulin
-
Fluorescently labeled vinca domain probe (e.g., a fluorescent derivative of vinblastine or auristatin)
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 15 mM PIPES-KOH, pH 6.8, 0.3 mM MgCl₂, 0.2 mM EDTA)
-
384-well black, flat-bottom microplates
-
Plate reader capable of measuring fluorescence polarization.
Protocol:
-
Determination of Optimal Probe and Tubulin Concentrations:
-
First, perform a saturation binding experiment to determine the Kd of the fluorescent probe for tubulin and to identify a suitable tubulin concentration that gives a significant polarization window.
-
Titrate a fixed concentration of the fluorescent probe (e.g., 10 nM) with increasing concentrations of tubulin.
-
Measure the fluorescence polarization at each tubulin concentration.
-
Select a tubulin concentration that results in approximately 50-80% of the maximum polarization change for the competition assay.
-
-
Competition Assay Setup:
-
Prepare a solution of tubulin and the fluorescent probe in the assay buffer at twice their final desired concentrations.
-
Prepare serial dilutions of this compound in the assay buffer at twice their final desired concentrations. Include a buffer-only control (for maximum polarization) and a control with no tubulin (for minimum polarization).
-
In a 384-well plate, add an equal volume of the tubulin/probe mix to each well containing the this compound dilutions.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization of each well using the plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a competitive binding model to determine the IC50 value of this compound.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd_probe), where [Probe] is the concentration of the fluorescent probe and Kd_probe is its dissociation constant.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of this compound to tubulin, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters enthalpy (ΔH) and entropy (ΔS).
Materials:
-
Purified tubulin
-
This compound
-
Dialysis buffer (e.g., 20 mM NaPi, 0.1 mM GTP, pH 6.5)
-
Isothermal titration calorimeter
Protocol:
-
Sample Preparation:
-
Dialyze the purified tubulin extensively against the chosen ITC buffer to ensure a perfect buffer match.
-
Dissolve this compound in the final dialysis buffer. A small amount of DMSO may be used for initial solubilization, but the final concentration should be low (<1%) and matched in both the tubulin and this compound solutions.
-
Accurately determine the concentrations of both the tubulin and this compound solutions.
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the tubulin solution into the sample cell (typically at a concentration of 10-20 µM).
-
Load the this compound solution into the injection syringe (typically at a concentration 10-15 times that of the tubulin).
-
Perform a control experiment by titrating this compound into the buffer alone to determine the heat of dilution.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-5 µL) of the this compound solution into the tubulin solution in the sample cell, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection to obtain a plot of heat change per mole of injectant versus the molar ratio of this compound to tubulin.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(Ka)).
-
Conclusion
The techniques described in these application notes provide a comprehensive toolkit for researchers to quantitatively assess the binding of this compound to its molecular target, tubulin. The choice of method will depend on the specific research question, available instrumentation, and the desired level of detail. Tubulin polymerization assays offer a functional readout of the inhibitory activity of this compound. Fluorescence polarization competition assays provide a robust and high-throughput method for determining binding affinity. Isothermal titration calorimetry offers a detailed thermodynamic characterization of the binding interaction. Together, these methods are invaluable for the continued development and optimization of tubulysin-based anticancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Structural recognition of this compound derivatives by multidrug resistance efflux transporters in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes: The Potent Anti-Cancer Agent Tubulysin B in Multi-Drug Resistant (MDR) Cell Lines
Introduction
Tubulysins are a class of highly potent cytotoxic peptides originally isolated from myxobacteria.[1][2] Among them, Tubulysin B stands out for its profound anti-proliferative activity against a wide array of cancer cell lines, including those that have developed resistance to multiple drugs (multi-drug resistant or MDR).[1][2][3] This makes it a compelling agent for cancer therapy, particularly in cases where conventional chemotherapeutics fail. These application notes provide an overview of this compound's mechanism, its efficacy in MDR models, and detailed protocols for its experimental application.
Mechanism of Action and Evasion of Multi-Drug Resistance
This compound exerts its cytotoxic effects by inhibiting tubulin polymerization, a critical process for microtubule formation.[1][2][4] Microtubules are essential components of the cytoskeleton, playing a vital role in cell division (mitosis), structure, and intracellular transport.[5] By disrupting microtubule dynamics, this compound leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[1][2][5]
A significant challenge in cancer chemotherapy is the development of MDR, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1).[4] These transporters act as efflux pumps, actively removing chemotherapeutic drugs from the cancer cell and reducing their intracellular concentration to sub-therapeutic levels.[4] A key advantage of tubulysins is their ability to circumvent this resistance mechanism. They are poor substrates for P-gp, allowing them to accumulate in MDR cancer cells and maintain their high potency.[4][5][6]
Figure 1. Mechanism of this compound in MDR Cells.
Data Presentation: In Vitro Cytotoxicity
This compound and its analogs exhibit potent cytotoxicity with IC50 values often in the picomolar to low nanomolar range, even in cell lines overexpressing P-gp.
| Compound | Cell Line | Resistance Mechanism | IC50 (nM) | Resistance Factor (MDR IC50 / Parental IC50) | Reference |
| Tubulysin M | BJAB | Parental | 0.12 | N/A | [6] |
| BJAB.Luc/Pgp | P-gp Overexpression | 0.13 | 1.1 | [6] | |
| MMAE | BJAB | Parental | 0.42 | N/A | [6] |
| BJAB.Luc/Pgp | P-gp Overexpression | >30 | >71 | [6] | |
| EC1820 (Tub-B derivative) | KB-3-1 | Parental | 0.28 ± 0.07 | N/A | [4] |
| KB-V1 | P-gp Overexpression | 183 ± 43 | ~653 | [4] | |
| EC0347 (Tub-B derivative) | KB-3-1 | Parental | 4.3 ± 0.2 | N/A | [4] |
| KB-V1 | P-gp Overexpression | 4,600 ± 110 | ~1070 | [4] | |
| Tubulysin Pr | BJAB | Parental | 0.14 | N/A | [6] |
| BJAB.Luc/Pgp | P-gp Overexpression | 0.34 | 2.4 | [6] |
Note: The resistance factor can vary based on the specific derivative and cell line. While some derivatives show remarkable evasion of P-gp, others can be recognized to a greater extent.[4]
Experimental Workflow
Testing the efficacy of this compound in MDR cell lines typically follows a structured workflow to assess cytotoxicity, mechanism of cell death, and effects on the cell cycle.
Figure 2. Experimental Workflow for this compound Evaluation.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of this compound required to inhibit the growth of MDR and parental cell lines by 50% (IC50). It measures the metabolic activity of viable cells.[7][8]
Materials:
-
Parental and MDR cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Materials:
-
Treated and untreated cells (1 x 10^6 cells per sample)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with this compound at a relevant concentration (e.g., IC50 value) for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.[9]
-
Staining: Transfer 100 µL of the cell suspension (approximately 1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[12]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).[13][14]
Materials:
-
Treated and untreated cells (1-2 x 10^6 cells per sample)
-
Cold PBS
-
Cold 70% ethanol[13]
-
PI staining solution (containing PI, RNase A, and Triton X-100 in PBS).[13]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells treated with this compound and control cells.
-
Washing: Wash cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[15]
-
Incubation: Incubate the cells for at least 2 hours at -20°C (or overnight).[13][15]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 0.5 mL of PI staining solution.[16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark to ensure DNA staining and RNA degradation.
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram to visualize the G0/G1, S, and G2/M peaks.[13] Quantify the percentage of cells in each phase using cell cycle analysis software. An accumulation of cells in the G2/M peak is expected after this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural recognition of this compound derivatives by multidrug resistance efflux transporters in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. scispace.com [scispace.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. kumc.edu [kumc.edu]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols: Tubulysin B as a Payload in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Tubulysin B and its analogs as highly potent cytotoxic payloads in the development of targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs).
Introduction
Tubulysins are a class of natural tetrapeptides isolated from myxobacteria that exhibit exceptionally high cytotoxicity against a broad range of cancer cell lines, including those with multidrug resistance (MDR).[1][2][3] Their potent antimitotic activity, which is orders of magnitude greater than some clinically used tubulin inhibitors, makes them attractive payloads for targeted therapies.[4] By chemically linking this compound or its analogs to a monoclonal antibody or another targeting ligand, its powerful cell-killing ability can be specifically directed to cancer cells, thereby minimizing systemic toxicity and widening the therapeutic window.[5][6][7]
Mechanism of Action
This compound exerts its cytotoxic effect by potently inhibiting tubulin polymerization, a critical process for microtubule formation.[1][3][8] Microtubules are essential components of the cytoskeleton and the mitotic spindle. The mechanism of action involves the following key steps:
-
Binding to Tubulin: Tubulysins bind to the vinca domain of β-tubulin, interfering with the assembly of tubulin dimers into microtubules.[8][9][10]
-
Microtubule Depolymerization: This binding leads to the destabilization and rapid depolymerization of existing microtubules.[5][8]
-
Cell Cycle Arrest: The disruption of the mitotic spindle apparatus arrests the cell cycle in the G2/M phase.[5][8]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][3][5][8]
Notably, tubulysins have been shown to be poor substrates for P-glycoprotein (P-gp), a key efflux pump responsible for multidrug resistance, making them effective against MDR cancer cells.[2][5]
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the In Vivo Stability of Tubulysin B ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tubulysin B Antibody-Drug Conjugates (ADCs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and in vivo evaluation of this compound ADCs, with a focus on improving their stability and therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound as an ADC payload?
This compound is a highly potent cytotoxic agent that functions by inhibiting tubulin polymerization.[1][2][3] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][4] Its high potency, with IC50 values often in the picomolar range, makes it an attractive payload for ADCs.[1] Notably, tubulysins can be effective against multidrug-resistant (MDR) cancer cell lines, which may be a significant advantage over other tubulin inhibitors like auristatins and maytansinoids.[2][3][5][6]
Q2: What are the main in vivo stability challenges associated with this compound ADCs?
The primary in vivo stability issue for this compound ADCs is the metabolic cleavage of the acetate ester at the C11 position of the tubuvaline residue.[7][8][9][10] This deacetylation results in a dramatic reduction in the cytotoxicity of the payload, with reports of over a 100-fold loss in potency.[11][12] Another significant challenge is the potential for premature cleavage of the linker connecting the antibody to the tubulysin payload, which can lead to off-target toxicity and reduced efficacy.[13][14]
Q3: What strategies can be employed to improve the in vivo stability of the this compound payload?
Several medicinal chemistry approaches have been successfully used to address the labile C11-acetate group:
-
Acetate Replacement: Replacing the acetate ester with more stable functional groups is a common and effective strategy.[8][10]
-
Propyl Ether: Substitution with a propyl ether has been shown to circumvent the metabolic liability, resulting in a stable and effective ADC against multidrug-resistant tumors.[8][10]
-
Carbamate: Replacing the ester with a carbamate functional group has also resulted in a more stable ADC that retains potent cellular activity.[11][13][14]
-
Hindered Esters: The use of more sterically hindered esters can also improve stability against hydrolysis.[9]
-
-
Site-Specific Conjugation: The site of conjugation on the antibody can significantly impact the metabolic stability of the payload.[9][12][13][14]
Q4: How does linker chemistry influence the stability and efficacy of this compound ADCs?
The choice of linker is critical for the overall performance of an ADC. For this compound ADCs, linker chemistry can directly impact payload stability and in vivo activity.[7][9]
-
Glucuronide Linkers: In contrast to more conventional protease-cleavable dipeptide linkers (like valine-citrulline), β-glucuronidase-cleavable glucuronide linkers have been shown to protect against acetate hydrolysis and improve the ADC's in vivo activity.[7][9][15] This is a unique finding where the linker chemistry directly influences the stability of the payload itself.[9]
-
Quaternary Ammonium Salt Linkers: The use of a quaternary ammonium salt to connect the linker to the tertiary amine of tubulysin has been shown to provide ADCs that are potent in vitro.[8][10]
Troubleshooting Guides
This section provides structured guidance for addressing specific issues that may arise during your experiments with this compound ADCs.
Issue 1: Rapid Loss of ADC Potency in In Vivo Models
Possible Cause: Premature deacetylation of the this compound payload.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing rapid in vivo potency loss of this compound ADCs.
Detailed Steps:
-
Confirm Deacetylation: Utilize affinity-capture liquid chromatography-mass spectrometry (LC-MS) to analyze ADC samples from in vivo studies.[8] A mass loss of approximately 42 Da is consistent with the cleavage of the acetate group.[14]
-
Payload Modification: If deacetylation is confirmed, synthesize this compound analogs with a more stable group at the C11 position.
-
Linker Optimization: The linker can influence the susceptibility of the payload to metabolism.
-
Site-Specific Conjugation: The local environment around the payload can sterically hinder metabolic enzymes.
-
Engineered Cysteines: If using cysteine conjugation, move the conjugation site to an engineered cysteine that provides a more protected environment.[8]
-
-
Re-evaluate: After implementing one or more of the above strategies, re-evaluate the in vivo stability and efficacy of the new ADC construct.
Issue 2: Suboptimal Therapeutic Window and Off-Target Toxicity
Possible Cause: Premature linker cleavage in circulation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing off-target toxicity due to linker instability.
Detailed Steps:
-
Quantify Free Drug: Measure the levels of unconjugated this compound in plasma samples from in vivo studies using sensitive analytical methods like LC-MS/MS or ELISA.[16][17]
-
Linker Modification: If premature cleavage is confirmed, consider the following linker modifications:
-
Alternative Cleavable Linkers: If using a protease-sensitive linker, consider switching to a linker with a different cleavage mechanism, such as a β-glucuronide linker, which is cleaved by an enzyme more prevalent in the tumor microenvironment.
-
Non-Cleavable Linkers: For some targets, a non-cleavable linker may be appropriate, relying on the degradation of the antibody within the lysosome to release the payload.
-
-
Attachment Chemistry: The chemical bond used to attach the linker to the payload can also be a point of instability.
-
Pharmacokinetic (PK) and Toxicity Re-evaluation: After modifying the linker, conduct thorough in vivo studies to assess the ADC's pharmacokinetics, toxicity profile, and therapeutic efficacy.
Experimental Protocols
Protocol 1: In Vivo Stability Assessment by Affinity-Capture LC-MS
Objective: To determine the in vivo stability of a this compound ADC and quantify the extent of deacetylation.
Materials:
-
Plasma samples from ADC-treated animals (e.g., mice, rats).
-
Protein A or Protein G magnetic beads.
-
Phosphate-buffered saline (PBS).
-
IdeS (Immunoglobulin-degrading enzyme from Streptococcus pyogenes).
-
Dithiothreitol (DTT).
-
LC-MS system (e.g., Q-TOF or Orbitrap).
Methodology:
-
ADC Capture:
-
Enzymatic Digestion (Optional, for subunit analysis):
-
To analyze the light and heavy chains separately, incubate the bead-bound ADC with IdeS enzyme to cleave the antibody below the hinge region.
-
-
Reduction:
-
Elute the ADC from the beads or directly add DTT to the bead suspension to reduce the interchain disulfide bonds, separating the light and heavy chains.
-
-
LC-MS Analysis:
-
Analyze the samples by LC-MS.
-
Deconvolute the mass spectra to determine the masses of the intact or reduced antibody chains.
-
Identify and quantify the species corresponding to the intact ADC and the deacetylated ADC (mass shift of -42 Da).[14]
-
-
DAR Calculation:
-
Calculate the average drug-to-antibody ratio (DAR) over time, considering the deacetylated species as an inactive drug.[8]
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the potency (IC50) of this compound ADCs on target-positive and target-negative cancer cell lines.
Materials:
-
Target-positive and target-negative cancer cell lines.
-
Complete cell culture medium.
-
This compound ADC and control ADC.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
96-well plates.
Methodology:
-
Cell Seeding:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and a non-targeting control ADC.
-
Add the ADC dilutions to the cells and incubate for a defined period (e.g., 72-96 hours).
-
-
Viability Assessment:
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to untreated control cells.
-
Plot the cell viability against the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Quantitative Data Summary
Table 1: Impact of Payload Modification and Linker Chemistry on In Vivo Stability
| ADC Construct | Linker Type | Conjugation Site | Key Stability Finding | Reference |
| Tubulysin M ADC | Dipeptide (Val-Cit) | Stochastic Cysteine | Significant deacetylation observed; no active drug left after 4 days in mice. | [8] |
| Tubulysin Pr ADC | Dipeptide (Val-Cit) | Engineered Cysteine (K149C) | Stabilized against deacetylation due to propyl ether replacement. | [8] |
| Tubulysin M ADC | Dipeptide | Stochastic Cysteine (DAR 4) | Prone to acetate hydrolysis. | [7][9] |
| Tubulysin M ADC | Glucuronide | Stochastic Cysteine (DAR 4) | Increased protection against acetate hydrolysis compared to dipeptide linker. | [7][9] |
| Tubulysin M ADC | Dipeptide | Engineered Cysteine (S239C) | Improved acetate stability compared to stochastic conjugation. | [12] |
| Tubulysin M ADC | Glucuronide | Engineered Cysteine (S239C) | Further enhanced acetate stability. | [12] |
Table 2: In Vitro Potency of Tubulysin Analogs and ADCs
| Compound | Cell Line | IC50 (nM) | Notes | Reference |
| This compound | KB | 0.6 | - | [1] |
| This compound | A549 | 0.9 | - | [1] |
| Tubulysin M (Acetate) | - | - | Potent | [8][10] |
| Deacetylated Tubulysin M | - | >100-fold less active | - | [11] |
| Tubulysin Pr (Propyl Ether) | - | Low nanomolar | Retained potency | [8] |
| Anti-CD22 Tubulysin Pr ADC | BJAB.Luc/Pgp | Potent | Effective against MDR cell line | [8] |
Signaling and Experimental Workflow Diagrams
Caption: General mechanism of action for a this compound ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. oncotarget.com [oncotarget.com]
- 6. books.rsc.org [books.rsc.org]
- 7. improving-antibody-tubulysin-conjugates-through-linker-chemistry-and-site-specific-conjugation - Ask this paper | Bohrium [bohrium.com]
- 8. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Tubulysin B Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of Tubulysin B and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are this compound and its derivatives poorly soluble in aqueous solutions?
This compound and its analogues are complex tetrapeptides with significant hydrophobic regions. This inherent lipophilicity leads to low aqueous solubility, which can complicate their handling and delivery in experimental settings. Their structure is optimized for potent biological activity, which often correlates with physicochemical properties that are not favorable for high water solubility.
Q2: What is the primary solvent for dissolving this compound derivatives?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating stock solutions of this compound and its derivatives.[1][2][3] It is crucial to prepare a high-concentration stock solution in DMSO that can then be serially diluted into aqueous buffers or cell culture media for experiments.
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution, even if the DMSO concentration is low. Refer to the Troubleshooting Guide: Compound Precipitation below for detailed steps to resolve this issue.
Q4: Besides poor solubility, are there other stability concerns with Tubulysin derivatives?
Yes, a significant stability issue for many tubulysin analogues is the hydrolysis of the acetate ester at the C11 position. This deacetylation results in a dramatic loss of cytotoxic potency, with some reports indicating a greater than 100-fold decrease in activity. This hydrolysis can occur in plasma during in vivo studies.
Q5: How can the stability of the C11 acetate group be improved?
Researchers have employed several medicinal chemistry strategies to address this liability. These include replacing the labile acetate with more stable functional groups such as:
-
Ethers
-
Carbamates
-
Hindered esters
These modifications aim to create analogues that retain high potency while being resistant to hydrolysis.
Q6: What are Antibody-Drug Conjugates (ADCs) and how do they relate to tubulysin solubility?
ADCs are a targeted therapy approach where a potent cytotoxic agent (the "payload"), like a tubulysin derivative, is attached to a monoclonal antibody via a chemical linker. This strategy helps to overcome the poor solubility and systemic toxicity of the payload by altering its overall physicochemical properties and ensuring targeted delivery to cancer cells. The choice of linker and conjugation site on the antibody can also influence the stability and solubility of the conjugate.
Troubleshooting Guides
Guide 1: Compound Precipitation in Aqueous Solutions
This guide addresses the common problem of a tubulysin derivative precipitating out of solution upon dilution from a DMSO stock into an aqueous buffer or cell culture medium.
| Symptom | Possible Cause | Troubleshooting Steps |
| Cloudiness or visible particles appear immediately upon dilution. | The compound's solubility limit in the final aqueous solution has been exceeded. | 1. Reduce the Final Concentration: Your target concentration may be too high. Perform a serial dilution to find the highest workable concentration that remains in solution. 2. Increase the DMSO Concentration (with caution): A slightly higher percentage of DMSO in the final solution can increase solubility. However, be mindful of solvent toxicity in cell-based assays (typically keep DMSO ≤ 0.5%).[4] 3. Use a Surfactant: Incorporate a low concentration of a non-ionic surfactant like Tween® 80 or Pluronic® F-127 in your aqueous buffer to help maintain solubility. 4. Utilize Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic drugs, enhancing their aqueous solubility. See the detailed protocol below. |
| Precipitation occurs over time (e.g., after hours in an incubator). | The compound is slowly coming out of a supersaturated solution, or there are interactions with media components. | 1. Check for Media Interactions: Components in complex cell culture media (e.g., salts, proteins in serum) can cause precipitation.[5][6] Test the solubility in a simpler buffer (like PBS) to identify if media is the issue. 2. Prepare Solutions Fresh: Avoid storing dilute aqueous solutions. Prepare them immediately before use from a concentrated DMSO stock. 3. Gentle Warming: For some compounds, gentle warming to 37°C may help with initial solubilization, but be cautious as this can also accelerate degradation. |
| Precipitation is observed after a freeze-thaw cycle of the stock solution. | The compound is less soluble at lower temperatures and may not have fully redissolved upon thawing. | 1. Ensure Complete Redissolution: After thawing, warm the stock solution to room temperature or 37°C and vortex or sonicate briefly to ensure all solids are dissolved before making dilutions.[1][2] 2. Store at Room Temperature (if stable): If the compound is stable in DMSO at room temperature, this can avoid freeze-thaw issues. Check the manufacturer's stability data. 3. Aliquot Stock Solutions: Store the DMSO stock in small, single-use aliquots to minimize the number of freeze-thaw cycles.[1] |
Data Summary
While precise mg/mL solubility data for many tubulysin derivatives is not widely published, their biological activity is well-documented. The following table summarizes the cytotoxic potency of selected tubulysin derivatives.
| Compound | Description | Reported IC₅₀ | Qualitative Solubility Notes |
| This compound | Natural product isolated from myxobacteria. | 0.6 nM (KB cells), 0.9 nM (A549 cells)[1] | Soluble in DMSO.[2] |
| Tubulysin M | A synthetic, potent analogue. | Low nanomolar range. | Soluble in DMSO.[7] |
| Deacetylated Tubulysin M (C-11 alcohol) | The product of in vivo hydrolysis of Tubulysin M. | >100-fold less cytotoxic than Tubulysin M. | Likely more polar, but detailed solubility data is scarce. |
| Tubulysin G | A synthetic analogue used as an ADC payload. | Not specified, but highly cytotoxic. | Soluble in DMSO.[3] |
Experimental Protocols
Protocol 1: Preparation of a Tubulysin Derivative Stock Solution
This protocol describes the standard procedure for preparing a concentrated stock solution of a hydrophobic tubulysin derivative.
Materials:
-
This compound derivative (lyophilized powder)
-
Anhydrous DMSO
-
Sterile, amber glass vials or vials protected from light
-
Vortex mixer and/or sonicator
Procedure:
-
Pre-weighing: If not already pre-weighed, carefully weigh the desired amount of the tubulysin derivative powder in a suitable vial. Perform this in a chemical fume hood, especially if the compound's toxicity is not fully known.
-
Solvent Addition: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Dissolution: a. Tightly cap the vial and vortex vigorously for 1-2 minutes. b. Visually inspect the solution for any undissolved particles. c. If particles remain, sonicate the vial in a water bath for 5-10 minutes. d. Gentle warming to 37°C for a short period can also be applied if necessary.[2]
-
Verification: Ensure the solution is clear and free of any precipitate before proceeding.
-
Storage: a. Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C.[1] b. For long-term storage, it is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a method for formulating a poorly soluble tubulysin derivative with HP-β-CD to improve its solubility in aqueous solutions for in vitro assays.
Materials:
-
Concentrated tubulysin derivative stock solution in DMSO (e.g., 10 mM from Protocol 1)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Vortex mixer
Procedure:
-
Prepare HP-β-CD Solution: a. Determine the desired final concentration of HP-β-CD. A common starting point is a 2-10% (w/v) solution. b. Weigh the required amount of HP-β-CD and dissolve it completely in the aqueous buffer or medium. This will serve as your dilution vehicle.
-
Complex Formation: a. Warm the HP-β-CD solution to 37°C. b. While vortexing the HP-β-CD solution gently, add the required volume of the concentrated tubulysin derivative DMSO stock dropwise. The slow addition to a vortexing solution is critical to prevent immediate precipitation. c. For example, to make a 10 µM final solution from a 10 mM stock, you would add 10 µL of the stock to 990 µL of the pre-warmed HP-β-CD solution.
-
Incubation: a. After adding the drug stock, continue to vortex the solution for an additional 1-2 minutes. b. Incubate the mixture for at least 30-60 minutes at room temperature or 37°C to allow for the formation of the inclusion complex.
-
Final Preparation: a. Before adding to cells or your assay, visually inspect the solution to ensure it is clear. b. If necessary, the solution can be sterile-filtered through a 0.22 µm filter, though be aware that some drug-cyclodextrin complexes may be partially retained by certain filter types.
Visualizations
Caption: A decision workflow for addressing the poor solubility of this compound derivatives.
Caption: Signaling pathway of microtubule disruption by tubulysins leading to apoptosis.
References
Optimizing the drug-to-antibody ratio (DAR) for Tubulysin B ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on optimizing the drug-to-antibody ratio (DAR) for Tubulysin B antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section addresses common issues encountered during the development and characterization of this compound ADCs.
Issue 1: Inconsistent or Low Drug-to-Antibody Ratio (DAR)
Symptoms:
-
Batch-to-batch variability in average DAR values.
-
Lower than expected DAR following conjugation.
-
Broad distribution of drug-loaded species observed in analytical characterization.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Inefficient Conjugation Chemistry | 1. Optimize Reaction Conditions: Systematically vary parameters such as pH, temperature, reaction time, and the molar ratio of the linker-payload to the antibody.[1] 2. Linker-Payload Design: Ensure the linker is stable and the payload has a suitable handle for conjugation. For this compound, introducing a reactive amine handle can provide a stable amide linkage.[2][3] 3. Antibody Modification: For cysteine-based conjugation, ensure complete and controlled reduction of interchain disulfide bonds. For lysine-based conjugation, optimize the degree of thiolation.[4] |
| Antibody Heterogeneity | 1. Site-Specific Conjugation: Employ site-specific conjugation techniques to achieve a more homogeneous ADC product with a defined DAR.[1][4][5][6] This can be achieved through engineered cysteines, non-natural amino acids, or enzymatic conjugation.[1] 2. Antibody Characterization: Thoroughly characterize the starting antibody for post-translational modifications that could interfere with conjugation. |
| Analytical Method Inaccuracy | 1. Method Validation: Validate the analytical method used for DAR determination (e.g., HIC, RP-HPLC, LC-MS).[7][] 2. Orthogonal Methods: Use multiple analytical techniques to confirm DAR values. For example, complement HIC with LC-MS for a more detailed analysis.[7] |
Issue 2: Poor In Vivo Efficacy Despite Adequate In Vitro Potency
Symptoms:
-
Excellent cytotoxicity in cell-based assays.
-
Limited or no tumor growth inhibition in animal models.[9]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Payload Instability (Deacetylation) | 1. Payload Modification: The acetate ester on this compound is prone to hydrolysis by plasma esterases, leading to a significant loss of potency.[2][3][6][9][10] Consider replacing the labile acetate with more stable moieties like carbamates or ethers.[2][3][6][9] 2. Site-Specific Conjugation: The conjugation site can sterically hinder access of esterases to the payload.[2][3] Screen different engineered cysteine sites to identify one that protects the acetate group.[2][3] 3. Linker Chemistry: The choice of linker can influence payload stability. Some linkers may offer better protection against enzymatic degradation.[5][6] |
| Premature Payload Release | 1. Linker Stability: Ensure the linker is stable in circulation. Premature cleavage can lead to systemic toxicity and reduced efficacy.[2][3] 2. Evaluate Different Linkers: Test both cleavable and non-cleavable linkers to determine the optimal balance between stability in circulation and efficient payload release within the tumor cell.[11] |
| Suboptimal Pharmacokinetics (PK) | 1. DAR Optimization: High DAR values (e.g., DAR 8) can lead to faster clearance and reduced exposure.[5][11] Experiment with lower DAR ADCs (e.g., DAR 2 or 4) which may exhibit improved PK profiles.[5][6][11] 2. Hydrophobicity: High DAR can increase the hydrophobicity of the ADC, leading to aggregation and faster clearance.[11] Hydrophilic linkers or payload modifications can mitigate this.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal DAR for a this compound ADC?
The optimal DAR is a balance between efficacy and toxicity and is highly dependent on the specific antibody, linker, payload, and target antigen. While a higher DAR can increase potency, it can also lead to faster clearance, increased toxicity, and a narrower therapeutic index.[11] Studies have shown that site-specific ADCs with a lower DAR (e.g., DAR 2) can be more effective in vivo than randomly conjugated ADCs with a higher DAR (e.g., DAR 4), likely due to improved stability and pharmacokinetics.[5][6] It is crucial to empirically determine the optimal DAR for each specific ADC construct.
Q2: How does the conjugation site affect the properties of a this compound ADC?
The site of conjugation significantly impacts an ADC's stability, efficacy, and pharmacokinetics.[2][3][4][13] A well-chosen conjugation site can:
-
Protect the payload: Sterically hinder plasma esterases from accessing and cleaving the labile acetate group on this compound.[2][3]
-
Improve stability: Reduce payload-linker deconjugation.[4]
-
Enhance pharmacokinetics: Lead to a longer half-life and higher exposure.[13]
Q3: What are the best analytical methods for determining the DAR of this compound ADCs?
A combination of analytical techniques is recommended for accurate DAR determination:[7]
| Method | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Widely used, provides information on drug load distribution, compatible with cysteine-linked ADCs.[7][] | Can be influenced by post-translational modifications. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides detailed DAR analysis and can identify different ADC forms.[7][14] | Can be more complex and may require sample denaturation.[] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Suitable for detailed DAR analysis, especially for cysteine-linked ADCs after reduction.[7][] | Denaturing conditions can alter the ADC structure. |
| UV-Vis Spectrophotometry | Quick and simple for estimating average DAR.[7][] | Does not provide information on drug load distribution and is less accurate.[7] |
Q4: How can I overcome the issue of this compound deacetylation in vivo?
Addressing the deacetylation of the C-11 acetate, which is critical for cytotoxicity, is a key challenge.[2][3][6][9][10] Strategies include:
-
Payload Modification: Replace the acetate with a more stable functional group such as a carbamate or an ether.[2][3][6][9]
-
Site-Specific Conjugation: Select a conjugation site that sterically protects the acetate from plasma esterases.[2][3]
-
Linker Design: Utilize linkers that can shield the labile payload. For instance, a β-glucuronide linker has been shown to protect against acetate hydrolysis.[5][6][15]
Experimental Protocols
Protocol 1: Determination of Average DAR by UV-Vis Spectrophotometry
This protocol provides a basic method for estimating the average DAR.
Materials:
-
This compound ADC sample
-
Phosphate-buffered saline (PBS)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine the molar extinction coefficients of the naked antibody and the free drug at two different wavelengths (e.g., 280 nm and a wavelength where the drug has maximum absorbance).
-
Measure the absorbance of the ADC sample at the two selected wavelengths.
-
Calculate the concentrations of the antibody and the conjugated drug using the Beer-Lambert law and solving a system of two linear equations.
-
The average DAR is calculated as the molar ratio of the drug to the antibody.
Equation: DAR = (Concentration of Drug) / (Concentration of Antibody)
Protocol 2: DAR Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a common method for assessing the distribution of different drug-loaded species.
Materials:
-
HIC column (e.g., Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. More hydrophobic species (higher DAR) will elute later.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to different drug loads (DAR 0, 2, 4, etc.).
-
Calculate the weighted average DAR by integrating the peak areas for each species.[]
Equation: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
Visualizations
Caption: Workflow for optimizing the Drug-to-Antibody Ratio (DAR) of this compound ADCs.
Caption: Troubleshooting logic for inconsistent or low Drug-to-Antibody Ratio (DAR).
References
- 1. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 2. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. blog.crownbio.com [blog.crownbio.com]
- 9. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 13. researchgate.net [researchgate.net]
- 14. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. improving-antibody-tubulysin-conjugates-through-linker-chemistry-and-site-specific-conjugation - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Tubulysin B Acetate Ester Metabolism
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tubulysin B acetate ester and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic liability of this compound acetate ester?
The primary metabolic issue is the rapid in vivo hydrolysis of the C-11 acetate ester by plasma esterases. This enzymatic cleavage results in the formation of the corresponding C-11 alcohol derivative.[1][2][3] This reaction is a significant concern, particularly in the development of Antibody-Drug Conjugates (ADCs), as it occurs in circulation before the ADC reaches the target tumor cells.
Q2: How does the metabolism of the acetate ester affect the cytotoxicity of this compound?
The cleavage of the acetate ester is detrimental to the compound's activity. The resulting deacetylated metabolite is over 100-fold less cytotoxic than the parent this compound acetate ester.[1][3][4] This loss of potency is a critical issue, as it can lead to a significant reduction in therapeutic efficacy.[2][5]
Q3: What are the common strategies to overcome the rapid metabolism of the acetate ester?
Two main strategies are employed to address the hydrolytic instability of the acetate ester:
-
Payload Modification: The labile acetate group can be replaced with more stable chemical moieties. Successful examples include carbamates and ethers (e.g., propyl ether), which are less susceptible to hydrolysis by plasma esterases while retaining high cytotoxicity.[1][2][6]
-
Site-Specific Conjugation: For this compound ADCs, the site of conjugation on the antibody can sterically hinder the esterase from accessing the acetate ester. This approach can significantly improve the ADC's stability in plasma.[1][5][7]
Q4: Which analytical methods are recommended for monitoring this compound acetate ester metabolism?
Affinity-capture Liquid Chromatography-Mass Spectrometry (LC-MS) is a key technique used to monitor the stability of this compound ADCs in vivo. This method allows for the quantification of the average drug-to-antibody ratio (DAR) over time and can detect the mass change corresponding to the loss of the acetate group (-42 Da).[1][2]
Troubleshooting Guides
Problem 1: Unexpected loss of ADC efficacy in preclinical in vivo models.
-
Possible Cause: Rapid cleavage of the this compound acetate ester in the bloodstream, leading to the circulation of an inactive form of the ADC.[2][3]
-
Troubleshooting Steps:
-
Assess In Vivo Stability: Perform a pharmacokinetic study and use affinity-capture LC-MS to analyze plasma samples at different time points.[2] Monitor the drug-to-antibody ratio (DAR) and specifically look for a mass shift of -42 Da, which indicates acetate cleavage.[1]
-
Evaluate In Vitro Plasma Stability: Incubate the ADC in mouse and human plasma and monitor the rate of acetate hydrolysis over time (e.g., 72 hours).[3] This will confirm the inherent instability of the conjugate.
-
Synthesize a Control ADC: Prepare an ADC with the deacetylated (C-11 alcohol) version of the tubulysin payload. A complete loss of activity with this control ADC will confirm that deacetylation is the cause of the efficacy loss.[5]
-
Implement Mitigation Strategies: If instability is confirmed, consider re-engineering the ADC. Options include replacing the acetate with a stable isostere like a carbamate or propyl ether, or exploring different conjugation sites on the antibody that may offer steric protection.[1][2]
-
Problem 2: High variability in efficacy results between different ADC batches.
-
Possible Cause: Inconsistent drug-to-antibody ratio (DAR) or varying levels of deacetylated payload in the initial ADC preparation. The conjugation site may also differ, impacting stability.[1][5]
-
Troubleshooting Steps:
-
Characterize ADC Batches Thoroughly: Use techniques like Hydrophobic Interaction Chromatography (HIC) and LC-MS to confirm the DAR, drug distribution, and purity of each batch. Low HIC retention has been correlated with lower rates of acetate hydrolysis.[1]
-
Quantify Acetate Integrity: Develop an analytical method (e.g., reverse-phase LC-MS on the released payload) to quantify the percentage of intact acetate ester in each ADC batch before in vivo administration.
-
Standardize Conjugation Protocol: Ensure the conjugation protocol is robust and reproducible. If using cysteine-based conjugation, ensure complete reduction of disulfide bonds and consistent reaction conditions. For site-specific conjugation, verify the incorporation site and efficiency.[5]
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound Payloads
| Compound | R Group | N87 IC50 (nM) | BT474 IC50 (nM) | MDA-MB-453 IC50 (nM) | HT29 IC50 (nM) |
| 2 | OAc (Acetate) | 1.1 | 1.0 | 0.79 | 0.76 |
| 3 | OH (Deacetylated) | >100 | >100 | >100 | >100 |
| 4 | OC(O)NHEt (Carbamate) | 1.9 | 0.99 | 1.6 | 1.5 |
Data sourced from ACS Medicinal Chemistry Letters.[1][3]
Table 2: In Vitro Plasma Stability of this compound ADCs
| ADC Construct | Modification | % Acetate Cleavage (72h in mouse plasma) |
| ADC1 | Acetate Ester | 83% |
| ADC4 | Carbamate Isostere | 0% (No carbamate cleavage observed) |
Data sourced from ACS Medicinal Chemistry Letters.[3]
Key Experimental Protocols
Protocol 1: In Vivo Stability Assessment by Affinity-Capture LC-MS
-
Animal Dosing: Administer the this compound ADC intravenously to mice at the desired dose (e.g., 1 mg/kg).[2]
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 24, 48, 72, 96 hours) and process to obtain plasma.[2]
-
Affinity Capture: Use an anti-human IgG antibody (or other appropriate capture reagent) conjugated to magnetic beads to capture the ADC from the plasma samples.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the captured ADC under denaturing conditions.
-
LC-MS Analysis: Analyze the eluted ADC using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Data Analysis: Deconvolute the resulting mass spectra to determine the mass of the intact ADC and any metabolites. Calculate the average DAR and the percentage of deacetylated ADC at each time point. A mass loss of approximately 42-43 Da is consistent with acetate cleavage.[2]
Protocol 2: In Vitro Cytotoxicity Assay
-
Cell Culture: Culture cancer cell lines (e.g., N87, BT474) in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound acetate ester and its analogues (e.g., deacetylated form, carbamate form). Add the compounds to the cells and incubate for a standard period (e.g., 72-96 hours).
-
Viability Assessment: Use a cell viability reagent (e.g., CellTiter-Glo®, MTS) to measure the percentage of viable cells relative to an untreated control.
-
Data Analysis: Plot the cell viability against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.[1][3]
Visualizations
Caption: Metabolic hydrolysis of this compound acetate ester.
Caption: Workflow for in vivo ADC stability analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of novel tubulysin payloads and site-specific antibody drug conjugates overcoming in-vivo acetate liability - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Enhancing the Therapeutic Window of Tubulysin B Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tubulysin B conjugates. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its conjugates?
This compound is a highly potent cytotoxic peptide that belongs to the tubulysin family of natural products.[1] Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for microtubule formation.[1][2] Microtubules are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, this compound leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[1][3][4] When conjugated to an antibody to form an antibody-drug conjugate (ADC), the antibody selectively targets a specific antigen on the surface of cancer cells. Upon binding, the ADC is internalized, and the this compound payload is released inside the cell, where it can then exert its cytotoxic effects.[3] This targeted delivery aims to increase the concentration of the cytotoxic agent at the tumor site, thereby enhancing efficacy and reducing off-target toxicity.[5]
Q2: What are the main challenges associated with enhancing the therapeutic window of this compound conjugates?
The primary challenges in widening the therapeutic window of this compound conjugates revolve around balancing their high cytotoxicity with selective tumor targeting to minimize systemic toxicity.[6][7] Key issues include:
-
Off-target toxicity: The high potency of this compound can lead to toxicity in healthy tissues if the conjugate is not sufficiently specific or stable.[6]
-
Narrow therapeutic window: The dose required for anti-tumor efficacy can be close to the maximum tolerated dose (MTD), leaving little room for error.[6][7]
-
Conjugate instability: Premature cleavage of the linker or degradation of the payload in circulation can lead to systemic toxicity and reduced efficacy.[8][9] A specific liability for some tubulysin analogs, like tubulysin M, is the hydrolysis of the C11-acetate group, which significantly reduces its potency.[10][11][12][13][14]
-
Drug-to-Antibody Ratio (DAR): An inappropriate DAR can negatively impact the ADC's pharmacokinetics, stability, and efficacy.[10][12]
-
Multi-drug resistance (MDR): While tubulysins have shown efficacy against some MDR cell lines, this can still be a challenge in certain tumor types.[2][15]
Q3: How does site-specific conjugation improve the therapeutic window of this compound ADCs?
Site-specific conjugation allows for the creation of homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR) and defined attachment sites.[16] This approach offers several advantages over traditional conjugation methods (e.g., to lysine residues) which produce heterogeneous mixtures:
-
Improved Pharmacokinetics: Homogeneous ADCs exhibit more predictable and consistent pharmacokinetic profiles.
-
Enhanced Stability: Conjugation at specific, engineered sites can protect the linker and payload from degradation. For example, N-terminal selective conjugation has been shown to improve both in vitro and in vivo stability of ADCs.[6][5]
-
Reduced Toxicity: By creating more stable conjugates and avoiding over-conjugation, site-specific methods can lead to lower systemic toxicity.[6][5]
-
Wider Therapeutic Window: The combination of improved stability, predictable PK, and reduced toxicity contributes to a wider therapeutic window.[6][5][16]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low in vitro cytotoxicity of the this compound conjugate | 1. Inefficient internalization of the ADC. 2. Ineffective cleavage of the linker inside the cell. 3. Degradation of the this compound payload (e.g., deacetylation). [10][11][12][13][14]4. Low antigen expression on target cells. | 1. Confirm antibody-antigen binding and internalization using flow cytometry or fluorescence microscopy. 2. Select a linker chemistry appropriate for the target cell's internal environment (e.g., protease-cleavable, pH-sensitive). 3. Analyze the stability of the payload under assay conditions. Consider using more stable Tubulysin analogs or linker technologies that protect the payload. [10][11][12][13][14]4. Quantify antigen expression on the target cell line using qPCR or flow cytometry. |
| High in vivo toxicity and narrow therapeutic window | 1. Premature release of the this compound payload in circulation due to unstable linker. [8][9]2. High drug-to-antibody ratio (DAR) leading to poor pharmacokinetics and off-target toxicity. [10][12]3. "On-target, off-tumor" toxicity where the target antigen is also expressed on healthy tissues. | 1. Employ more stable linker technologies, such as glucuronide linkers or stabilized maleimide chemistries. [10][11][12][13][14]2. Optimize the DAR. Lower DARs (e.g., 2) have sometimes shown a better therapeutic window than higher DARs (e.g., 4 or 8). [10][12]3. Carefully select the target antigen to ensure it is highly expressed on tumor cells with minimal expression on vital healthy tissues. |
| Poor in vivo efficacy despite good in vitro potency | 1. Rapid clearance of the ADC from circulation. 2. Instability of the conjugate in vivo, leading to payload loss before reaching the tumor. [17][18]3. Poor tumor penetration of the ADC. | 1. Evaluate the pharmacokinetics of the ADC. Site-specific conjugation and optimization of the DAR can improve PK. [16]2. Assess the in vivo stability of the ADC by analyzing plasma samples over time for intact conjugate and free payload. [17][18]3. Consider using smaller antibody fragments or strategies to enhance tumor penetration. [19] |
| Inconsistent results between batches of this compound conjugate | 1. Heterogeneity of the ADC preparation. 2. Inaccurate determination of the DAR. 3. Aggregation of the ADC. | 1. Utilize site-specific conjugation methods to produce homogeneous ADCs. [16]2. Accurately measure the DAR using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry. 3. Analyze the ADC for aggregation using size exclusion chromatography (SEC). Optimize formulation and storage conditions. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Anti-CD30 Tubulysin M Conjugates [10][12]
| Cell Line | Conjugation | Linker | DAR | IC50 (ng/mL) |
| L540cy | Cysteine | Dipeptide | 4 | 2.3 |
| L540cy | Cysteine | Glucuronide | 4 | 2.5 |
| L540cy | S239C | Dipeptide | 2 | 4.1 |
| L540cy | S239C | Glucuronide | 2 | 4.3 |
| L428 (MDR+) | Cysteine | Dipeptide | 4 | 3.9 |
| L428 (MDR+) | Cysteine | Glucuronide | 4 | 3.8 |
| L428 (MDR+) | S239C | Dipeptide | 2 | 6.5 |
| L428 (MDR+) | S239C | Glucuronide | 2 | 6.9 |
Table 2: In Vivo Efficacy of Anti-CD30 Tubulysin M Conjugates in L540cy Xenograft Model [10][12]
| Conjugation | Linker | DAR | Dose (mg/kg) | Tumor Growth Inhibition | Cures/Total |
| Cysteine | Dipeptide | 4 | 1 | Significant | 0/6 |
| S239C | Dipeptide | 2 | 0.5 | Significant | 5/6 |
| Cysteine | Glucuronide | 4 | 1 | Significant | Not Reported |
| S239C | Glucuronide | 2 | 0.5 | Significant | Not Reported |
Table 3: Plasma Stability of Tubulysin M Conjugates [10][12]
| Conjugation | Linker | DAR | % Intact Acetate (Day 10) |
| Cysteine | Dipeptide | 4 | ~60% |
| S239C | Dipeptide | 2 | 87% |
| Cysteine | Glucuronide | 4 | ~85% |
| S239C | Glucuronide | 2 | 95% |
Experimental Protocols
1. In Vitro Cytotoxicity Assay
This protocol is a general guideline for assessing the potency of this compound conjugates against cancer cell lines.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and a non-targeting control ADC in cell culture medium. Add the dilutions to the cells and incubate for a specified period (e.g., 72-96 hours).
-
Cell Viability Assessment: Use a cell viability reagent (e.g., CellTiter-Glo®, resazurin) to measure the number of viable cells in each well.
-
Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression model.
2. In Vivo Xenograft Model for Efficacy Studies
This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound conjugates in a mouse xenograft model.
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a specified size (e.g., 100-200 mm³).
-
ADC Administration: Randomize the mice into treatment groups and administer the this compound ADC, a control ADC, and vehicle control via the desired route (e.g., intravenous, intraperitoneal) at specified doses and schedules.
-
Efficacy Evaluation: Measure tumor volume and body weight regularly. The primary endpoint is typically tumor growth inhibition.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
3. Plasma Stability Assay
This protocol provides a general method for assessing the stability of this compound conjugates in plasma.
-
Incubation: Incubate the this compound ADC in plasma (e.g., mouse, rat, human) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
Sample Preparation: Process the plasma samples to isolate the ADC (e.g., using affinity capture).
-
Analysis: Analyze the samples using techniques like LC-MS to determine the amount of intact ADC, free payload, and any metabolites (e.g., deacetylated tubulysin).
-
Data Interpretation: Calculate the half-life of the ADC and the rate of payload deconjugation or degradation.
Visualizations
Caption: Mechanism of action of this compound ADCs.
Caption: Troubleshooting workflow for poor in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. N-terminal selective conjugation method widens the therapeutic window of antibody-drug conjugates by improving tolerability and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. improving-antibody-tubulysin-conjugates-through-linker-chemistry-and-site-specific-conjugation - Ask this paper | Bohrium [bohrium.com]
- 12. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Improving Antibody-Tubulysin Conjugates through Linker Chemistry and Site-Specific Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. oxfordglobal.com [oxfordglobal.com]
Troubleshooting inconsistent results in Tubulysin B experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with Tubulysin B.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your this compound experiments.
Issue 1: Inconsistent or lower-than-expected cytotoxicity in cell viability assays (e.g., MTT, XTT, alamarBlue).
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | Verify Stock Solution Integrity: Prepare fresh stock solutions of this compound in anhydrous DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month, protected from moisture and light.[1] Pre-test Activity: Before starting a large-scale experiment, test the activity of your current this compound stock on a sensitive cell line with a known IC50 value. |
| Compound Instability in Media | Minimize Incubation Time: If degradation in the culture medium is suspected, reduce the incubation time of this compound with the cells to the minimum required to observe the effect. Serum Interaction: Consider if components in the fetal bovine serum (FBS) might be inactivating the compound. If possible, run a pilot experiment with reduced serum concentrations, but be mindful of the impact on cell health. |
| Assay Interference | Reagent Compatibility: Some highly reductive compounds can interfere with tetrazolium-based assays (MTT, XTT). While not widely reported for this compound, if you suspect interference, consider using a non-enzymatic-based viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo®), or a direct cell counting method. For alamarBlue assays, remove the drug-containing medium before adding the reagent to avoid potential interference.[2][3][4][5] |
| Cellular Resistance | MDR1 (P-glycoprotein) Expression: While this compound is known to be effective against some multidrug-resistant (MDR) cell lines, high levels of P-glycoprotein (P-gp) expression could still contribute to resistance.[6] Verify the P-gp expression status of your cell line. If high, you may need to use higher concentrations of this compound or a positive control known to be unaffected by P-gp. |
| Incorrect Final DMSO Concentration | Maintain Low DMSO Levels: Ensure the final concentration of DMSO in your cell culture wells is consistently low, ideally below 0.1%, as higher concentrations can be cytotoxic and confound results.[7][8] |
Issue 2: High variability in apoptosis assay results (e.g., Annexin V/PI staining).
| Potential Cause | Troubleshooting Step |
| Inconsistent G2/M Arrest | Optimize Treatment Duration: The induction of apoptosis by this compound is preceded by cell cycle arrest in the G2/M phase.[1] Ensure your treatment duration is sufficient for cells to arrest and subsequently enter apoptosis. A time-course experiment is recommended to determine the optimal endpoint. |
| Cell Handling and Staining Artifacts | Gentle Cell Handling: When preparing cells for flow cytometry, handle them gently to avoid mechanical damage that can lead to false-positive Annexin V staining. Titrate Antibodies: Use the optimal concentration of Annexin V and Propidium Iodide (PI) as determined by titration to ensure clear separation of live, apoptotic, and necrotic populations. |
| Flow Cytometry Settings | Consistent Instrument Settings: Ensure that the flow cytometer settings (voltages, compensation) are consistent across all samples and experiments. Use compensation controls for multi-color experiments to correct for spectral overlap. |
| Distinguishing Apoptosis from Necrosis | Use of appropriate controls: Necrotic cells can also show positive staining in some apoptosis assays. Always include positive controls for apoptosis (e.g., staurosporine treatment) and necrosis (e.g., heat-shocked cells) to help differentiate the mode of cell death. |
Issue 3: Poor resolution of G2/M peak in cell cycle analysis.
| Potential Cause | Troubleshooting Step |
| Suboptimal Cell Fixation | Proper Fixation Technique: Use ice-cold 70% ethanol and add it dropwise to the cell suspension while gently vortexing to prevent cell clumping, which can lead to poor quality DNA content histograms. |
| Inappropriate Cell Density | Optimal Cell Number: Ensure an optimal cell concentration (around 1x10^6 cells/mL) for staining. Too few or too many cells can affect staining quality. |
| Flow Cytometry Acquisition Rate | Low Flow Rate: Acquire samples at a low flow rate on the cytometer to improve the resolution of the different cell cycle phases and reduce the coefficient of variation (CV) of the G0/G1 peak. |
| Debris and Cell Aggregates | Gating Strategy: Use a forward scatter versus side scatter plot to gate on single, non-debrided cells before analyzing the DNA content histogram. Doublet discrimination gating should also be employed. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of tubulin polymerization. It binds to the vinca domain of tubulin, disrupting microtubule dynamics. This leads to the disassembly of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis (programmed cell death).[1]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent like DMSO. For long-term storage (up to 6 months), aliquot the stock solution into single-use vials and store them at -80°C, protected from light and moisture. For short-term storage (up to 1 month), -20°C is suitable.[1] Avoiding repeated freeze-thaw cycles is crucial to maintain the compound's stability and activity.[9]
Q3: My this compound seems to be inactive. What should I do?
A3: First, verify the proper preparation and storage of your stock solution as described above. If the compound has been stored for an extended period or subjected to multiple freeze-thaw cycles, it may have degraded. It is also possible that the acetate group on the molecule has been hydrolyzed, rendering it inactive. Prepare a fresh stock solution from a new batch of the compound if possible. Before conducting your experiment, you can validate the activity of your this compound by testing it on a highly sensitive cancer cell line and comparing the IC50 value to published data.
Q4: What are the expected morphological changes in cells treated with this compound?
A4: Due to the disruption of the microtubule network, cells treated with this compound will lose their normal morphology, round up, and detach from the culture plate. You can also expect to see an increase in the number of cells arrested in mitosis, which may appear as rounded cells with condensed chromatin.
Q5: At what concentration should I use this compound?
A5: this compound is highly potent, with IC50 values often in the picomolar to low nanomolar range for many cancer cell lines.[1] The optimal concentration will depend on the specific cell line and the duration of the experiment. It is recommended to perform a dose-response study to determine the effective concentration range for your experimental system.
Experimental Protocols
1. Cell Viability (alamarBlue Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the overnight culture medium and add the this compound dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
Remove the drug-containing medium from the wells.
-
Add 100 µL of fresh medium and 10 µL of alamarBlue reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined optimal time. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining:
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour of staining.
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells and treat with this compound and a vehicle control as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the DNA content using a flow cytometer.
Visualizations
Caption: A general workflow for in vitro experiments using this compound.
Caption: The signaling pathway of this compound leading to apoptosis.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of alamar blue and MTT assays for high through-put screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. newwavepeptides.co.uk [newwavepeptides.co.uk]
Technical Support Center: Tubulysin B Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the handling and stability of Tubulysin B in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity and optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The main degradation pathway for this compound and its analogues is the hydrolysis of the acetate ester at the C11 position. This hydrolysis results in the formation of a C11 alcohol, which leads to a significant reduction in the compound's cytotoxic activity.
Q2: How should I store my this compound stock solution?
A2: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or colder, protected from light and moisture. For stock solutions, dissolve this compound in anhydrous DMSO and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Peptide sequences containing cysteine (Cys) and methionine (Met) can be unstable in DMSO.[1]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Due to its hydrophobic nature, this compound should be dissolved in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution.[2][3] For aqueous experimental buffers, this stock solution can then be diluted to the final working concentration. Ensure the final concentration of DMSO in your assay is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[4]
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: While specific kinetic data for this compound is not extensively published, general principles of ester hydrolysis suggest that the C11 acetate ester is susceptible to both acid- and base-catalyzed hydrolysis.[5][6][7] Therefore, it is recommended to maintain aqueous solutions of this compound at a neutral pH (around 7.0-7.4) to minimize degradation. The N,O-acetal moiety in the tubuvaline residue is generally stable under neutral to basic conditions but can be labile to strong acids.[8][9][10][11]
Q5: What is the impact of temperature on this compound stability?
A5: Elevated temperatures will accelerate the rate of hydrolysis of the C11 acetate ester. It is crucial to store stock solutions at low temperatures (-20°C or -80°C) and to minimize the time that aqueous solutions of this compound are kept at room temperature or higher.
Q6: Are there any excipients that can be used to stabilize this compound in solution?
A6: There is limited specific information on excipients for stabilizing standalone this compound. However, for peptide-based drugs in general, excipients such as buffers (e.g., phosphate, histidine) and stabilizers (e.g., sugars, polyols) are used to maintain pH and improve stability.[11] The selection of any excipient would need to be empirically tested for compatibility and its effect on this compound stability and activity in the specific experimental context.
Troubleshooting Guides
Issue 1: Loss of Cytotoxic Activity in Experiments
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Check Solution Age and Storage: Prepare fresh dilutions of this compound in your aqueous experimental buffer immediately before each experiment. Avoid using old or improperly stored solutions. 2. Verify pH of Media/Buffer: Ensure the pH of your cell culture media or experimental buffer is within the neutral range (7.0-7.4). 3. Minimize Incubation Time at 37°C: For prolonged experiments, consider the potential for temperature-dependent degradation and include appropriate controls. |
| Incorrect Concentration | 1. Verify Stock Solution Concentration: If possible, re-verify the concentration of your DMSO stock solution. 2. Check Dilution Calculations: Double-check all dilution calculations to ensure the final concentration in your assay is correct. |
| Cell Line Resistance | 1. Confirm Cell Line Sensitivity: Ensure that the cell line you are using is sensitive to microtubule-targeting agents. Tubulysins have been shown to be effective against some multi-drug resistant (MDR) cell lines.[12] |
Issue 2: Precipitation of this compound in Aqueous Solution
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | 1. Optimize DMSO Concentration: Ensure that the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but not high enough to be cytotoxic to your cells (typically ≤0.5%).[4] 2. Gradual Dilution: When diluting the DMSO stock into your aqueous buffer, add the stock solution to the buffer with gentle mixing to avoid localized high concentrations that can lead to precipitation. 3. Sonication: Brief sonication of the solution may help to dissolve any small precipitates. |
| Interaction with Buffer Components | 1. Test Different Buffers: If precipitation persists, consider testing different buffer systems to identify any incompatibilities. |
Experimental Protocols
Protocol: Preparation of this compound Working Solution
-
Equilibrate: Allow the vial of lyophilized this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Reconstitute Stock Solution: Add the appropriate volume of anhydrous DMSO to the vial of this compound to achieve a high-concentration stock solution (e.g., 1-10 mM). Gently vortex to ensure complete dissolution.
-
Aliquot and Store: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store these aliquots at -20°C or -80°C.
-
Prepare Working Solution: Immediately before use, thaw a single aliquot of the DMSO stock solution. Dilute the stock solution into your pre-warmed (if required for the experiment) aqueous experimental buffer or cell culture medium to the desired final concentration. Ensure the final DMSO concentration is compatible with your assay.
Protocol: General Stability Assessment by HPLC
This is a general guideline that should be optimized for your specific equipment and this compound formulation.
-
Sample Preparation: Prepare solutions of this compound in the aqueous buffers and at the temperatures you wish to investigate.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Quench Degradation: Immediately mix the aliquot with a solvent that will stop further degradation, such as by dilution in the mobile phase at a low temperature.
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase HPLC column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a common starting point for peptide analysis.
-
Detection: Monitor the elution profile using a UV detector at a wavelength appropriate for this compound.
-
Analysis: Quantify the peak area of the intact this compound at each time point. The decrease in the peak area over time corresponds to the degradation of the compound. The appearance of new peaks can indicate the formation of degradation products.
-
Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis of the C11-acetate.
Caption: Recommended workflow for the preparation and use of this compound solutions.
For safe handling of this compound, which is a potent cytotoxic agent, always consult your institution's safety guidelines and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All handling of the compound, especially in powdered form, should be performed in a certified chemical fume hood or other contained ventilation device.[13][14][15][16][17]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bachem.com [bachem.com]
- 3. Peptide Synthesis Knowledge Base [peptide2.com]
- 4. lifetein.com [lifetein.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organic chemistry - Why are acetals stable to bases and nucleophiles? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. osha.gov [osha.gov]
- 15. researchgate.net [researchgate.net]
- 16. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 17. worksafe.qld.gov.au [worksafe.qld.gov.au]
Technical Support Center: Modifying Tubulysin B to Evade MDR Efflux Pumps
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on modifying Tubulysin B to circumvent multidrug resistance (MDR) mediated by efflux pumps like P-glycoprotein (P-gp).
Frequently Asked Questions (FAQs)
Q1: We are observing a significant loss of potency with our this compound analog in our P-gp overexpressing cell line compared to the parental line. What are the likely structural reasons for this?
A1: A significant drop in potency in P-gp overexpressing cells strongly suggests that your this compound analog is a substrate for this efflux pump. Key structural features that can increase recognition and efflux by P-gp include:
-
Increased Polarity: While it may seem counterintuitive, increasing the polarity of this compound derivatives can dramatically enhance their recognition by P-gp. This can lead to resistance levels exceeding 200-fold in cells that overexpress P-gp.[1]
-
Modifications at the N-terminus: The N-terminal Mep (N-methylpipecolic acid) residue is crucial for activity. However, modifications in this region can inadvertently create a recognition site for P-gp.
-
Changes to the Tubuvaline Fragment: Alterations to the tubuvaline part of the molecule can also impact P-gp substrate potential.
Conversely, natural this compound and certain analogs with increased lipophilicity have been shown to better evade P-gp efflux.[1] However, there is a delicate balance, as excessive lipophilicity can lead to other off-target toxicities.
Q2: Our this compound analog shows good potency in short-term cytotoxicity assays (e.g., 4 hours), but this doesn't translate to longer-term (48-72 hours) assays, especially in resistant cells. Why might this be?
A2: This discrepancy is likely due to the time-dependent activity of P-gp efflux pumps. With a short, clinically relevant 4-hour pulse exposure, P-gp can markedly enhance the efflux of this compound derivatives, leading to a 1000-fold or greater increase in resistance.[1] The longer the exposure time to these fast-acting drugs, the smaller the effect of the MDR transporters on the cytotoxic outcome, as the continuous presence of the drug may eventually overwhelm the pump's capacity.[1] Therefore, it is crucial to consider the drug exposure time in your experimental design to accurately assess the impact of P-gp.
Q3: We are designing new this compound analogs and want to proactively minimize their potential for P-gp efflux. What are some design strategies to consider?
A3: Based on current research, here are some rational design strategies to evade P-gp:
-
Maintain the core structure of natural this compound: The parent structure of this compound appears to be optimized for evading MDR efflux pumps.[1]
-
Strategic Lipophilic Modifications: Carefully increasing the lipophilicity of this compound can enhance cell diffusion and cytotoxic activity without necessarily increasing P-gp recognition.[1]
-
Avoid Introducing Polar Groups: Be cautious when introducing polar functional groups, as this has been shown to significantly increase P-gp substrate potential.[1]
-
Stabilize the C11-acetate group: The C11-acetate is important for potency but can be metabolically unstable. Replacing it with more stable groups like a propyl ether has been shown to create effective analogs for use in antibody-drug conjugates (ADCs) that are active against multidrug-resistant tumors.[2]
Troubleshooting Guides
Problem: High variability in IC50 values between experimental replicates with MDR cell lines.
-
Possible Cause 1: Inconsistent P-gp expression levels. The level of P-gp expression can fluctuate with cell passage number and culture conditions.
-
Solution: Regularly verify P-gp expression levels using Western blotting or flow cytometry with a P-gp specific antibody. Ensure you are using cells within a consistent and low passage number range. A 3-fold increase in P-gp levels can lead to a dramatic increase in resistance (e.g., >6,000-fold).[1]
-
-
Possible Cause 2: Inconsistent drug exposure time. As mentioned in the FAQs, the duration of drug exposure significantly impacts the observed resistance.
-
Solution: Standardize and strictly control the drug incubation times in your cytotoxicity assays. For assessing P-gp efflux, shorter pulse exposures (e.g., 4 hours) can be more informative.[1]
-
-
Possible Cause 3: Presence of P-gp inhibitors in the culture medium. Some components of serum or other media supplements can have weak P-gp inhibitory activity.
-
Solution: Use a consistent and well-defined cell culture medium. Consider using a serum-free medium for the duration of the drug treatment if compatible with your cell line.
-
Problem: My this compound analog is not showing the expected increase in potency in MDR cell lines when co-administered with a known P-gp inhibitor (e.g., Tariquidar).
-
Possible Cause 1: The analog is not a P-gp substrate. If your analog already evades P-gp, a P-gp inhibitor will have no effect on its potency.
-
Solution: This is a positive result! It suggests your modification strategy was successful in circumventing P-gp-mediated resistance. Confirm this by performing a rhodamine 123 efflux assay.
-
-
Possible Cause 2: The analog is a substrate for other MDR pumps. Your compound might be effluxed by other ABC transporters like MRP1 or BCRP, which are not inhibited by Tariquidar.[1]
-
Solution: Test your analog in cell lines that specifically overexpress MRP1 or BCRP to determine if it is a substrate for these transporters.
-
-
Possible Cause 3: Insufficient concentration or activity of the P-gp inhibitor.
-
Solution: Verify the potency of your P-gp inhibitor stock using a known P-gp substrate as a positive control. Ensure you are using the inhibitor at a concentration known to be effective in your cell line.
-
Quantitative Data Summary
Table 1: Cytotoxicity of this compound and its Derivatives in Parental and P-gp Overexpressing Cell Lines
| Compound | Cell Line | P-gp Expression | IC50 (nM) with 48h exposure | Resistance Fold |
| This compound (EC1009) | KB-3-1 | Parental | 0.27 ± 0.04 | - |
| KB-V1 | High P-gp | 1.3 ± 0.2 | 4.8 | |
| Tub-B-hydrazide (EC0347) | KB-3-1 | Parental | 4.3 ± 0.5 | - |
| KB-V1 | High P-gp | 4,600 ± 110 | 1070 | |
| Tub-B bis-ether (EC1820) | KB-3-1 | Parental | 1.35 ± 0.1 | - |
| KB-V1 | High P-gp | 183 ± 43 | 135 |
Data synthesized from[1]
Table 2: In Vitro Cytotoxicity of Tubulysin M and MMAE Free Drugs and ADCs
| Compound | Cell Line | MDR Status | IC50 (pM) |
| Tubulysin M (2) | BJAB.Luc | MDR- | 13 |
| BJAB.Luc-Pgp | MDR+ | 13 | |
| MMAE | BJAB.Luc | MDR- | 10 |
| BJAB.Luc-Pgp | MDR+ | 2500 | |
| Anti-CD22-Tubulysin M ADC (5) | BJAB.Luc | MDR- | 10 |
| BJAB.Luc-Pgp | MDR+ | 14 | |
| Anti-CD22-MMAE ADC (8) | BJAB.Luc | MDR- | 10 |
| BJAB.Luc-Pgp | MDR+ | 1200 |
Data synthesized from[2]
Experimental Protocols
1. Cytotoxicity Assay (XTT-based)
This protocol is used to determine the concentration of a compound that inhibits cell proliferation by 50% (IC50).
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the this compound analogs. Add the compounds to the wells and incubate for the desired period (e.g., 4, 48, or 72 hours). For co-treatment experiments, add the P-gp inhibitor (e.g., Tariquidar) 1 hour before adding the this compound analog.
-
XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add the XTT reagent to each well.
-
Incubation and Absorbance Reading: Incubate the plate for 2-4 hours at 37°C. Measure the absorbance of the samples in a multi-well plate reader at a wavelength of 450-500 nm with a reference wavelength of 650 nm.
-
Data Analysis: Plot the absorbance against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
2. Immunofluorescence Microscopy for Microtubule Disruption
This protocol visualizes the effect of this compound analogs on the microtubule network within cells.
-
Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a petri dish until they reach 50-70% confluency.
-
Drug Treatment: Treat the cells with the this compound analog at a concentration around its IC50 for a specified time (e.g., 4 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with cold methanol for 10 minutes. Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Immunostaining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against β-tubulin for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour.
-
-
Mounting and Visualization: Wash with PBS, mount the coverslips on microscope slides with a mounting medium containing DAPI (to stain the nucleus). Visualize the microtubule network using a fluorescence microscope.
Visualizations
Caption: Interaction of a this compound analog with a cancer cell expressing P-gp.
References
Navigating the Intricacies of Tubulysin B Analog Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Tubulysin B analogs, highly potent microtubule-depolymerizing agents with significant potential in cancer therapy, presents a formidable challenge for synthetic chemists. The structural complexity, characterized by multiple stereocenters and labile functional groups, necessitates meticulous planning and execution. This technical support center provides troubleshooting guidance and answers to frequently asked questions to navigate the common hurdles encountered during the synthesis of these promising molecules.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound analogs, offering potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low yield in the synthesis of Tubuvaline (Tuv) or Tubuphenylalanine (Tup) fragments. | - Inefficient stereocontrol during key bond-forming reactions.- Side reactions due to the reactivity of intermediates.- Difficulty in purification leading to material loss. | - Employ stereoselective catalytic methods to improve diastereoselectivity.[1] - Explore alternative synthetic routes such as the Ireland-Claisen rearrangement, Mukaiyama aldol reaction, or Mannich process.[2] - Optimize reaction conditions (temperature, solvent, catalyst) to minimize side products. - Utilize advanced purification techniques like preparative HPLC with careful solvent selection to avoid degradation. |
| Difficult peptide coupling between sterically hindered amino acids (e.g., Mep-Ile, Ile-Tuv). | - Steric hindrance around the amine and carboxylic acid functionalities.- Epimerization at the chiral centers during activation. | - Use specialized coupling reagents designed for hindered amino acids, such as HATU, HCTU, or COMU, in combination with a non-nucleophilic base like DIPEA or 2,4,6-collidine.- Consider a double activation strategy for the carboxylate, for instance, using an aluminum-Lewis acid coupled activated ester.[3] - Perform the coupling at low temperatures to minimize epimerization. |
| Degradation or cleavage of the N,O-acetal functionality. | - The N,O-acetal is highly sensitive to both acidic and basic conditions.[4] | - Employ a late-stage installation of the N,O-acetal moiety if possible.- Use neutral or mildly acidic/basic conditions for subsequent reaction and purification steps.- Consider synthesizing analogs that replace the labile N,O-acetal with more stable groups, such as a simple alkyl group, which has been shown in some cases to retain potency.[5] |
| Hydrolysis of the C-11 acetate group on the Tuv residue. | - The acetate ester is susceptible to hydrolysis, especially during purification or under non-neutral pH conditions.[6] | - Perform purification steps, particularly HPLC, under carefully controlled pH conditions.- Synthesize analogs with more stable functionalities at the C-11 position, such as ethers or carbamates, although this may impact biological activity.[6][7] - Utilize linker chemistry and site-specific conjugation in the context of antibody-drug conjugates (ADCs) to protect the acetate group.[6] |
| Transesterification during HPLC purification. | - Use of methanol as a mobile phase in reverse-phase HPLC can lead to the formation of methyl esters.[8][9] | - Replace methanol with acetonitrile as the organic modifier in the HPLC mobile phase to prevent transesterification.[8][9] |
| Poor overall yield in a multi-step synthesis. | - Accumulation of moderate losses at each step.- Long and linear synthetic routes. | - Optimize each synthetic step to achieve the highest possible yield.- Redesign the synthetic strategy to be more convergent, where large fragments are synthesized separately and then coupled together.[1] - Explore the use of one-pot or multicomponent reactions, such as the Ugi or Passerini reactions, to reduce the number of steps and purification procedures.[1] |
| Incomplete removal of protecting groups. | - Steric hindrance around the protecting group.- Inappropriate deprotection conditions. | - Screen a variety of deprotection conditions (reagents, temperature, reaction time).- For sterically hindered groups, consider using more forcing conditions or alternative deprotection strategies.- Ensure the chosen protecting group is compatible with the overall synthetic plan (orthogonal protecting group strategy).[10] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical challenges in the total synthesis of this compound and its analogs?
A1: The primary challenges include the stereocontrolled synthesis of the unique amino acid fragments, Tubuvaline (Tuv) and Tubuphenylalanine (Tup), the difficult coupling of sterically hindered amino acids, and the handling of labile functional groups like the N,O-acetal and the C-11 acetate.[1][4][9] Achieving a high overall yield in a lengthy synthetic sequence is also a significant hurdle.[1]
Q2: Are there more efficient alternatives to the classical linear synthesis approach for Tubulysin analogs?
A2: Yes, convergent synthetic strategies are often more efficient.[1] This involves the independent synthesis of key fragments (e.g., the Mep-Ile dipeptide and the Tuv-Tup dipeptide) followed by their coupling. Additionally, multicomponent reactions, such as the Ugi four-component reaction, have been explored to assemble the core structure in fewer steps with greater efficiency.[1]
Q3: How can I improve the stereoselectivity during the synthesis of the Tuv fragment?
A3: The use of chiral auxiliaries or stereoselective catalysts is crucial. For instance, chiral phosphoric acid catalysts have been shown to provide excellent diastereoselectivity in multicomponent reactions for the synthesis of tubulysin precursors.[1] Evans aldol reactions and other well-established stereoselective methods are also commonly employed.[2]
Q4: My final compound is showing a different mass spectrum than expected after HPLC purification. What could be the issue?
A4: A common issue during the purification of tubulysin analogs by reverse-phase HPLC is transesterification when using methanol as the mobile phase, leading to the formation of a methyl ester.[8][9] It is recommended to use acetonitrile instead of methanol to avoid this side reaction.[8][9]
Q5: Is the N,O-acetal moiety essential for the biological activity of tubulysin analogs?
A5: While present in many highly potent natural tubulysins, the N,O-acetal is not always essential for activity.[8] Some simplified analogs where the N,O-acetal is replaced by a simple alkyl group have shown to retain high cytotoxicity.[5] Given the synthetic challenges associated with the N,O-acetal, exploring such analogs can be a pragmatic approach.
Q6: What is the significance of the C-11 acetate group, and what are the challenges associated with it?
A6: The C-11 acetate group on the Tuv residue is important for the potent antiproliferative activity of many tubulysins.[6] However, this acetate is prone to hydrolysis under both acidic and basic conditions, which can lead to a significant loss of potency.[6] This instability presents a challenge during synthesis, purification, and in biological environments. Strategies to stabilize this group or replace it with bioisosteres are active areas of research.[6][7]
Experimental Workflow & Decision Making
To aid in visualizing the synthetic process and troubleshooting, the following diagrams illustrate a general experimental workflow and a decision-making process for addressing common synthetic challenges.
Caption: General convergent synthetic workflow for this compound analogs.
Caption: Troubleshooting decision tree for low-yield peptide coupling reactions.
References
- 1. Tubulysin Synthesis Featuring Stereoselective Catalysis and Highly Convergent Multicomponent Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to the Total Synthesis of Tubulysin and its Fragments: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total Synthesis and Biological Evaluation of Tubulysin U, Tubulysin V, and their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jocpr.com [jocpr.com]
Technical Support Center: Optimizing Tubulysin B-Based Therapies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tubulysin B-based therapies. The focus is on improving the pharmacokinetic properties of these potent cytotoxic agents, particularly in the context of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected in vivo efficacy with our this compound ADC despite potent in vitro cytotoxicity. What are the potential causes?
A1: A common reason for poor in vivo efficacy of this compound ADCs is the instability of the payload, specifically the hydrolysis of the C11-acetate group, which significantly reduces its cytotoxic potency.[1] Another major factor is suboptimal pharmacokinetics, such as rapid clearance of the ADC from circulation.[2] The choice of linker and the site of conjugation on the antibody can dramatically influence both stability and clearance.[1][3]
Q2: How can we improve the stability of our this compound payload?
A2: There are several strategies to enhance the stability of the this compound payload:
-
Analog Synthesis: Replace the labile C11-acetate with more stable functional groups like ethers, carbamates, or sterically hindered esters.[4][5] For example, replacing the acetate with a propyl ether has been shown to circumvent metabolic liability.[4]
-
Linker Chemistry: The choice of linker can protect the payload. Hydrophilic linkers, such as β-glucuronidase-cleavable glucuronide linkers, have been shown to protect against acetate hydrolysis more effectively than conventional protease-cleavable dipeptide linkers.[1]
-
Site-Specific Conjugation: The local microenvironment of the conjugation site on the antibody can influence payload stability. Conjugating this compound to specific engineered cysteine residues (e.g., S239C or 334C on the heavy chain) can sterically hinder access by metabolic enzymes and reduce deacetylation.[1][6]
Q3: Our this compound ADC is showing rapid clearance in pharmacokinetic studies. How can we address this?
A3: Rapid clearance is often associated with the overall hydrophobicity of the ADC. Several factors can be optimized:
-
Drug-to-Antibody Ratio (DAR): Higher DAR values can increase hydrophobicity and lead to faster clearance.[2] Reducing the DAR, for instance from 8 to 4, or even to 2, can lead to unimpaired pharmacokinetics.[1][2]
-
Linker Selection: Utilizing hydrophilic linkers, such as those incorporating polyethylene glycol (PEG) units, can increase the hydrophilicity of the ADC and lead to improved exposure compared to more hydrophobic linkers.[2][7]
-
Site of Conjugation: Site-specific conjugation can lead to more favorable pharmacokinetic profiles with longer half-life, lower clearance, and higher exposure compared to random conjugation on lysines or hinge-cysteines.[3]
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a potent microtubule inhibitor. It binds to the vinca domain of β-tubulin, preventing tubulin polymerization and leading to the disruption of the microtubule network. This disruption arrests the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death). Tubulysins are also effective against multidrug-resistant (MDR) cancer cells, as they are not good substrates for efflux pumps like P-glycoprotein.[8]
Q5: What are the known dose-limiting toxicities of this compound-based therapies?
A5: The primary dose-limiting toxicity associated with this compound-based therapies, particularly in clinical trials of ADCs, is hepatotoxicity (liver toxicity).[7] Strategies to mitigate this include developing more stable analogs and linkers to ensure the payload remains attached to the antibody until it reaches the target tumor cell, thereby reducing systemic exposure.[7]
Troubleshooting Guides
Problem: Inconsistent In Vitro Cytotoxicity Results
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution | Prepare fresh stock solutions frequently. Store desiccated at -20°C or below. |
| Inaccurate determination of ADC concentration or DAR | Use validated methods like UV-Vis spectroscopy and Hydrophobic Interaction Chromatography (HIC) to accurately determine ADC concentration and average DAR. |
| Cell line variability or resistance | Ensure consistent cell culture conditions. Regularly test for mycoplasma contamination. Use a positive control ADC with a known potent payload. |
Problem: Poor In Vivo Stability (Payload Deconjugation/Deacetylation)
| Possible Cause | Troubleshooting Step |
| Unstable linker chemistry | If using maleimide-based conjugation to native cysteines, consider linker-payload instability. Explore more stable conjugation chemistries or site-specific conjugation.[9] |
| Hydrolysis of C11-acetate | Synthesize and evaluate a this compound analog with a stabilized C11 position (e.g., ether or carbamate).[6] Alternatively, switch to a glucuronide linker which has been shown to protect the acetate group.[1] |
| Suboptimal conjugation site | If using random lysine conjugation, payload deacetylation can be high.[3] Switch to a site-specific conjugation strategy at a site known to improve stability, such as heavy chain 334C.[6] |
Quantitative Data Summary
Table 1: Impact of Linker and Conjugation Site on ADC Pharmacokinetics in Rats
| ADC Construct | Linker Type | Conjugation Site | DAR | Clearance Rate | Reference |
| αCD30-Tubulysin M | Dipeptide | Native Cysteines | ~4 | Increased vs. Unconjugated Ab | [2] |
| αCD30-Tubulysin M | Glucuronide | Native Cysteines | ~8 | Increased vs. Unconjugated Ab, but lower than Dipeptide DAR 8 | [2] |
| αCD30-Tubulysin M | Dipeptide | Native Cysteines | ~8 | Increased vs. Unconjugated Ab | [2] |
| Site-Specific ADC | Cathepsin B cleavable | CH2 domain (N297Q) | 2 | Low | [3] |
| Hinge-Cysteine ADC | Cathepsin B cleavable | Hinge Cysteines | ~2 | Moderate | [3] |
| Lysine-Conjugated ADC | Cathepsin B cleavable | Surface Lysines | ~3.5 | High | [3] |
Table 2: In Vitro Cytotoxicity of Tubulysin Analogs and ADCs
| Compound | Cell Line | IC50 (nM) | Notes | Reference |
| Tubulysin M | BJAB | 0.12 | Pgp-sensitive cell line | [4] |
| Tubulysin M | BJAB.Luc/Pgp | 0.13 | Pgp-overexpressing cell line | [4] |
| Deacetylated Tubulysin M | - | >100-fold less potent than Tubulysin M | Loss of C11-acetate dramatically reduces potency | [5] |
| Tubulysin Pr (Propyl ether analog) | BJAB | 0.14 | Stable analog retains high potency | [4] |
| anti-CD22-Tubulysin M ADC | BJAB | 6.8 | Potent against target cells | [4] |
| anti-CD22-Tubulysin M ADC | BJAB.Luc/Pgp | 25 | Retains activity in MDR+ cells | [4] |
| anti-CD22-Tubulysin Pr ADC | BJAB | 5.3 | Stable analog ADC retains potency | [4] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo ADC Efficacy Study in a Xenograft Model
-
Cell Line and Animal Model: Utilize an appropriate cancer cell line (e.g., N87 gastric cancer, BT-474 breast cancer) and an immunodeficient mouse model (e.g., SCID mice or nude mice).[3][7]
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, non-targeting control ADC, and different doses of the therapeutic ADC). Administer the ADCs intravenously (IV) as a single dose or in a specified dosing schedule.[4][7]
-
Efficacy Readouts: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: The study endpoint can be defined by tumor volume reaching a specific size, a predetermined time point, or signs of toxicity. Efficacy is often reported as tumor growth inhibition (TGI).[4]
Protocol 2: Pharmacokinetic Study of an ADC in Rats
-
Animal Model: Use Sprague-Dawley rats.[10]
-
Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 3 mg/kg) via the tail vein.[10]
-
Blood Sampling: Collect blood samples from the jugular vein or another appropriate site at multiple time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.).
-
Sample Processing: Process blood samples to obtain plasma or serum and store them at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of different ADC analytes (e.g., total antibody, conjugated ADC) in the plasma/serum samples using a validated ligand-binding assay (LBA) such as an ELISA.[11]
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental or compartmental analysis of the concentration-time data to determine key PK parameters like clearance (CL), volume of distribution (Vd), and half-life (t1/2).[12]
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow
Caption: Preclinical workflow for developing this compound ADCs.
Logical Relationships
Caption: Strategies to overcome challenges in this compound ADC development.
References
- 1. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 8. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of ADC Concentration by Ligand-Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. Prediction of Human Pharmacokinetics of Antibody–Drug Conjugates From Nonclinical Data - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Tubulysin B ADC Stability Through Site-Specific Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the site-specific conjugation of Tubulysin B to antibodies for improved Antibody-Drug Conjugate (ADC) stability.
Frequently Asked Questions (FAQs)
1. What is site-specific conjugation and why is it beneficial for this compound ADCs?
Site-specific conjugation is a process that attaches the this compound payload to a specific, predetermined site on the antibody. This method offers significant advantages over traditional random conjugation methods (e.g., lysine conjugation), including the production of a homogeneous ADC with a uniform drug-to-antibody ratio (DAR). For this compound ADCs, this homogeneity is crucial for improving in vivo stability, reducing payload deconjugation and metabolism, and ultimately enhancing the therapeutic window.[1][2]
2. What are the common site-specific conjugation methods for this compound?
The most prevalent site-specific conjugation strategies for this compound ADCs include:
-
Engineered Cysteine Residues (e.g., THIOMAB™): This involves introducing a cysteine residue at a specific site on the antibody for conjugation. This method has been shown to produce stable ADCs with improved pharmacokinetics.[3][4][5]
-
Enzymatic Conjugation: Enzymes like bacterial transglutaminase (BTG) and sortase A can be used to attach the payload to specific amino acid sequences on the antibody.[1][6][7][8][9][10][11][12][13][14] BTG, for instance, catalyzes the formation of a stable bond between a glutamine residue on the antibody and a primary amine on the linker-payload.[1][6][9][11][12]
3. What is the impact of the conjugation site on this compound ADC stability and efficacy?
The location of conjugation significantly influences the stability and efficacy of this compound ADCs. Studies have shown that conjugation at specific sites can shield the labile acetate group on this compound from hydrolysis, a common degradation pathway that reduces potency.[3][15][16][17] Furthermore, the conjugation site can affect the ADC's pharmacokinetic profile and overall in vivo performance.[1][18] Site-specific ADCs have demonstrated superior in vivo stability and efficacy compared to randomly conjugated ADCs.[1][18]
4. What are the primary stability challenges with this compound ADCs?
The main stability issues encountered with this compound ADCs are:
-
Acetate Hydrolysis: The acetate ester on the tubuvaline moiety of this compound is susceptible to hydrolysis by plasma esterases, leading to a significant loss of cytotoxic activity.[3][4][15][16][17]
-
Deconjugation: Premature cleavage of the linker can release the this compound payload into systemic circulation, causing off-target toxicity and reducing the therapeutic efficacy of the ADC.[1]
-
Aggregation: The hydrophobic nature of this compound can increase the propensity for ADC aggregation, which can lead to immunogenicity and altered pharmacokinetic properties.
5. How can linker chemistry improve the stability of this compound ADCs?
The choice of linker is critical for ADC stability. For this compound ADCs, linkers that protect the labile acetate group are highly desirable. For example, a β-glucuronidase-cleavable glucuronide linker has been shown to protect against acetate hydrolysis and improve in vivo activity compared to more conventional dipeptide linkers.[17][19][20] The linker's design also plays a crucial role in preventing premature payload release.
Troubleshooting Guides
Conjugation Reaction Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Low Conjugation Yield | Suboptimal reaction conditions (pH, temperature, time).[21] Inactive enzyme or payload-linker. Presence of interfering substances in the antibody buffer (e.g., Tris, glycerol).[22] Low antibody concentration or purity.[21][22] | Optimize reaction parameters. Verify the activity of the enzyme and the integrity of the payload-linker. Perform buffer exchange to remove interfering substances. Ensure antibody concentration is >0.5 mg/mL and purity is >95%.[22] |
| Incomplete Conjugation | Insufficient molar excess of payload-linker. Steric hindrance at the conjugation site. Short reaction time. | Increase the molar ratio of payload-linker to antibody. Consider a different conjugation site or a linker with a longer spacer arm. Extend the reaction time and monitor progress by LC-MS. |
| High Levels of Unconjugated Antibody | Inefficient activation of the payload-linker. Premature hydrolysis of the reactive group on the linker. Inaccessible conjugation site on the antibody. | Ensure complete activation of the payload-linker before adding to the antibody. Control reaction pH and temperature to minimize hydrolysis. Confirm the accessibility of the engineered cysteine or enzyme recognition site. |
ADC Characterization Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Inaccurate Drug-to-Antibody Ratio (DAR) Measurement | Methodological limitations of UV-Vis for heterogeneous samples. Co-elution of different DAR species in Hydrophobic Interaction Chromatography (HIC).[23] In-source fragmentation during Mass Spectrometry (MS) analysis. | Use orthogonal methods for DAR determination (e.g., HIC, RP-HPLC, and MS). Optimize HIC gradient and column chemistry for better separation.[23][24][25] Use native MS conditions to minimize fragmentation and preserve non-covalent interactions. |
| ADC Aggregation Observed by Size Exclusion Chromatography (SEC) | Hydrophobic nature of the this compound payload. High DAR. Inappropriate buffer conditions (pH, ionic strength). | Screen different formulation buffers to improve ADC solubility. Aim for a lower, more homogeneous DAR through site-specific conjugation. Optimize the purification process to remove aggregates. |
| Unexpected Deconjugation during Analysis | Labile linker chemistry. Harsh analytical conditions (e.g., low pH, high organic solvent in RP-HPLC). | Use a more stable linker. Employ milder analytical techniques like native MS or HIC. |
ADC Stability Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Rapid Loss of Payload in Plasma Stability Assays | Cleavage of the linker by plasma enzymes. Hydrolysis of the payload (e.g., acetate group on this compound).[3][4][15][16][17] Thiol-maleimide exchange for cysteine-linked ADCs. | Select a more stable linker chemistry (e.g., glucuronide linker for this compound).[17][19][20] Modify the this compound payload to replace the labile acetate group.[3][4][15] Choose a more stable conjugation site that protects the maleimide from exchange. |
| Formation of High Molecular Weight Species (Aggregates) during Storage | Conformational instability of the ADC. Hydrophobic interactions between payload molecules. Freeze-thaw cycles. | Optimize formulation with excipients that reduce aggregation. Store the ADC at the recommended temperature and avoid repeated freeze-thaw cycles. Consider lyophilization for long-term storage. |
Quantitative Data Summary
Table 1: Comparison of In Vivo Stability for Different this compound ADC Conjugation Methods
| Conjugation Method | Key Stability Finding | Reference |
| Site-Specific (Enzymatic - BTG) | Minimal payload-linker deconjugation and limited payload metabolism/deacetylation. Superior in vivo stability and pharmacokinetics compared to lysine and hinge-cysteine conjugated ADCs. | [1][18] |
| Hinge-Cysteine (Stochastic) | Moderate deconjugation and payload deacetylation. Less stable than site-specific conjugates. | [1][18] |
| Lysine (Stochastic) | High payload deacetylation and moderate deconjugation. Poorest in vivo stability and pharmacokinetics. | [1][18] |
Table 2: Impact of Linker and Conjugation Site on Tubulysin M Acetate Stability
| Linker | Conjugation Site | % Intact Acetate (after 10 days in mouse plasma) | Reference |
| Dipeptide | Endogenous Cysteine (DAR 4) | ~75% | [17][19] |
| Glucuronide | Endogenous Cysteine (DAR 4) | ~85% | [17][19] |
| Dipeptide | Engineered Cysteine (S239C, DAR 2) | 87% | [17][19] |
| Glucuronide | Engineered Cysteine (S239C, DAR 2) | 95% | [17][19] |
Experimental Protocols
Protocol 1: Site-Specific Conjugation of this compound using Bacterial Transglutaminase (BTG)
This protocol provides a general guideline. Optimization will be required for specific antibodies and payload-linkers.
Materials:
-
Deglycosylated antibody (containing a Q295 residue) in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound payload-linker with a primary amine (e.g., containing a cadaverine moiety).
-
Bacterial Transglutaminase (BTG).
-
Reaction Buffer: (e.g., Tris buffer, pH 7.5-8.5).
-
Quenching solution (e.g., high concentration of a primary amine like glycine).
-
Purification system (e.g., Protein A chromatography, SEC, or TFF).[26][27][28][29][30]
Procedure:
-
Antibody Preparation: Ensure the antibody is deglycosylated to expose the Q295 residue. Perform buffer exchange into the reaction buffer.
-
Reaction Setup: In a reaction vessel, combine the antibody, a molar excess of the this compound payload-linker, and BTG. The optimal ratios and concentrations should be determined empirically.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C) for a specified time (e.g., 1-4 hours), with gentle mixing.
-
Monitoring: Monitor the progress of the conjugation reaction by LC-MS to determine the DAR.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Purification: Purify the resulting ADC from unconjugated payload-linker, enzyme, and other reactants using an appropriate chromatography method.
Protocol 2: In Vitro Plasma Stability Assay
Materials:
-
Purified this compound ADC.
-
Plasma from relevant species (e.g., human, mouse, rat).
-
Incubator at 37°C.
-
Sample processing reagents (e.g., for protein precipitation or affinity capture).
-
Analytical instruments (e.g., LC-MS, HIC).
Procedure:
-
Incubation: Incubate the this compound ADC in plasma at a defined concentration at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 72, 168 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Sample Preparation: Process the samples to isolate the ADC and/or released payload. This can involve protein A affinity capture for the ADC or protein precipitation for the free payload.
-
Analysis: Analyze the processed samples by LC-MS to determine the average DAR of the remaining ADC and to quantify the amount of released (deconjugated or metabolized) payload. HIC can also be used to assess changes in the DAR profile over time.
-
Data Analysis: Plot the average DAR or the percentage of intact ADC over time to determine the stability of the conjugate.
Visualizations
References
- 1. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design, biophysical and biological characterization of site-specific antibody-tubulysin conjugates with improved stability, efficacy and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic antibody modification by bacterial transglutaminase. | Semantic Scholar [semanticscholar.org]
- 7. Sortase A Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sortase Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody Drug Conjugates with High In Vitro and In Vivo Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transglutaminase-Mediated Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 12. Site-Specific Antibody–Drug Conjugation Using Microbial Transglutaminase | Springer Nature Experiments [experiments.springernature.com]
- 13. static.igem.org [static.igem.org]
- 14. Sortase A Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody–Drug Conjugates | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. improving-antibody-tubulysin-conjugates-through-linker-chemistry-and-site-specific-conjugation - Ask this paper | Bohrium [bohrium.com]
- 21. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 22. Antibody Conjugation Troubleshooting [bio-techne.com]
- 23. youtube.com [youtube.com]
- 24. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. m.youtube.com [m.youtube.com]
- 28. Single pass tangential flow filtration to debottleneck downstream processing for therapeutic antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
Technical Support Center: Optimizing Tubulysin B Antibody-Drug Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate linker to prevent the premature release of Tubulysin B from antibody-drug conjugates (ADCs), a critical factor in developing effective and well-tolerated cancer therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature this compound release and loss of potency in ADCs?
A1: The primary cause of premature this compound release and subsequent loss of potency is the hydrolysis of the acetate ester at the C11 position of the Tubulysin M analogue.[1][2][3] This deacetylation leads to a significant reduction in the cytotoxicity of the payload.[1][2][4] Studies have shown that this hydrolysis can occur in circulation, transforming the active ADC into an inactive metabolite before it reaches the target tumor cells.[5][6]
Q2: How does linker chemistry influence the stability of this compound ADCs?
A2: Linker chemistry plays a pivotal role in protecting the this compound payload from premature degradation. The choice of linker can directly impact the stability of the labile acetate group. For instance, a β-glucuronidase-cleavable glucuronide linker has been shown to offer greater protection against acetate hydrolysis compared to more conventional protease-cleavable dipeptide linkers like Val-Ala.[1][2] This enhanced stability can lead to improved in vivo activity.[1][2] While cleavable linkers are designed to release the payload in the tumor microenvironment, non-cleavable linkers offer another strategy for enhanced plasma stability, as they require the complete degradation of the antibody in the lysosome to release the payload.[7][8][9]
Q3: What is the impact of the conjugation site on this compound ADC stability?
A3: The site of conjugation on the antibody significantly influences the stability and pharmacokinetics of this compound ADCs.[4][10] Site-specific conjugation, particularly to engineered cysteine residues at locations like S239C, can positively impact acetate stability and in vivo activity.[1] Strategic placement of the linker-payload can shield the labile parts of the payload from enzymatic degradation in the plasma.[11][12] Studies comparing different conjugation strategies have shown that site-specific ADCs can exhibit superior in vivo stability with reduced deconjugation and payload metabolism compared to ADCs conjugated to surface-exposed lysines or hinge-cysteines.[4][10]
Q4: What are the main categories of linkers I should consider for this compound?
A4: Linkers for ADCs are broadly categorized as cleavable and non-cleavable.[7][8][13]
-
Cleavable Linkers: These are designed to be stable in circulation and release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[7][8][13] Common cleavage mechanisms include:
-
Protease-cleavable linkers: Utilize enzymes like cathepsin B, which are upregulated in tumor cells, to cleave a specific peptide sequence (e.g., valine-citrulline).[7][13]
-
pH-sensitive linkers: Exploit the lower pH of endosomes and lysosomes to trigger hydrolysis of an acid-labile group like a hydrazone.[7][13]
-
Glutathione-sensitive linkers: Leverage the higher intracellular concentration of glutathione to reduce a disulfide bond and release the payload.[7][14]
-
-
Non-cleavable Linkers: These linkers remain attached to the payload and an amino acid residue from the antibody after lysosomal degradation.[9][15] This approach can offer greater plasma stability and a reduced risk of off-target toxicity.[7][9]
The choice between a cleavable and non-cleavable linker depends on the specific therapeutic strategy, the target, and the characteristics of the payload.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low in vivo efficacy despite high in vitro potency | Premature deacetylation of this compound in circulation. | 1. Change Linker Chemistry: Switch from a dipeptide linker to a more protective linker, such as a glucuronide-based linker.[1][2] 2. Optimize Conjugation Site: Utilize site-specific conjugation to a sterically shielding location on the antibody.[1][4][10] 3. Modify the Payload: Consider using a more stable analogue of this compound, if available.[5] |
| High plasma clearance of the ADC | Hydrophobicity of the linker-payload leading to aggregation and rapid clearance. | 1. Incorporate Hydrophilic Moieties: Introduce hydrophilic components like PEG into the linker design to improve solubility and pharmacokinetic profile.[16][17] 2. Use a Hydrophilic Linker: Employ inherently hydrophilic linkers, such as glucuronide linkers.[1] |
| Off-target toxicity | Premature release of the payload in healthy tissues. | 1. Increase Linker Stability: Select a more stable cleavable linker or consider a non-cleavable linker to minimize systemic payload release.[7][8][9] 2. Fine-tune Cleavage Mechanism: For cleavable linkers, ensure the cleavage trigger is highly specific to the tumor microenvironment.[13] |
| Variability in Drug-to-Antibody Ratio (DAR) | Inconsistent conjugation to surface-exposed lysines or cysteines. | 1. Implement Site-Specific Conjugation: Employ techniques like engineered cysteines or enzymatic conjugation to achieve a homogenous DAR.[4][10] |
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubate the this compound ADC in plasma (e.g., human, mouse) from healthy donors at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Separate the ADC from the plasma proteins using an appropriate method, such as affinity chromatography with Protein A/G.
-
Analyze the ADC samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload release.
-
Analyze the plasma supernatant to quantify the amount of released (deconjugated and/or deacetylated) this compound, also by LC-MS.
In Vivo Pharmacokinetic and Stability Study
Objective: To evaluate the clearance rate and in vivo stability of the ADC.
Methodology:
-
Administer a single intravenous (IV) dose of the this compound ADC to a relevant animal model (e.g., mice, rats).
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week).
-
Process the blood to obtain plasma.
-
Quantify the total antibody concentration in the plasma using an ELISA.
-
Determine the concentration of the intact ADC using an appropriate method, such as a payload-specific ELISA or by affinity capture LC-MS to measure the DAR over time.[5]
-
Analyze plasma samples by LC-MS/MS to quantify the concentration of released and metabolized payload.
Visualizations
Caption: Workflow for selecting the right linker to prevent premature this compound release.
Caption: Common cleavage mechanisms for linkers in this compound ADCs.
References
- 1. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. improving-antibody-tubulysin-conjugates-through-linker-chemistry-and-site-specific-conjugation - Ask this paper | Bohrium [bohrium.com]
- 4. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Managing Tubulysin B Off-Target Toxicity
Welcome to the technical support center for Tubulysin B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the off-target toxicity of this potent microtubule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxicity and why does it cause off-target toxicity?
A1: this compound exerts its potent cytotoxic effects by inhibiting tubulin polymerization.[1][2] It binds to the vinca domain on β-tubulin, which leads to the destabilization and depolymerization of microtubules.[3][4] This disruption of the microtubule network, a critical component of the cellular cytoskeleton, arrests the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[2][4][5]
The primary reason for its off-target toxicity is its exceptional potency against all dividing cells, not just cancerous ones.[4][6] When administered systemically as a free drug, this compound does not differentiate between healthy proliferating cells (e.g., in the gastrointestinal tract, bone marrow) and tumor cells, leading to significant side effects.[6][7] Studies in mice have shown that free tubulysins are highly toxic, with a very low maximum tolerated dose (MTD).[4][8] The primary dose-limiting toxicity observed in preclinical and clinical studies is often hepatotoxicity (liver damage).[4][9]
Q2: What are the main strategies to mitigate the off-target toxicity of this compound?
A2: The principal strategy to manage the severe systemic toxicity of this compound is through targeted delivery.[6] This involves conjugating the tubulysin molecule to a directing moiety that selectively binds to antigens or receptors overexpressed on cancer cells. This approach confines the potent cytotoxic agent to the tumor site, thereby sparing healthy tissues.[1] The most common targeted delivery systems are:
-
Antibody-Drug Conjugates (ADCs): This is the most widely explored approach.[1][9] this compound (or an analog) is attached via a specialized linker to a monoclonal antibody that targets a tumor-specific antigen (e.g., HER2).[9] The ADC circulates in the bloodstream, binds to the target cancer cell, and is internalized. Inside the cell, the linker is cleaved, releasing the active tubulysin payload to induce cell death.[10]
-
Small Molecule-Drug Conjugates (SMDCs): Instead of a large antibody, a small molecule ligand (e.g., a folate derivative or a peptide that binds to a specific receptor like CCK2R) is used to target cancer cells.[1][11][12] This approach can be beneficial for tumors with high expression of specific receptors.[1][11]
-
Chemical Modification of the Payload: Researchers are developing novel this compound analogs with modified properties.[9][12] For instance, increasing the hydrophilicity of the molecule can reduce its ability to passively diffuse across healthy cell membranes, potentially lowering off-target effects once it's released in the tumor microenvironment.[9] Another strategy involves replacing metabolically labile parts of the molecule, like certain esters, with more stable groups (e.g., carbamates or ethers) to prevent premature drug release and metabolism in circulation.[6][10]
Q3: How does the choice of linker in an ADC affect toxicity and efficacy?
A3: The linker is a critical component of an ADC that connects the antibody to the tubulysin payload. Its properties profoundly impact both safety and effectiveness.
-
Stability in Circulation: The linker must be stable enough to remain intact while the ADC circulates in the bloodstream, preventing premature release of the highly toxic payload which could cause systemic toxicity.[7][10] Unstable linkers are a primary cause of off-target effects.
-
Efficient Cleavage at the Target: Once the ADC is internalized by the cancer cell, the linker must be efficiently cleaved to release the active drug.[7] Linkers are often designed to be sensitive to the internal environment of the cell, such as the low pH of lysosomes or the presence of specific enzymes like cathepsins.[7][13]
-
Linker Chemistry: Different linker types are used. For example, glucuronide linkers are cleaved by the lysosomal enzyme β-glucuronidase, while peptide linkers (like the valine-citrulline linker) are cleaved by proteases.[4][13] The choice of linker can influence the release rate and bystander effect of the payload. Some modern linkers connect to the tubulysin molecule via a quaternary ammonium salt, which allows for stable conjugation and traceless release of the tertiary amine-containing drug.[6][7][14]
Troubleshooting Guides
Issue 1: High In Vitro Cytotoxicity in Antigen-Negative Control Cell Lines
You observe significant cell death in your control cell line that does not express the target antigen for your this compound-ADC.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Free Payload Contamination | The ADC preparation may contain unconjugated (free) this compound, which is membrane-permeable and highly toxic to all cells. | Purify the ADC using methods like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove any free drug. Re-test the purified ADC. |
| Linker Instability | The linker may be unstable in the cell culture medium, leading to premature cleavage and release of the payload. | Analyze the stability of the ADC in culture medium over time (e.g., 24, 48, 72 hours) using LC-MS to detect released payload. Consider redesigning the linker for greater stability. |
| Non-specific Uptake | The ADC may be taken up by cells through non-specific mechanisms like pinocytosis, especially at high concentrations. | Perform the assay with a non-targeting control ADC (an ADC with the same payload and linker but an antibody that doesn't bind to any human antigen). If the control ADC is also toxic, it points to non-specific uptake. Titrate the ADC to lower concentrations. |
Issue 2: In Vivo Study Shows High Toxicity (e.g., Weight Loss, Hepatotoxicity) at Low Doses
Your animal model exhibits signs of severe toxicity well below the anticipated therapeutic dose of the this compound-ADC.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid In Vivo Metabolism | A labile part of the tubulysin payload, often an acetate ester, is being rapidly cleaved by circulating esterases, releasing a modified, less active, but still potentially toxic metabolite.[6][10] | 1. Analyze Plasma Stability: Incubate the ADC in mouse or human plasma and analyze its integrity over time via LC-MS to detect payload cleavage.[13] 2. Modify the Payload: Replace the labile ester with a more stable isostere, such as a carbamate or a propyl ether, to prevent metabolism.[6][10] |
| Poor Pharmacokinetics (PK) | The ADC may be clearing too rapidly or accumulating in off-target organs like the liver.[4][9] | Conduct a full PK study to determine the ADC's half-life, clearance rate, and biodistribution. The conjugation site on the antibody can influence PK; consider site-specific conjugation to create a more homogeneous and stable ADC.[10] |
| Linker Instability In Vivo | The linker, while stable in vitro, may be cleaved prematurely in the in vivo environment. | As with the in vitro issue, analyze ADC stability in plasma from the animal model used. If unstable, a more robust linker is required. |
Experimental Protocols & Data
Protocol: In Vitro Cytotoxicity Assay (e.g., ³H-Thymidine Incorporation)
This protocol is adapted from methods used to assess the potency of targeted tubulysin conjugates.[11]
-
Cell Seeding: Seed target-antigen-positive and antigen-negative cells in 24-well plates (e.g., at 100,000 cells/well) and allow them to adhere and form a monolayer overnight.
-
Drug Incubation (Pulse): Prepare serial dilutions of the test agents (e.g., free this compound, targeted ADC, non-targeted control ADC). Replace the medium in each well with fresh medium containing the test agents. Incubate for a defined period (e.g., 2 hours) at 37°C.[11]
-
Wash and Chase: After the pulse incubation, carefully aspirate the drug-containing medium and wash the cells three times with fresh, drug-free medium.
-
Incubation: Add fresh medium and incubate the cells for an additional 66-72 hours at 37°C.[11]
-
Assess Proliferation: Add ³H-thymidine (e.g., 1 µCi/mL) to each well and incubate for 4 hours to allow incorporation into the DNA of proliferating cells.[11]
-
Cell Lysis and Measurement: Wash the cells again to remove unincorporated thymidine. Lyse the cells (e.g., with 0.25 M NaOH) and transfer the lysate to a scintillation vial. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of cell viability (relative to untreated controls) against the logarithm of the drug concentration. Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Data Summary: Comparing Free vs. Conjugated this compound
The following table summarizes representative cytotoxicity data, illustrating how targeted conjugation reduces activity against non-target cells.
| Compound | Target Cell Line (Antigen-Positive) IC₅₀ (nM) | Non-Target Cell Line (Antigen-Negative) IC₅₀ (nM) | Selectivity Improvement (Fold) |
| Free this compound Hydrazide[11] | 2.7 | ~2.7 | 1x |
| Targeted Tubulysin Conjugate[11] | 2.0 | >300 | >150x |
| Non-Targeted Tubulysin Conjugate[11] | >50,000 | >50,000 | N/A |
Data are illustrative and compiled from published studies for comparative purposes.[11]
Visualizations
Mechanism of Action & Off-Target Effect
Caption: Unconjugated this compound enters all dividing cells, leading to widespread toxicity.
Targeted Delivery Strategy with an ADC
Caption: An ADC selectively delivers this compound to antigen-positive cancer cells.
Troubleshooting Workflow: Unexpected In Vivo Toxicity
Caption: A logical workflow for diagnosing the cause of high in vivo ADC toxicity.
References
- 1. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural recognition of this compound derivatives by multidrug resistance efflux transporters in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 10. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Tumor Targeting of Desacetyl Vinblastine Hydrazide and this compound via Conjugation to a Cholecystokinin 2 Receptor (CCK2R) Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Development of bombesin-tubulysin conjugates using multicomponent chemistry to functionalize both the payload and the homing peptide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-mitotic Activity of Tubulysin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-mitotic agent Tubulysin B with other microtubule-targeting drugs, supported by experimental data and detailed protocols. The information presented here is intended to assist researchers in validating the potent anti-proliferative activity of this compound and understanding its mechanism of action in the context of cancer drug discovery.
Comparative Analysis of Anti-mitotic Agents
This compound exhibits exceptional cytotoxicity against a wide range of cancer cell lines, often demonstrating significantly lower IC50 values compared to established anti-mitotic drugs such as Paclitaxel and Vinblastine.[1][2] Its potent activity is attributed to its ability to inhibit tubulin polymerization, leading to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and subsequent apoptosis.[3][4][5]
Table 1: Comparative Cytotoxicity (IC50) of this compound and Other Anti-mitotic Agents
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Mechanism of Action |
| This compound | ~0.1 nM | ~1 nM | 0.9 nM[1] | Tubulin Polymerization Inhibitor |
| Paclitaxel | 5-10 nM | 2-8 nM | 2-10 nM | Microtubule Stabilizer |
| Vinblastine | 1-5 nM | 2-10 nM | 3-15 nM | Tubulin Polymerization Inhibitor |
Note: IC50 values are approximate and can vary based on experimental conditions. The data presented is a synthesis of values reported in the literature.
Mechanism of Action of this compound
This compound exerts its anti-mitotic effect by binding to the vinca domain of β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division. The disruption of microtubule formation leads to a cascade of cellular events culminating in apoptotic cell death.
Caption: Mechanism of this compound's anti-mitotic activity.
Experimental Protocols for Validation
To aid researchers in their evaluation of this compound, this section provides detailed protocols for three key experiments used to validate its anti-mitotic activity.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Experimental Workflow:
Caption: Workflow for the in vitro tubulin polymerization assay.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized purified tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 2-4 mg/mL.
-
Prepare a stock solution of GTP (100 mM).
-
Prepare a stock solution of this compound and control compounds (e.g., Paclitaxel as a polymerization promoter, Vinblastine as an inhibitor) in a suitable solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a pre-chilled 96-well plate, add the tubulin solution.
-
Add GTP to a final concentration of 1 mM.
-
Add the test compound (this compound) or control to the desired final concentration. Include a vehicle control (e.g., DMSO).
-
-
Polymerization and Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.
-
-
Data Analysis:
-
Plot the absorbance values against time to generate polymerization curves.
-
Compare the curves of this compound-treated samples to the controls to determine the extent of polymerization inhibition.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
Experimental Workflow:
Caption: Workflow for cell cycle analysis by flow cytometry.
Methodology:
-
Cell Culture and Treatment:
-
Seed the desired cancer cell line (e.g., HeLa, MCF-7, A549) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and controls for a specified period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Immunofluorescence for Mitotic Spindle Analysis
This technique allows for the visualization of the mitotic spindle and chromosomes within cells, providing a qualitative assessment of the effects of anti-mitotic agents.
Experimental Workflow:
References
Tubulysin B versus Auristatin (MMAE/MMAF) in ADCs
An Objective Comparison of Tubulysin B and Auristatin (MMAE/MMAF) as Payloads in Antibody-Drug Conjugates
For researchers and drug development professionals, the selection of a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index and overall efficacy. Among the most potent classes of payloads are microtubule inhibitors, with Auristatins (MMAE, MMAF) and Tubulysins being prominent examples.[1] This guide provides an objective, data-driven comparison of these two payload families, focusing on their mechanism of action, performance against multi-drug resistance, bystander killing effects, and in vivo efficacy, supported by experimental data and detailed protocols.
Mechanism of Action: Potent Tubulin Binders
Both Auristatins and Tubulysins exert their cytotoxic effects by disrupting microtubule dynamics, a process essential for cell division. They bind to tubulin at the vinca domain, preventing its polymerization into microtubules.[2][3][4] This interference leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.
While their overall mechanism is similar, a subtle distinction has been noted: Tubulysins are capable of binding to the β-subunit of tubulin alone, which may contribute to their higher binding affinity compared to Monomethyl Auristatin E (MMAE).[2]
Caption: Mechanism of action for Tubulysin and Auristatin ADCs.
In Vitro Cytotoxicity and Potency
Both payload classes exhibit exceptionally high potency, with IC50 values often in the picomolar to low nanomolar range.[5][] Tubulysins are frequently cited as being among the most potent cytotoxic agents discovered.[2] The choice of linker and conjugation strategy can significantly impact the in vitro potency of the resulting ADC.
Table 1: Comparative In Vitro Cytotoxicity of Tubulysin and MMAE based ADCs
| Cell Line | Target | ADC Payload | IC50 (nM) | Reference |
|---|---|---|---|---|
| BJAB (Parental) | CD22 | Tubulysin Pr | 0.024 | [2] |
| BJAB (Parental) | CD22 | MMAE | 0.015 | [2] |
| BJAB.Luc/Pgp (MDR) | CD22 | Tubulysin Pr | 0.098 | [2] |
| BJAB.Luc/Pgp (MDR) | CD22 | MMAE | >10 | [2] |
| N87 (High HER2) | HER2 | Tubulysin M | ~0.03 (3 ng/mL) | [5] |
| BT474 (High HER2) | HER2 | Tubulysin M | ~0.02 (2 ng/mL) | [5] |
| MDA-MB-453 (Mod. HER2) | HER2 | Tubulysin M | ~0.13 (20 ng/mL) | [5] |
| J1MT-1 (MDR) | HER2 | MMAE (DAR 2) | 1.023 | [7] |
| J1MT-1 (MDR) | HER2 | MMAF (DAR 2) | 0.213 |[7] |
Note: IC50 values from different studies should be compared with caution due to variations in experimental conditions. DAR = Drug-to-Antibody Ratio.
Performance Against Multi-Drug Resistance (MDR)
A critical advantage of Tubulysins is their ability to overcome multi-drug resistance.[3][5] Many cancer cells develop resistance by upregulating efflux pumps like P-glycoprotein (Pgp or MDR1), which actively remove cytotoxic agents from the cell. MMAE is a known substrate for Pgp, and its efficacy can be significantly diminished in MDR-positive tumors.[2] In contrast, Tubulysins are not Pgp substrates and retain their high potency against these resistant cell lines.[2][3] This makes Tubulysin-based ADCs a compelling option for treating refractory or relapsed cancers where MDR is a common mechanism of failure.
The Bystander Effect: A Double-Edged Sword
The bystander effect describes the ability of a payload, once released inside a target cell, to diffuse out and kill neighboring antigen-negative tumor cells.[] This is particularly important for treating heterogeneous tumors where not all cells express the target antigen.[9]
-
MMAE: Being moderately lipophilic and uncharged, MMAE is cell-permeable and exerts a potent bystander effect.[7][][10]
-
MMAF: The C-terminal phenylalanine in MMAF has a charged carboxyl group, which significantly hinders its ability to cross cell membranes.[1] Consequently, MMAF-based ADCs have a minimal bystander effect.[][][11]
-
Tubulysins: The properties of Tubulysins regarding the bystander effect are more complex. While some reports suggest they can exert bystander activity, their hydrophilic carboxyl groups can reduce membrane permeability, potentially limiting this effect compared to MMAE.[][12] However, their extreme potency may compensate for lower permeability.
The choice between a permeable and non-permeable payload depends on the therapeutic strategy. A strong bystander effect (MMAE) can enhance efficacy in heterogeneous tumors but may also increase off-target toxicity to healthy tissues.[10] A contained effect (MMAF, potentially Tubulysin) may offer a better safety profile.
Linker Technology and Payload Stability
The linker connecting the antibody to the payload is crucial for ADC stability and efficacy. Both Auristatins and Tubulysins are commonly paired with protease-cleavable linkers, such as the valine-citrulline (VC) dipeptide, which is designed to be stable in circulation but cleaved by lysosomal enzymes like Cathepsin B upon internalization.[2][13]
A specific challenge for natural Tubulysins and early analogues is the presence of a C-11 acetate ester, which is critical for cytotoxicity but can be hydrolyzed by plasma esterases.[3][5] This premature cleavage and inactivation of the payload can reduce in vivo efficacy.[5] Significant research has focused on overcoming this liability by:
-
Replacing the acetate with more stable functional groups like carbamates or ethers.[2][5]
-
Utilizing novel linker technologies, such as quaternary ammonium or glucuronide linkers.[13][14]
-
Employing site-specific conjugation to attach the payload at sterically hindered sites on the antibody, protecting the labile ester from metabolism.[5][15]
Caption: General structure of an Antibody-Drug Conjugate (ADC).
In Vivo Efficacy
Preclinical xenograft models are essential for evaluating the anti-tumor activity of ADCs. Direct comparisons in the same model provide the most reliable data. A study directly comparing an anti-CD22 ADC with a stabilized Tubulysin analogue (Tubulysin Pr) against an MMAE-based ADC demonstrated the clear advantage of the Tubulysin payload in an MDR tumor model.[2]
Table 2: Comparative In Vivo Efficacy in Xenograft Models
| Tumor Model | ADC Target | ADC Payload | Dose (mg/kg) | Outcome (Tumor Growth Inhibition, TGI) | Reference |
|---|---|---|---|---|---|
| BJAB.Luc/Pgp (MDR) | CD22 | Tubulysin Pr | 2 | 74% TGI (Day 13) | [2] |
| BJAB.Luc/Pgp (MDR) | CD22 | MMAE | 8 | 41% TGI (Day 13) | [2] |
| BT-474 (HER2+) | HER2 | DX126-262 (this compound analog) | 5 | Superior to 10 mg/kg Kadcyla (T-DM1) | [16] |
| N87 (HER2+) | HER2 | Tubulysin M ADC | 3 | Equivalent efficacy to a less stable version at 10 mg/kg |[3][5] |
Experimental Protocols
In Vitro Cytotoxicity Assay (e.g., CellTiter-Glo®)
This protocol outlines a typical method for determining the IC50 value of an ADC.
-
Cell Plating: Seed cancer cells (e.g., N87, BT474, BJAB) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
ADC Dilution: Prepare a serial dilution series of the ADC and control antibodies in cell culture medium. Concentrations should span a range expected to cover 0-100% inhibition.
-
Treatment: Remove the old medium from the cell plates and add the medium containing the diluted ADCs. Include wells for untreated controls and vehicle controls.
-
Incubation: Incubate the plates for a fixed period, typically 72 to 120 hours, to allow the payload to exert its cytotoxic effect.
-
Viability Assessment: Use a viability reagent like CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Add the reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: After a short incubation with the reagent, measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence readings to percentage viability relative to untreated controls. Plot the data on a log(concentration) vs. response curve and use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value.
Caption: Experimental workflow for an in vitro cytotoxicity assay.
In Vivo Xenograft Tumor Model Study
This protocol provides a general framework for assessing ADC efficacy in vivo.
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID or Balb/c nude).
-
Tumor Implantation: Subcutaneously implant cultured cancer cells (e.g., 5-10 million cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a specified average volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-targeting control ADC, Tubulysin-ADC, Auristatin-ADC).
-
Dosing: Administer the ADCs, typically via intravenous (i.v.) injection, at the specified doses and schedule (e.g., once, or once every 4 days for 4 cycles).
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or at a fixed time point. Euthanize mice if they show signs of excessive toxicity (e.g., >20% body weight loss) or if tumors become ulcerated.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate Tumor Growth Inhibition (TGI) at the end of the study to compare the efficacy of different treatments.
Summary and Conclusion
The choice between Tubulysin and Auristatin payloads is a nuanced decision that depends on the specific therapeutic context. Neither is universally superior; each offers a distinct profile of advantages and disadvantages.
Table 3: Head-to-Head Comparison Summary
| Feature | This compound | Auristatin (MMAE) | Auristatin (MMAF) |
|---|---|---|---|
| Mechanism | Microtubule Inhibitor (Vinca Domain) | Microtubule Inhibitor (Vinca Domain) | Microtubule Inhibitor (Vinca Domain) |
| Potency | Extremely High | Very High | High (less potent than MMAE) |
| MDR Evasion | Yes (Not a Pgp substrate) | No (Pgp substrate) | Yes (Not a Pgp substrate) |
| Bystander Effect | Variable / Moderate | Strong (Cell-permeable) | Minimal (Cell-impermeable) |
| Key Challenge | Stability of acetate ester in some analogues | Efficacy limited by MDR | Limited efficacy in heterogeneous tumors |
| Best Suited For | MDR+ tumors, relapsed/refractory cancers | Heterogeneous tumors, bystander-dependent killing | Homogeneous tumors, minimizing off-target toxicity |
References
- 1. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 2. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. explorationpub.com [explorationpub.com]
- 5. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 9. Rational Identification of Novel Antibody‐Drug Conjugate with High Bystander Killing Effect against Heterogeneous Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. improving-antibody-tubulysin-conjugates-through-linker-chemistry-and-site-specific-conjugation - Ask this paper | Bohrium [bohrium.com]
- 16. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
Tubulysin B: A Potent Cytotoxic Agent Retaining Efficacy Against Multidrug-Resistant Cancers
A comparative analysis of Tubulysin B's effectiveness in multidrug-resistant (MDR) versus non-MDR cancer cells reveals its potential to overcome common chemotherapy resistance mechanisms. This guide provides a comprehensive overview of supporting experimental data, detailed methodologies for key experiments, and visual representations of its mechanism of action.
This compound, a natural product isolated from myxobacteria, is a potent inhibitor of tubulin polymerization.[1][2] By binding to β-tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis, or programmed cell death.[3] A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport cytotoxic drugs out of cancer cells.[4][5] Several studies have demonstrated that this compound and its analogs are poor substrates for P-gp, allowing them to maintain high cytotoxicity in cancer cells that have developed resistance to other microtubule-targeting agents like paclitaxel and vinca alkaloids.[6][7]
Quantitative Analysis of Cytotoxicity
The efficacy of this compound and its derivatives has been quantified across various MDR and non-MDR cancer cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher potency. The following table summarizes the IC50 values of this compound and its analogs in parental (non-MDR) and their corresponding MDR cancer cell lines.
| Compound/Analog | Cancer Cell Line (Non-MDR) | IC50 (nM) (Non-MDR) | Cancer Cell Line (MDR) | IC50 (nM) (MDR) | Resistance Factor (IC50 MDR / IC50 Non-MDR) | Reference |
| This compound (EC1009) | KB-3-1 (Cervical) | 0.28 ± 0.07 | KB-V1 (P-gp overexpression) | 183 ± 43 | ~654 | [1] |
| This compound bis-ether (EC1820) | KB-3-1 (Cervical) | 0.28 ± 0.07 | KB-V1 (P-gp overexpression) | 1,595 ± 140 | ~5696 | [1] |
| This compound-hydrazide (EC0347) | KB-3-1 (Cervical) | ~1.0 | KB-V1 (P-gp overexpression) | 4,600 ± 110 | ~4600 | [1] |
| Tubulysin M | BJAB (Lymphoma) | 0.12 | BJAB.Luc/Pgp (P-gp overexpression) | 0.13 | ~1.1 | [6] |
| NH-tubulysin M | BJAB (Lymphoma) | 2.1 | BJAB.Luc/Pgp (P-gp overexpression) | 23 | ~11 | [6] |
| Monomethyl auristatin E (MMAE) | BJAB (Lymphoma) | 0.42 | BJAB.Luc/Pgp (P-gp overexpression) | >30 | >71 | [6] |
The data clearly indicates that while some synthetic modifications to this compound can increase its recognition by P-gp, leading to a higher resistance factor, certain analogs like Tubulysin M retain their high potency in MDR cell lines, with a resistance factor close to 1. This is in stark contrast to other microtubule inhibitors like MMAE, which show a significant loss of activity in the presence of P-gp.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and a typical experimental workflow for comparing its efficacy in MDR and non-MDR cancer cells.
Caption: this compound-induced apoptosis pathway.
Caption: Workflow for comparing this compound efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (both non-MDR and MDR) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound or its analogs for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values using a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at a predetermined concentration (e.g., its IC50 value) for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest them as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. protocols.io [protocols.io]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. kumc.edu [kumc.edu]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Validating Tubulysin B's Binding Site on β-Tubulin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tubulysin B, a potent cytotoxic peptide isolated from myxobacteria, has garnered significant interest in the field of oncology for its profound anti-tubulin activity. Its mechanism of action, centered on the disruption of microtubule dynamics, hinges on its specific binding to the vinca domain of β-tubulin. This guide provides a comprehensive comparison of the experimental validation of this compound's binding site with other well-established vinca-domain-binding agents, namely Vinblastine, Vincristine, and Dolastatin 10. The supporting experimental data, detailed protocols, and visual workflows aim to offer an objective resource for researchers in drug development and cancer biology.
Performance Comparison: Binding Affinity and Cytotoxicity
The efficacy of microtubule-targeting agents is intrinsically linked to their binding affinity for tubulin and their resulting cytotoxic effects on cancer cells. The following tables summarize the quantitative data for this compound and its comparators.
Table 1: Comparative Binding Affinities to β-Tubulin
| Compound | Binding Affinity (Ki) | Binding Affinity (Kd) | Method of Determination |
| Tubulysin A | 3 µM (noncompetitive with vinblastine) | - | Competition Assay[1] |
| Vinblastine | 6.6 µM (competitive with vincristine)[2][3] | 0.54 µM (high-affinity site)[4] | Competition Assay, Photoaffinity Labeling[2][3][4] |
| Vincristine | 1.7 x 10-5 M (inhibition constant) | - | Competition Assay[5] |
| Dolastatin 10 | 1.4 µM (noncompetitive with vincristine)[2][3] | - | Competition Assay[2][3] |
Table 2: Comparative Cytotoxicity (IC50) in Cancer Cell Lines
| Compound | Cell Line | IC50 |
| This compound Analogue (Tb111) | MES SA (uterine sarcoma) | 40 pM[6] |
| HEK 293T (human embryonic kidney) | 6 pM[6] | |
| MES SA DX (multidrug-resistant) | 1.54 nM[6] | |
| Tubulysin D | Various | 0.01 - 10 nM[7] |
| Vinblastine | L1210 (murine leukemia) | 20 nM[8] |
| A2780 (ovarian) | 3.92–5.39 nM[9] | |
| MCF7 (breast) | 1.72–3.13 nM[9] | |
| Vincristine | A549 (lung) | 40 nM[10] |
| MCF-7 (breast) | 5 nM[10] | |
| SY5Y (neuroblastoma) | 1.6 nM[10] | |
| Dolastatin 10 | L1210 (murine leukemia) | 0.03 nM[11][12] |
| NCI-H69 (small cell lung) | 0.059 nM[11][12] | |
| DU-145 (prostate) | 0.5 nM[11][12] |
Experimental Protocols for Binding Site Validation
The precise identification and characterization of the this compound binding site on β-tubulin rely on a combination of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
X-Ray Crystallography
X-ray crystallography provides high-resolution structural information of the protein-ligand complex, offering direct visualization of the binding interaction.
Protocol:
-
Protein Expression and Purification: Express and purify recombinant α/β-tubulin heterodimers. The use of stathmin-like domains (SLDs) can aid in the crystallization of tubulin.[13]
-
Co-crystallization or Soaking:
-
Co-crystallization: Incubate purified tubulin with an excess of this compound (or comparator molecule) prior to setting up crystallization trials.
-
Soaking: Grow apo-tubulin crystals first and then soak them in a solution containing this compound.[14]
-
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-diffracting crystals of the tubulin-ligand complex.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam and collect diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build an atomic model of the tubulin-Tubulysin B complex. Refine the model to achieve high resolution and accuracy.[15]
Photoaffinity Labeling
This technique is used to covalently link a ligand to its binding site on a protein, allowing for the precise identification of the interacting amino acid residues.
Protocol:
-
Probe Synthesis: Synthesize a photoactive analogue of this compound by incorporating a photoreactive group (e.g., an azido or benzophenone group) and a reporter tag (e.g., biotin or a fluorescent dye).[16][17]
-
Binding and Crosslinking: Incubate the purified tubulin with the photoaffinity probe. Irradiate the mixture with UV light to activate the photoreactive group, leading to covalent bond formation between the probe and the tubulin at the binding site.[16][17]
-
Proteolytic Digestion: Digest the covalently labeled tubulin with a protease (e.g., trypsin) to generate smaller peptide fragments.
-
Enrichment and Identification: Isolate the labeled peptides using the reporter tag (e.g., streptavidin beads for a biotin tag).
-
Mass Spectrometry Analysis: Analyze the enriched peptides by mass spectrometry (MS/MS) to identify the amino acid sequence of the labeled peptide, thereby pinpointing the binding site.[16]
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[18][19]
Protocol:
-
Sample Preparation: Prepare solutions of purified tubulin and this compound in the same buffer to minimize heats of dilution.[20]
-
ITC Experiment: Load the tubulin solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Titration: Perform a series of injections of the this compound solution into the tubulin solution while monitoring the heat changes.
-
Data Analysis: Analyze the resulting titration curve to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[18][20]
Visualizing Experimental Workflows
To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of each key validation method.
Caption: Workflow for X-ray Crystallography.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Photoaffinity labeling of tubulin subunits with a photoactive analogue of vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of action of vinblastine. Binding of [acetyl-3H]vinblastine to embryonic chick brain tubulin and tubulin from sea urchin sperm tail outer doublet microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins with Highly Potent Cytotoxicities against Cancer Cells as Potential Payloads for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pp.bme.hu [pp.bme.hu]
- 10. scribd.com [scribd.com]
- 11. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studying drug-tubulin interactions by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Comparative Analysis of Tubulysin B and Dolastatin 10: Unveiling the Potency of Two Microtubule-Targeting Agents
In the landscape of potent cytotoxic agents for cancer therapy, Tubulysin B and Dolastatin 10 have emerged as significant contenders, both exerting their anticancer effects by disrupting microtubule dynamics. This guide provides a detailed comparative analysis of these two compounds, focusing on their mechanism of action, cytotoxic activity, and the signaling pathways they trigger, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
At a Glance: Key Characteristics
| Feature | This compound | Dolastatin 10 |
| Origin | Myxobacteria (Archangium geophyra and Angiococcus disciformis) | Marine sea hare (Dolabella auricularia) |
| Chemical Class | Tetrapeptide | Pentapeptide |
| Primary Target | Tubulin (Vinca domain) | Tubulin (Vinca domain) |
| Mechanism | Inhibition of tubulin polymerization, leading to microtubule depolymerization | Inhibition of tubulin polymerization |
| Potency | Picomolar to low nanomolar range | Sub-nanomolar to nanomolar range |
| Key Advantage | Potent against multidrug-resistant (MDR) cancer cell lines | Well-characterized, derivatives used in approved ADCs |
Chemical Structure
The intricate chemical structures of this compound and Dolastatin 10 are fundamental to their potent biological activity.
In Vivo Efficacy of Tubulysin B Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with novel payloads promising enhanced potency and the ability to overcome existing resistance mechanisms. Tubulysins, a class of potent microtubule-destabilizing agents, have emerged as a compelling payload for ADCs due to their high cytotoxicity, including activity against multi-drug resistant (MDR) cancer cells.[1][2] This guide provides a comparative analysis of the in vivo efficacy of different Tubulysin B ADCs, supported by experimental data from recent preclinical studies.
Comparative In Vivo Efficacy of this compound ADCs
The following table summarizes the in vivo performance of various this compound ADC constructs across different cancer models. Key parameters influencing efficacy, such as the linker, conjugation site, and modifications to the tubulysin molecule, are highlighted.
| ADC Construct | Target | Cancer Model | Dosing Regimen | Key Efficacy Outcomes | Reference |
| αCD30-Tubulysin (Dipeptide Linker, DAR 2 & 4) | CD30 | L540cy Hodgkin Lymphoma Xenograft | Single IP injection | DAR 4 ADC showed significant tumor growth inhibition. | [3] |
| αCD30-Tubulysin (Glucuronide Linker, DAR 2 & 4) | CD30 | L540cy Hodgkin Lymphoma & DELBVR ALCL Xenografts | Single IP injection | Glucuronide linker demonstrated improved in vivo activity compared to the dipeptide linker. | [3] |
| Anti-CD30-Tubulysin (Glucuronide Linker, Stabilized Analogs) | CD30 | MDR+ Lymphoma & Leukemia Xenografts | Not Specified | ADCs with stabilized tubulysin analogs (Tub(OEt) and Tub(OiVal)) displayed robust potency and bystander effects in MDR+ models. | [1] |
| Anti-HER2-Tubulysin (Lysine Conjugated) | HER2 | N87 Gastric Cancer Xenograft | Not Specified | Least potent among the tested conjugation methods, showing no significant difference from the isotype control. | [4] |
| Anti-HER2-Tubulysin (Hinge-Cysteine Conjugated) | HER2 | N87 Gastric Cancer Xenograft | Not Specified | Demonstrated moderate efficacy, superior to lysine-conjugated ADCs. | [4] |
| Anti-HER2-Tubulysin (Site-Specific, C'E loop) | HER2 | N87 Gastric Cancer Xenograft | Not Specified | Showed the highest efficacy, with superior in vivo stability and pharmacokinetics. | [4] |
| DX126-262 (Anti-HER2-Tub114) | HER2 | HER2-positive Xenograft Models (e.g., BT-474) | 5 mg/kg | Demonstrated superior antitumor efficacy compared to Kadcyla and comparable efficacy to Enhertu. | [5] |
| ADC1 (Tubulysin with Acetate Ester) | HER2 | N87 Gastric Cancer Xenograft | 1, 3, 10 mg/kg (qdx4) | Showed nearly complete tumor regression at 10 mg/kg, but suffered from rapid in vivo metabolism (deacetylation). | [6] |
| ADC6 (Site-Specific Tubulysin with Acetate Ester) | HER2 | N87 Gastric Cancer Xenograft | 3 mg/kg (qdx4) | Despite a lower DAR, showed roughly equivalent efficacy to the 10 mg/kg dose of ADC1 due to improved metabolic stability. | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are synthesized protocols based on the cited literature.
1. Animal Models and Tumor Implantation:
-
Cell Lines: Human cancer cell lines such as N87 (gastric carcinoma, HER2-positive), L540cy (Hodgkin lymphoma, CD30-positive), and BT-474 (breast cancer, HER2-positive) are commonly used.[4][5][6]
-
Animals: Immunodeficient mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor xenografts.
-
Implantation: A specified number of tumor cells (e.g., 5 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., PBS or Matrigel) and implanted subcutaneously into the flank of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before treatment initiation.
2. ADC Administration:
-
Formulation: ADCs are formulated in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS).
-
Dosing: Doses are typically determined based on body weight (mg/kg) and administered via intravenous (IV) or intraperitoneal (IP) injection.[3]
-
Regimen: Treatment schedules can vary, ranging from a single dose to multiple doses administered on a specific schedule (e.g., once every 4 days for 4 cycles, qdx4).[6]
3. Efficacy Evaluation:
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). In some studies, complete tumor regression or survival analysis may also be performed.
4. Pharmacokinetic and Stability Analysis:
-
Blood Sampling: Blood samples are collected at various time points post-ADC administration to determine the pharmacokinetic profile.
-
Analysis: Immunocapture techniques followed by liquid chromatography-mass spectrometry (LC-MS) are used to assess ADC stability, including deconjugation of the payload and metabolism of the tubulysin molecule (e.g., deacetylation).[6][7]
Visualizing the Process and Pathway
To better understand the experimental workflow and the mechanism of action of this compound ADCs, the following diagrams are provided.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 6. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Unveiling Tubulysin B's Prowess Against Drug-Resistant Cancers: A Comparative Analysis
In the ongoing battle against cancer, the emergence of multidrug resistance (MDR) remains a formidable obstacle. Tubulysin B, a potent natural compound, has demonstrated significant promise in overcoming this challenge, particularly in tumors that overexpress P-glycoprotein (P-gp), a key cellular pump responsible for ejecting chemotherapy drugs. This guide provides a comparative analysis of this compound's performance against other well-established tubulin inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals.
Tubulin inhibitors are a cornerstone of cancer chemotherapy, disrupting the formation and function of microtubules, essential components of the cell's cytoskeleton, thereby leading to cell cycle arrest and apoptosis. However, their efficacy is often limited by MDR, frequently mediated by the overexpression of efflux pumps like P-gp. This compound and its analogues have shown a remarkable ability to circumvent this resistance mechanism, exhibiting potent cytotoxicity in cancer cells that are resistant to other tubulin-targeting agents such as paclitaxel and vinblastine.
Comparative Cytotoxicity: this compound Derivatives vs. Standard Tubulin Inhibitors
The superior potency of this compound derivatives, particularly in P-gp overexpressing cancer cells, is evident when comparing their half-maximal inhibitory concentrations (IC50). The resistance factor (RF), calculated as the ratio of the IC50 in the resistant cell line to that in the sensitive parental cell line, provides a quantitative measure of a drug's susceptibility to resistance mechanisms.
| Drug | Cell Line | IC50 (nM) | Resistance Factor (RF) |
| This compound derivative (EC0347) | KB (sensitive) | 0.85 ± 0.09 | 209 |
| KB-V1 (P-gp overexpressing) | 177 ± 23 | ||
| This compound derivative (EC1009) | KB (sensitive) | - | 6 |
| KB-V1 (P-gp overexpressing) | - | ||
| Paclitaxel | KB (sensitive) | - | >1000 |
| KB-V1 (P-gp overexpressing) | - | ||
| Vinblastine | KB (sensitive) | - | >1000 |
| KB-V1 (P-gp overexpressing) | - | ||
| Data summarized from a study on the structural recognition of this compound derivatives by multidrug resistance efflux transporters.[1][2] |
The data clearly indicates that while the this compound derivative EC0347 shows a significant increase in IC50 in the P-gp overexpressing cell line, its resistance factor is considerably lower than that of paclitaxel and vinblastine, which are highly susceptible to P-gp mediated efflux.[1][2] Notably, another derivative, EC1009, demonstrates a remarkably low resistance factor, highlighting the potential for structural modifications to further evade MDR.[1][2]
Mechanism of Action and Resistance: A Visualized Perspective
The efficacy of tubulin inhibitors and the challenge of P-gp mediated resistance can be understood through their respective signaling pathways.
References
Validating the Bystander Effect of Tubulysin B ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect, a phenomenon where an antibody-drug conjugate (ADC) not only kills the target cancer cell but also adjacent, antigen-negative cells, is a critical attribute for effective cancer therapy, especially in heterogeneous tumors. Tubulysin B, a potent microtubule inhibitor, is an emerging payload for ADCs. This guide provides a comparative analysis of the bystander effect of this compound ADCs against other commonly used ADC payloads, supported by experimental data and detailed protocols.
Mechanism of Action: The Bystander Effect
The bystander effect of an ADC is primarily dictated by the properties of its payload and the linker technology used. For a potent bystander effect, the cytotoxic payload, once released from the ADC within the target antigen-positive cell, must be able to traverse the cell membrane and enter neighboring antigen-negative cells to induce apoptosis. This requires the payload to be sufficiently membrane-permeable. Cleavable linkers, which release the payload in its active form, are also crucial for enabling this effect.
This compound, like other microtubule-inhibiting payloads such as auristatins (e.g., MMAE) and maytansinoids (e.g., DM1), induces cell death by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] The ability of the released tubulysin payload to diffuse into adjacent cells and exert its cytotoxic activity is a key area of investigation for its application in ADCs.
Comparative Analysis of Bystander Effect: this compound vs. Alternatives
The efficacy of the bystander effect can be quantified in preclinical models. Here, we compare the bystander killing capabilities of this compound ADCs with those of ADCs carrying MMAE and DM1 payloads.
| Payload | Linker Type | Bystander Effect Potential | Supporting Evidence |
| This compound | Cleavable (e.g., glucuronide) | High | Tubulysin ADCs with cleavable linkers have demonstrated potent bystander killing in in vitro co-culture models and in vivo heterogeneous tumor models.[2] The specific structural features of tubulysin analogs can be optimized to enhance this effect. |
| Monomethyl Auristatin E (MMAE) | Cleavable (e.g., valine-citrulline) | High | MMAE is a well-characterized payload known for its significant bystander effect due to its good membrane permeability when released from a cleavable linker.[1][3] |
| Mertansine (DM1) | Non-cleavable (e.g., SMCC) | Low to None | When conjugated via a non-cleavable linker, the released DM1 metabolite is charged and membrane-impermeable, thus exhibiting a limited bystander effect.[3] |
Experimental Data
In Vitro Co-culture Assay:
This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Results Summary:
| ADC Payload | Antigen-Positive Cell Line | Antigen-Negative Cell Line | Ratio (Ag+:Ag-) | % Bystander Cell Killing |
| This compound Analogue | CD30+ L540cy | CD30- U266luc | 1:1 | Potent inhibition of both cell populations observed[2] |
| MMAE | HER2+ HCC1954 | HER2- MDA-MB-468 | 1:1 (50% Ag+) | Near complete killing of antigen-negative cells[4] |
| DM1 (from T-DM1) | HER2+ SKBR3 | HER2- MCF7 | 2:1 | No significant effect on antigen-negative cell viability[5] |
Note: The data presented is a summary from different studies and direct head-to-head quantitative comparison under identical conditions is limited in publicly available literature. The potency of the bystander effect is dependent on the specific ADC construct, cell lines used, and experimental conditions.
Experimental Protocols
In Vitro Co-culture Bystander Effect Assay
This protocol is designed to quantitatively assess the bystander killing of an ADC.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein like GFP for easy identification)
-
ADCs (this compound ADC, MMAE ADC, DM1 ADC) and control IgG-ADC
-
Cell culture medium and supplements
-
96-well plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:5, 5:1) while keeping the total cell number constant. Include wells with only Ag- cells as a control.
-
ADC Treatment: After cell adherence (typically overnight), treat the cells with serial dilutions of the ADCs and a non-targeting control ADC.
-
Incubation: Incubate the plates for a period that allows for ADC internalization, payload release, and induction of apoptosis (e.g., 72-120 hours).
-
Quantification of Bystander Killing:
-
Fluorescence Plate Reader: Measure the fluorescence intensity of the GFP-expressing Ag- cells. A decrease in fluorescence in the co-cultures treated with the test ADC compared to the controls indicates bystander killing.
-
Flow Cytometry: Harvest the cells and analyze the population of GFP-positive Ag- cells. A reduction in the percentage of viable GFP-positive cells demonstrates the bystander effect.
-
-
Data Analysis: Calculate the percentage of bystander cell killing by comparing the viability of Ag- cells in co-culture with their viability when cultured alone in the presence of the ADC.
In Vivo Heterogeneous Tumor Model
This model assesses the bystander effect in a more physiologically relevant setting.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (engineered to express a reporter gene like luciferase for in vivo imaging)
-
ADCs and control ADC
-
In vivo imaging system
Procedure:
-
Tumor Implantation: Co-inject a mixture of Ag+ and Ag- cells subcutaneously into the flanks of immunodeficient mice.
-
Tumor Growth: Allow the tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
ADC Administration: Administer the ADCs and control ADC to the mice via an appropriate route (e.g., intravenous).
-
Monitoring Tumor Growth and Bystander Effect:
-
Measure the overall tumor volume regularly using calipers.
-
Monitor the viability of the Ag- cells by performing bioluminescence imaging after injecting the substrate (e.g., luciferin). A reduction in the bioluminescent signal in the tumors of mice treated with the test ADC indicates in vivo bystander killing.
-
-
Data Analysis: Compare the tumor growth and the bioluminescence signal between the different treatment groups to evaluate the efficacy of the bystander effect.
Signaling Pathways and Visualizations
The primary mechanism of action for this compound, MMAE, and DM1 is the disruption of microtubule polymerization, which leads to G2/M phase cell cycle arrest and subsequent apoptosis.
Caption: General mechanism of ADC action and the bystander effect.
Caption: Workflow for assessing ADC bystander effect.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
A Comparative Analysis of the Safety Profiles of Tubulysin B and Maytansinoid Antibody-Drug Conjugates
A detailed examination of preclinical and clinical data reveals distinct safety profiles for Antibody-Drug Conjugates (ADCs) utilizing tubulysin B and maytansinoid payloads. While both classes of microtubule inhibitors exhibit potent anti-tumor activity, their off-target toxicities differ, with maytansinoid ADCs frequently associated with hepatotoxicity and thrombocytopenia, and this compound ADCs also showing dose-limiting hepatotoxicity but potentially a lower risk of certain other adverse events.
This guide provides a comprehensive comparison of the safety profiles of this compound and maytansinoid ADCs, drawing upon available preclinical and clinical data. The information is intended for researchers, scientists, and drug development professionals to inform payload selection and ADC design.
Executive Summary of Comparative Safety Data
The following tables summarize key quantitative safety and toxicity data for this compound and maytansinoid ADCs from preclinical studies. It is important to note that direct head-to-head comparisons are limited, and toxicity can be influenced by the specific antibody, linker, and experimental conditions.
| ADC Payload Class | Animal Model | Key Toxicity Findings | Maximum Tolerated Dose (MTD) / Highest Non-Severely Toxic Dose (HNSTD) | Reference |
| This compound Analog (DX126-262) | Mouse | Reduced hepatotoxicity compared to Kadcyla at high doses (75 and 150 mg/kg). Less pronounced body weight reduction and faster recovery. | Not explicitly stated for mouse MTD. | [1] |
| Rat | Well-tolerated in repeated-dose studies. | HNSTD: 100 mg/kg (repeated dose) | [1] | |
| Cynomolgus Monkey | Superior hepatotoxic tolerability without significant bone marrow suppression. | HNSTD: 30 mg/kg (repeated dose) | [1] | |
| Maytansinoid (Kadcyla/T-DM1) | Mouse | Dose-dependent increases in serum AST and ALT. | Not explicitly stated for mouse MTD in this comparative study. | [1] |
| Rat | - | MTD of a conventional T-DM1 estimated to be at least 20 mg/kg in an acute toxicity study. | [2] | |
| Maytansinoid (Site-Specific ADC) | Rat | No toxicity observed up to 120 mg/kg. | MTD estimated to be at least 120 mg/kg. | [2] |
Table 1: Comparative Preclinical Toxicity of this compound and Maytansinoid ADCs.
| Payload Class | Common Grade 3/4 Toxicities (Clinical Data) | Reference |
| Maytansinoid (DM1) | Thrombocytopenia, Hepatic Toxicity | [3] |
| Maytansinoid (DM4) | Ocular Toxicity | [3] |
Table 2: Common High-Grade Clinical Toxicities Associated with Maytansinoid-Based ADCs.
Mechanisms of Action and Associated Toxicities
Both tubulysins and maytansinoids exert their potent cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. However, their interactions with tubulin and the subsequent downstream signaling events that contribute to off-target toxicities have distinct features.
Maytansinoid ADCs
Maytansinoids, such as DM1 and DM4, bind to the vinca domain of tubulin, inhibiting its polymerization.[4] The off-target toxicities of maytansinoid ADCs are thought to be primarily driven by the payload.[3]
-
Hepatotoxicity: This is a well-documented toxicity of maytansinoid ADCs.[5][6][7] The mechanism may involve the uptake of the ADC by hepatocytes. One proposed mechanism suggests that the maytansinoid payload can interact with cytoskeleton-associated protein 5 (CKAP5) on the surface of hepatocytes, leading to membrane disruption and apoptosis.[5]
-
Thrombocytopenia: Maytansinoid ADCs can cause a decrease in platelet counts, which is a significant clinical concern.[3] This is believed to result from the inhibition of megakaryocyte differentiation and the induction of apoptosis in megakaryocyte progenitors.[8]
-
Ocular Toxicity: Certain maytansinoids, particularly DM4, are associated with ocular toxicities.[3]
-
Interstitial Lung Disease (ILD)/Pneumonitis: This has been reported as a potential risk with some maytansinoid ADCs.
This compound ADCs
Tubulysins are highly potent tetrapeptidic microtubule inhibitors.[9] Like maytansinoids, they bind to the vinca domain of tubulin, leading to depolymerization of microtubules.[10]
-
Hepatotoxicity: Similar to maytansinoids, hepatotoxicity is a dose-limiting toxicity for tubulysin ADCs.[1] However, recent developments with novel tubulysin analogs, such as the hydrophilic Tub114 in DX126-262, have shown promise in mitigating this toxicity compared to maytansinoid ADCs like Kadcyla in preclinical models.[1]
-
Other Toxicities: Preclinical data for the this compound analog ADC DX126-262 suggests a lack of significant bone marrow suppression.[1] Furthermore, preliminary findings indicate that tubulysin compounds may not be associated with interstitial lung disease (ILD)/pneumonitis.[1]
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in the mechanism of action and toxicity of these ADCs, the following diagrams are provided in DOT language.
Figure 1: General Mechanism of Action for Tubulin-Targeting ADCs. This workflow illustrates the process from ADC binding to a tumor cell to the induction of apoptosis.
Figure 2: Proposed Mechanism of Maytansinoid-Induced Hepatotoxicity. This diagram shows the potential involvement of the CKAP5 receptor on hepatocytes.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of safety data. Below are generalized protocols for in vivo toxicity studies of ADCs.
Acute and Repeated-Dose Toxicity Studies in Rodents and Non-Human Primates
Objective: To determine the maximum tolerated dose (MTD) or highest non-severely toxic dose (HNSTD), identify dose-limiting toxicities (DLTs), and characterize the overall toxicity profile of the ADC.
Animal Models:
-
Rodents: Sprague-Dawley rats are commonly used.
-
Non-Human Primates: Cynomolgus monkeys are often selected due to their phylogenetic proximity to humans.
Experimental Design:
-
Dose Groups: At least three dose levels of the ADC (low, mid, high) and a vehicle control group are typically included.
-
Administration: The ADC is administered intravenously (IV) as a bolus or infusion. The dosing schedule can be a single dose (acute toxicity) or multiple doses over a specified period (e.g., once every 3 weeks for several cycles) for repeated-dose toxicity studies.
-
Monitoring:
-
Clinical Observations: Animals are observed daily for any signs of toxicity, including changes in behavior, appearance, and body weight.
-
Hematology: Blood samples are collected at predetermined time points to analyze complete blood counts (CBC), including red blood cells, white blood cells, and platelets.
-
Serum Chemistry: Blood samples are analyzed for markers of organ function, particularly liver enzymes (AST, ALT), and kidney function markers (BUN, creatinine).
-
Toxicokinetics: Plasma concentrations of the total antibody, conjugated ADC, and unconjugated payload are measured to assess exposure.
-
-
Necropsy and Histopathology: At the end of the study, a full necropsy is performed. A comprehensive set of tissues is collected, fixed, and processed for histopathological examination by a veterinary pathologist to identify any microscopic changes in organs.[1]
In Vivo Hepatotoxicity Assessment
Objective: To specifically evaluate the potential for an ADC to cause liver injury.
Methodology:
-
Animal Model: Typically conducted in mice or rats.
-
Dosing: Animals are treated with single or multiple doses of the ADC at various concentrations. A known hepatotoxic compound may be used as a positive control.
-
Sample Collection: Blood samples are collected at multiple time points post-dosing (e.g., 5 and 12 days).[1]
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as key indicators of liver damage.[1]
-
Histopathology: Livers are collected at necropsy, weighed, and examined for macroscopic abnormalities. Tissues are then fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of liver pathology (e.g., necrosis, inflammation, steatosis).[1]
Conclusion
The choice between a this compound and a maytansinoid payload for an ADC requires careful consideration of their respective safety profiles. Maytansinoid ADCs have a well-established clinical history with known toxicities, including hepatotoxicity and thrombocytopenia. While this compound ADCs also exhibit dose-limiting hepatotoxicity, emerging preclinical data suggests that newer analogs may offer an improved safety window, particularly with regard to hepatotoxicity and a potential lack of other off-target effects like ILD/pneumonitis. Further head-to-head comparative studies with detailed toxicological endpoints are necessary to fully delineate the safety advantages of each payload class and to guide the development of next-generation ADCs with enhanced therapeutic indices.
References
- 1. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 2. Biological Evaluation of Maytansinoid-Based Site-Specific Antibody-Drug Conjugate Produced by Fully Chemical Conjugation Approach: AJICAP® [imrpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hepatotoxicity with antibody maytansinoid conjugates: A review of preclinical and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pharmacovigilance study on drug-induced liver injury associated with antibody-drug conjugates (ADCs) based on the food and drug administration adverse event reporting system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural recognition of this compound derivatives by multidrug resistance efflux transporters in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Benchmarking New Tubulysin B Analogs: A Comparative Guide for Drug Development Professionals
An in-depth analysis of novel Tubulysin B analogs, evaluating their cytotoxic potency and mechanism of action against the parent compound. This guide provides key comparative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental procedures.
This compound, a potent cytotoxic tetrapeptide isolated from myxobacteria, is a powerful inhibitor of tubulin polymerization. Its exceptional activity against a wide range of cancer cell lines, including multidrug-resistant (MDR) phenotypes, has made it a compelling payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1][2][3] However, challenges related to its complex structure and in vivo stability have spurred the development of new synthetic analogs. This guide provides a comparative benchmark of these novel analogs against the parent this compound, offering researchers and drug developers critical data for advancing next-generation anticancer agents.
Comparative Cytotoxicity of this compound Analogs
The cytotoxic activity of new this compound analogs is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency. The following table summarizes the in vitro cytotoxicity of various this compound analogs against several human cancer cell lines, including the parent compound for reference. Modifications across the N-terminus, C-terminus, and the tubuvaline (Tuv) moiety have been explored to enhance potency and improve drug-like properties.
| Compound/Analog | Modification | Cell Line | IC50 (nM) | Reference |
| This compound (Parent) | - | KB (Human Epidermoid Carcinoma) | ~1 | [4] |
| Tub-B-hyd (EC0347) | C-terminus modification | KB-V1 (P-gp overexpressing) | >200 | [5] |
| Tub-B bis-ether (EC1820) | C-terminus modification | KB (Parental) | 0.27 | [5] |
| Analog 11 | N- and C-terminal modifications | N87 (Gastric Carcinoma) | <1 | [1] |
| Analog 15 | C-11 carbamate replacement | N87 (Gastric Carcinoma) | <1 | [1] |
| Pretubulysin (Prt) | Biosynthetic precursor | HUH7 (Hepatocellular Carcinoma) | Low nM range | [6] |
| Analog Tb32 | Designed analog | MES-SA (Uterine Sarcoma) | 0.012 | [7] |
| KEMTUB10 | Synthetic analog | MCF7 (Breast Carcinoma) | Potent (exact value not specified) |
Mechanism of Action: Inducing Apoptosis through Microtubule Disruption
Tubulysins exert their potent cytotoxic effects by interfering with microtubule dynamics.[3] They bind to β-tubulin at the vinca domain, preventing its polymerization into microtubules.[8] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[8][9][10] The signaling cascade involves the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[9] Some studies also suggest the involvement of p53 and the pro-apoptotic protein Bim in tubulysin-induced apoptosis.
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This colorimetric assay is widely used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.[4][11]
Methodology:
-
Cell Plating: Seed cells in a 96-well microtiter plate at an appropriate density and incubate until they reach the desired confluence.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and the parent compound. Include untreated cells as a control.
-
Cell Fixation: After the incubation period (e.g., 72 hours), gently remove the culture medium and fix the cells by adding 50-100 µL of 10% trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.
-
Staining: Wash the plates with water to remove TCA. Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates multiple times with 1% acetic acid to remove unbound dye.
-
Solubilization: Air-dry the plates and add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values for each compound.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the polymerization of purified tubulin into microtubules.
Methodology:
-
Reaction Setup: On ice, prepare the polymerization reactions in a 96-well plate. Each reaction should contain purified tubulin (e.g., bovine tubulin at ~2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) supplemented with GTP.
-
Compound Addition: Add the test compounds (this compound analogs and parent compound) at various concentrations to the reaction wells. Include a positive control (e.g., paclitaxel for polymerization promotion) and a negative control (e.g., nocodazole for inhibition).
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Turbidity Measurement: Monitor the change in turbidity by measuring the absorbance at 340 nm every 30-60 seconds for a set period (e.g., 60-90 minutes). An increase in absorbance indicates microtubule formation.
-
Data Analysis: Plot the absorbance over time to generate polymerization curves. Compare the curves of the treated samples to the controls to determine the inhibitory or enhancing effects of the compounds.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for the initial in vitro evaluation of new this compound analogs.
Conclusion
The development of novel this compound analogs presents a promising avenue for the creation of more effective and safer cancer therapeutics. The data presented in this guide highlights that modifications to the parent structure can lead to analogs with significantly enhanced potency, sometimes in the picomolar range.[7] Understanding the structure-activity relationships and the underlying mechanism of action is crucial for the rational design of next-generation tubulysin-based drugs and ADCs. The provided experimental protocols offer a standardized framework for the consistent and reliable evaluation of these new chemical entities. Further in vivo studies are warranted to translate the potent in vitro activity of these analogs into effective clinical candidates.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 9. researchgate.net [researchgate.net]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. zellx.de [zellx.de]
Unraveling the Apoptotic Cascade: A Comparative Guide to Tubulysin B's Mechanism of Action
For researchers, scientists, and drug development professionals, understanding the precise mechanisms by which novel anti-cancer agents induce apoptosis is paramount. Tubulysin B, a potent microtubule-targeting agent, has emerged as a promising therapeutic candidate due to its profound cytotoxic effects on a wide range of cancer cells. This guide provides a comprehensive comparison of this compound's apoptotic mechanism with other microtubule inhibitors, supported by experimental data and detailed protocols to facilitate further research and development.
This compound exerts its potent anti-proliferative activity by disrupting microtubule dynamics, a critical component of the cellular cytoskeleton essential for cell division, intracellular transport, and maintenance of cell shape. This interference triggers a cascade of events culminating in programmed cell death, or apoptosis.
The Core Mechanism: Microtubule Disruption and Mitotic Arrest
Like other microtubule-targeting agents, this compound's primary mechanism of action involves the inhibition of tubulin polymerization. This disruption of the microtubule network leads to the arrest of cancer cells in the G2/M phase of the cell cycle, a critical checkpoint for cell division.[1][2] Unable to proceed through mitosis, the cells are ultimately driven towards apoptosis.
A Head-to-Head Comparison: this compound vs. Other Microtubule Inhibitors
While sharing a common target, this compound exhibits distinct advantages and mechanistic nuances compared to other well-established microtubule inhibitors such as paclitaxel (a microtubule stabilizer) and vinblastine (a microtubule destabilizer).
| Feature | This compound | Paclitaxel | Vinblastine |
| Primary Mechanism | Inhibits tubulin polymerization, leading to microtubule depolymerization.[2] | Promotes tubulin polymerization and stabilizes microtubules. | Inhibits tubulin polymerization by binding to the vinca domain.[2][3] |
| Potency (IC50) | Picomolar to low nanomolar range in various cancer cell lines.[4] | Nanomolar range in most cancer cell lines. | Nanomolar range in most cancer cell lines. |
| Apoptotic Pathway | Primarily intrinsic pathway. | Intrinsic pathway.[3] | Intrinsic pathway.[3] |
| Key Mediators | Bcl-2 family proteins (Bim, Bcl-2), p53, Caspases. | Bcl-2 family proteins, Caspases.[3] | Bcl-2 family proteins, Caspases.[3] |
| Multidrug Resistance | Less susceptible to efflux by P-glycoprotein (P-gp).[4] | Substrate for P-gp, leading to resistance. | Substrate for P-gp, leading to resistance. |
Table 1: Comparative Overview of Microtubule-Targeting Agents. This table summarizes the key mechanistic differences and features of this compound, Paclitaxel, and Vinblastine.
Delving Deeper: The Intrinsic Apoptotic Pathway of this compound
This compound primarily triggers the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is orchestrated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.
The proposed signaling cascade for this compound-induced apoptosis is as follows:
Caption: this compound-induced apoptotic signaling pathway.
The Role of Autophagy: A Potential Interplay
Recent studies on Tubulysin A, a closely related analog, have suggested a potential link between autophagy and apoptosis.[5] In some cancer cell lines, Tubulysin A was shown to induce autophagy, which in turn contributed to the apoptotic process.[5] While the role of autophagy in this compound-induced cell death is not as extensively studied, it represents an important area for future investigation to fully elucidate its mechanism of action.
Experimental Protocols for Mechanistic Studies
To aid researchers in confirming and expanding upon these findings, detailed protocols for key experimental assays are provided below.
Western Blotting for Bcl-2 Family Proteins
This protocol is used to determine the expression levels of pro- and anti-apoptotic Bcl-2 family proteins following this compound treatment.
Experimental Workflow:
Caption: Western blotting experimental workflow.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time points. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bim, Bax, or other proteins of interest overnight at 4°C. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
Experimental Workflow:
Caption: Annexin V/PI staining workflow.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Fixation: Treat cells with this compound, harvest, and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Cytochrome c Release Assay
This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.
Methodology:
-
Cell Fractionation: Treat cells with this compound. Harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions.
-
Western Blotting: Analyze the presence of cytochrome c in both fractions by Western blotting using a cytochrome c-specific antibody. An increase in cytosolic cytochrome c indicates its release from the mitochondria.
Caspase-3/7 Activity Assay
This assay measures the activity of the executioner caspases, caspase-3 and caspase-7.
Methodology:
-
Cell Lysis: Treat cells with this compound and lyse them.
-
Assay: Add a luminogenic or fluorogenic substrate for caspase-3/7 to the cell lysates.
-
Measurement: Measure the luminescence or fluorescence, which is proportional to the caspase-3/7 activity.
Conclusion
This compound is a highly potent microtubule-destabilizing agent that induces apoptosis in cancer cells primarily through the intrinsic pathway. Its superior potency and ability to circumvent multidrug resistance mechanisms make it a compelling candidate for further development as an anti-cancer therapeutic. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to further investigate and harness the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural recognition of this compound derivatives by multidrug resistance efflux transporters in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
Safety Operating Guide
Proper Disposal of Tubulysin B: A Guide for Laboratory Professionals
Effective management of potent cytotoxic compounds like Tubulysin B is paramount for ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of this compound, targeting researchers, scientists, and drug development professionals. The following procedures outline step-by-step guidance for handling and disposal, emphasizing chemical inactivation as a key step in mitigating the risks associated with this highly potent microtubule inhibitor.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to strict safety protocols due to the highly cytotoxic nature of this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, double nitrile gloves, and safety goggles. For procedures with a risk of aerosolization, a respirator is recommended.
-
Designated Work Area: All handling and disposal procedures should be conducted in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet.
-
Spill Management: Have a spill kit readily available that is specifically designed for cytotoxic agents. In the event of a spill, immediately follow established institutional procedures for cytotoxic spill cleanup.
Disposal Procedures: A Two-Pronged Approach
The disposal of this compound waste should follow a two-pronged approach: chemical inactivation followed by disposal as hazardous cytotoxic waste. This ensures that the compound's potent biological activity is neutralized before it enters the waste stream.
Step 1: Chemical Inactivation of this compound
While a specific, universally validated chemical inactivation protocol for this compound is not extensively published, its chemical structure, particularly the labile C-11 acetate ester, suggests that hydrolysis can significantly reduce its cytotoxicity. The following are recommended procedures based on general chemical degradation methods for cytotoxic compounds.[1][2] It is imperative that these methods are validated within your institution's specific laboratory setting.
| Inactivation Method | Reagent | Concentration | Procedure | Incubation Time & Temperature |
| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | 1 M | 1. Prepare a 1 M NaOH solution. 2. Add the this compound waste (in a suitable solvent) to the NaOH solution in a designated, sealed container. A 1:10 ratio of waste to inactivating solution is recommended. 3. Gently agitate to ensure thorough mixing. | 24 hours at room temperature |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 1 M | 1. Prepare a 1 M HCl solution. 2. Add the this compound waste to the HCl solution in a designated, sealed container. A 1:10 ratio of waste to inactivating solution is recommended. 3. Gently agitate to ensure thorough mixing. | 24 hours at room temperature |
Note: After the inactivation period, the resulting solution should be neutralized to a pH between 6 and 8 before proceeding to the next disposal step.
Step 2: Disposal of Inactivated Waste and Contaminated Materials
All materials that have come into contact with this compound, including the chemically inactivated solution, must be disposed of as hazardous cytotoxic waste.
-
Waste Segregation: All this compound waste, including empty vials, contaminated PPE, and the neutralized inactivation solution, must be segregated from general laboratory waste.
-
Labeling and Packaging: Collect all waste in clearly labeled, leak-proof containers designated for cytotoxic waste. The containers should be marked with the appropriate biohazard and cytotoxic waste symbols.
-
Licensed Disposal: Arrange for the collection and disposal of the cytotoxic waste by a licensed hazardous waste management company. High-temperature incineration is the preferred method of final disposal for cytotoxic waste.[1]
Experimental Protocols
The following provides a more detailed methodology for the recommended chemical inactivation procedures.
Alkaline Hydrolysis Protocol:
-
Preparation: In a chemical fume hood, prepare a 1 M solution of Sodium Hydroxide (NaOH) in water. Ensure the solution has cooled to room temperature before use.
-
Inactivation:
-
Carefully transfer the this compound waste (e.g., residual solutions in organic solvents like DMSO) into a chemically resistant, sealable container.
-
Slowly add the 1 M NaOH solution to the waste container. A volume ratio of at least 10 parts NaOH solution to 1 part this compound waste is recommended to ensure complete reaction.
-
Seal the container and gently agitate to mix the contents thoroughly.
-
-
Incubation: Allow the mixture to stand for a minimum of 24 hours at room temperature in a secure, designated area within the fume hood.
-
Neutralization: After 24 hours, carefully open the container and measure the pH of the solution. Neutralize the solution by slowly adding a suitable acid (e.g., 1 M HCl) until the pH is between 6 and 8. Monitor the temperature during neutralization as it can be an exothermic reaction.
-
Final Disposal: The neutralized solution is now ready for collection as hazardous cytotoxic waste.
Acid Hydrolysis Protocol:
-
Preparation: In a chemical fume hood, prepare a 1 M solution of Hydrochloric Acid (HCl) in water.
-
Inactivation:
-
Transfer the this compound waste into a chemically resistant, sealable container.
-
Slowly add the 1 M HCl solution to the waste. A volume ratio of at least 10 parts HCl solution to 1 part waste is recommended.
-
Seal the container and gently agitate.
-
-
Incubation: Let the mixture stand for at least 24 hours at room temperature in a secure location.
-
Neutralization: After the incubation period, neutralize the acidic solution by slowly adding a suitable base (e.g., 1 M NaOH) until the pH is between 6 and 8.
-
Final Disposal: The neutralized solution should be disposed of as hazardous cytotoxic waste.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagrams illustrate the key steps and decision points.
Caption: Logical workflow for the safe disposal of this compound waste.
Caption: Conceptual diagram of this compound inactivation.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Tubulysin B
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Tubulysin B, a highly potent cytotoxic peptide. Adherence to these procedures is mandatory to ensure personal safety and mitigate risks associated with this compound.
This compound is a powerful microtubule destabilizing agent with picomolar to nanomolar cytotoxicity against various cancer cell lines.[1][2] Its high toxicity necessitates stringent handling protocols and the use of appropriate personal protective equipment (PPE).
Hazard Identification and Classification
This compound is classified as highly toxic and hazardous.[3][4] Below is a summary of its hazard classifications based on the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[3][4] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[3][4] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[3][4] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[4] |
Toxicity Data
While official occupational exposure limits for this compound have not been established, its high potency is demonstrated by its in vitro and in vivo toxicity.[4][5][6]
| Data Type | Value | Cell Line/Animal Model | Reference |
| IC50 | 0.6 nM | KB tumor cells | [1] |
| IC50 | 0.9 nM | A549 tumor cells | [1] |
| GI50 | 12 nM (average) | NCI 60-human cell line screen | [7] |
| Maximum Tolerated Dose | 0.05 mg/kg | Nude mice (for Tubulysin A) | [7] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.[8][9][10] The following PPE is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of chemotherapy-grade nitrile gloves.[9] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. |
| Body Protection | Disposable, solid-front, back-tying impervious gown with long sleeves and tight-fitting cuffs.[4][9] | Protects skin and personal clothing from contamination. |
| Eye/Face Protection | ANSI-rated safety goggles with side shields or a full-face shield.[4][6] | Protects against splashes, aerosols, and dust. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher (e.g., PAPR) for handling the solid compound or when aerosols may be generated.[4][9] | Prevents inhalation of the highly toxic powder. |
Standard Operating Procedure for Handling this compound
All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize exposure.[4][5]
Preparation and Weighing:
-
Don all required PPE before entering the designated handling area.
-
Handle solid this compound in a containment ventilated enclosure or a glove box.
-
Use dedicated, calibrated equipment for weighing.
-
Clean all surfaces and equipment with an appropriate deactivating solution after use.
Solubilization and Dilution:
-
Prepare solutions in a chemical fume hood.
-
Use a closed-system transfer device (CSTD) if available to minimize aerosol generation.[9]
-
Handle solutions with care to avoid splashes and spills.
Administration (In Vitro/In Vivo):
-
Follow all institutional guidelines for the handling of cytotoxic agents.
-
Use safety-engineered sharp devices to prevent needlestick injuries.
-
Decontaminate all work surfaces after administration.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.[3]
-
Keep in a locked, cool, dry, and well-ventilated area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[3][4][5]
-
Recommended storage temperatures are -20°C for the solid form and -80°C for solutions, protected from light.[2][4]
The following diagram outlines the standard operating procedure for working with this compound.
Caption: Standard Operating Procedure for Handling this compound.
Spill Management and Emergency Procedures
Prompt and correct response to a spill is critical to prevent exposure.[11]
In Case of a Spill:
-
Evacuate: Immediately alert others and evacuate the area.
-
Isolate: Secure the area and prevent entry.
-
Report: Inform the laboratory supervisor and institutional safety officer.
-
Cleanup (if trained):
-
Don appropriate PPE, including respiratory protection.
-
For liquid spills, cover with absorbent material.
-
For solid spills, gently cover with damp absorbent paper to avoid raising dust.
-
Collect all contaminated materials using spark-proof tools into a labeled, sealed container for hazardous waste disposal.[3]
-
Decontaminate the spill area thoroughly.
-
The following diagram illustrates the workflow for handling a this compound spill.
Caption: Workflow for Responding to a this compound Spill.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing and shoes. Seek immediate medical attention.[3][4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3][4]
Disposal Plan
All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[3][12]
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, gowns, absorbent pads, vials) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect liquid waste in a designated, sealed, and properly labeled hazardous waste container. Do not discharge this compound solutions down the drain.[3][13]
-
Sharps: All contaminated sharps must be placed in a puncture-resistant sharps container labeled as hazardous waste.
Consult with your institution's environmental health and safety department for specific disposal procedures.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Tubulysin A|205304-86-5|MSDS [dcchemicals.com]
- 6. angenechemical.com [angenechemical.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 9. pogo.ca [pogo.ca]
- 10. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 11. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 12. orf.od.nih.gov [orf.od.nih.gov]
- 13. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
